molecular formula C27H33N5O4 B12370099 NVS-VHL720

NVS-VHL720

Número de catálogo: B12370099
Peso molecular: 491.6 g/mol
Clave InChI: SURFMMPUSCEGRF-PUZWTLIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

NVS-VHL720 is a useful research compound. Its molecular formula is C27H33N5O4 and its molecular weight is 491.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C27H33N5O4

Peso molecular

491.6 g/mol

Nombre IUPAC

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(1H-pyrazol-5-yl)naphthalen-1-yl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C27H33N5O4/c1-16(33)30-24(27(2,3)4)26(36)32-15-18(34)13-23(32)25(35)28-14-17-9-10-21(22-11-12-29-31-22)20-8-6-5-7-19(17)20/h5-12,18,23-24,34H,13-15H2,1-4H3,(H,28,35)(H,29,31)(H,30,33)/t18-,23+,24-/m1/s1

Clave InChI

SURFMMPUSCEGRF-PUZWTLIVSA-N

SMILES isomérico

CC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)NCC2=CC=C(C3=CC=CC=C23)C4=CC=NN4)O)C(C)(C)C

SMILES canónico

CC(=O)NC(C(=O)N1CC(CC1C(=O)NCC2=CC=C(C3=CC=CC=C23)C4=CC=NN4)O)C(C)(C)C

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NVS-VHL720

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVS-VHL720 is a novel, first-in-class small molecule molecular glue degrader that induces the selective degradation of cysteine dioxygenase 1 (CDO1), a protein not previously considered "druggable" through traditional occupancy-based pharmacology.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its role in hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to target CDO1 for proteasomal degradation. This guide includes quantitative data on its binding and degradation properties, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Molecular Glue Concept and this compound

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease-causing proteins that have been refractory to conventional inhibition.[3] While proteolysis-targeting chimeras (PROTACs) have been a major focus in this field, molecular glue degraders represent a distinct and promising class of molecules.[1][2] Unlike the bivalent nature of PROTACs, molecular glues are smaller, monovalent compounds that induce a novel protein-protein interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and subsequent degradation.[1][2]

This compound exemplifies this innovative approach. It functions by binding to the VHL E3 ligase and creating a new interface that is recognized by CDO1.[1][2] This induced proximity results in the formation of a stable ternary complex, comprising VHL, this compound, and CDO1, which is the critical first step in the degradation pathway.

Core Mechanism of Action

The mechanism of action of this compound can be dissected into a series of sequential steps, culminating in the selective degradation of CDO1:

  • Binding to VHL: this compound binds to the substrate recognition domain of the VHL E3 ligase.

  • Ternary Complex Formation: The binding of this compound to VHL induces a conformational change that creates a novel binding surface for CDO1. This leads to the formation of a cooperative VHL-NVS-VHL720-CDO1 ternary complex.

  • Ubiquitination of CDO1: Within the ternary complex, the VHL E3 ligase machinery, in conjunction with E1 activating and E2 conjugating enzymes, facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of CDO1.

  • Proteasomal Degradation: The polyubiquitinated CDO1 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

This catalytic cycle allows a single molecule of this compound to induce the degradation of multiple CDO1 proteins.

Quantitative Data

The following tables summarize the key quantitative parameters that characterize the activity of this compound and its analogs. The data is derived from a preclinical study by Tutter A, et al. and presented here for comparative analysis.

Table 1: Binding Affinity and Ternary Complex Formation

CompoundVHL Binding (SPR, KD, nM)CDO1 Recruitment (TR-FRET, AC50, nM)
This compound (analog of compound 8) 7271
Compound 4Not explicitly stated, but used as a reference~334 (NanoBiT AC50)
Compound 5Similar to Compound 4Markedly decreased vs. 4
Compound 6Slightly improved vs. 4Drastically reduced vs. 4
Compound 7Not explicitly statedImproved vs. 4
Compound 8 Not explicitly stated100

Note: this compound is a potent analog of the compounds described in the primary literature. The data for this compound is from a commercial supplier, while the data for compounds 4-8 is from the Tutter et al. bioRxiv preprint.[3][4]

Table 2: Cellular Degradation of CDO1 in HEK293T Cells

CompoundAbsolute DC50 (nM)Maximum Degradation (Dmax, %)
This compound 8 98
Compound 434977
Compound 5Not explicitly stated18
Compound 6Not explicitly statedMarkedly decreased vs. 4
Compound 7Not explicitly statedImproved vs. 4
Compound 8 8 98

Note: The data for this compound is from a commercial supplier and aligns with the most potent analog (compound 8) from the Tutter et al. study.[3][4]

Signaling Pathways and Experimental Workflows

Visual representations of the key biological processes and experimental methodologies are provided below using Graphviz (DOT language).

NVS_VHL720_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Degradation This compound This compound VHL VHL This compound->VHL Binds to Ternary Complex VHL-NVS-VHL720-CDO1 Ternary Complex VHL->Ternary Complex Recruits CDO1 CDO1 CDO1->Ternary Complex Recruited to E1 E1 E2 E2 E1->E2 Activates E2 E2->Ternary Complex Ub Ubiquitin Ub->E1 Charges E1 Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degrades into Poly-Ub CDO1 Poly-ubiquitinated CDO1 Ternary Complex->Poly-Ub CDO1 Ubiquitination Poly-Ub CDO1->Proteasome Recognized by

Caption: Mechanism of action of this compound.

Experimental_Workflow_HiBiT cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Detection cluster_3 Data Analysis Cell_Culture Culture HEK293T cells Transfection Transfect with CDO1-HiBiT construct Cell_Culture->Transfection Plating Plate cells in multi-well plates Transfection->Plating Compound_Addition Add serial dilutions of This compound Plating->Compound_Addition Incubation Incubate for a defined period (e.g., 16h) Compound_Addition->Incubation Lysis Lyse cells and add LgBiT protein and substrate Incubation->Lysis Measurement Measure luminescence Lysis->Measurement Normalization Normalize to vehicle control Measurement->Normalization Curve_Fitting Fit dose-response curve Normalization->Curve_Fitting Parameter_Calculation Calculate DC50 and Dmax Curve_Fitting->Parameter_Calculation

References

NVS-VHL720: A Technical Overview of a Novel Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NVS-VHL720 is a small-molecule molecular glue degrader that selectively targets cysteine dioxygenase 1 (CDO1) for proteasomal degradation.[1][2][3][4] This document provides a comprehensive technical guide to this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its operational pathways.

Core Mechanism of Action

This compound functions by inducing proximity between the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and CDO1.[5][6][7] Unlike traditional inhibitors, this compound does not bind to an active site to inhibit protein function. Instead, it acts as a "molecular glue," creating a novel protein-protein interaction. This induced interaction leads to the polyubiquitination of CDO1 by the VHL complex, marking it for degradation by the proteasome. This targeted degradation of CDO1 offers a promising therapeutic strategy in relevant disease contexts.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular performance metrics of this compound.

Parameter Value Assay Reference
CDO1 Recruitment (AC50)71 nMTR-FRET[2]
VHL Binding (KD)72 nMSPR[2]
CDO1 Degradation (absDC50)8 nMHEK293T cells[2]
Maximum CDO1 Degradation98%HEK293T cells[2]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inducing the degradation of CDO1.

NVS_VHL720_Mechanism cluster_VHL_complex VHL E3 Ligase Complex VHL VHL EloC EloC VHL->EloC CUL2 CUL2 VHL->CUL2 EloB EloB EloC->EloB Rbx1 Rbx1 CUL2->Rbx1 CDO1 CDO1 (Target Protein) Rbx1->CDO1 Polyubiquitination Proteasome Proteasome CDO1->Proteasome Degradation NVS_VHL720 This compound NVS_VHL720->VHL NVS_VHL720->CDO1 recruits Ub Ubiquitin Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies SPR SPR Assay (Binding Affinity) TR_FRET TR-FRET Assay (Ternary Complex Formation) NanoBiT NanoBiT/HiBiT Assays (Cellular Degradation) TR_FRET->NanoBiT Confirm Cellular Activity WesternBlot Western Blot (Protein Levels) NanoBiT->WesternBlot Validate Degradation PK Pharmacokinetics WesternBlot->PK Assess Drug Properties Efficacy Xenograft/PDX Models (Efficacy) PK->Efficacy Evaluate In Vivo Potential Start Compound Synthesis (this compound) Start->SPR Determine VHL Binding Start->TR_FRET Quantify CDO1 Recruitment

References

NVS-VHL720 and VHL E3 Ligase Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the key players in this field are molecular glue degraders, small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technical guide provides an in-depth exploration of NVS-VHL720, a novel molecular glue that co-opts the von Hippel-Lindau (VHL) E3 ligase to selectively degrade cysteine dioxygenase 1 (CDO1).[1][2][3][4][5][6][7][8] We will delve into the quantitative aspects of this interaction, detail the experimental protocols used for its characterization, and visualize the underlying molecular mechanisms.

Core Interaction: The this compound-Induced Ternary Complex

This compound functions by creating a novel protein-protein interface between the VHL E3 ligase complex and CDO1.[5] This induced ternary complex is the cornerstone of its mechanism of action, facilitating the transfer of ubiquitin from the E3 ligase to CDO1, marking it for proteasomal degradation.[9][10]

Quantitative Interaction Data

The efficacy of this compound is underpinned by its specific and potent interactions at both the binary and ternary levels. The following tables summarize the key quantitative data characterizing these interactions.

ParameterValueMethodCell LineDescription
CDO1 Recruitment AC50 71 nMTR-FRET-Concentration of this compound required to achieve 50% of the maximum recruitment of CDO1 to the VHL complex in a biochemical assay.[2][4]
VHL Binding KD (binary) 72 nMSPR-Equilibrium dissociation constant for the direct binding of this compound to the VHL protein complex.[2][4]
CDO1 Degradation absDC50 8 nMCellular AssayHEK293TAbsolute concentration of this compound required to induce 50% degradation of CDO1 in cells.[2][4]
CDO1 Degradation 98%Cellular AssayHEK293TMaximum percentage of CDO1 degradation observed upon treatment with this compound.[2][4]

Signaling Pathway and Mechanism of Action

The degradation of CDO1 mediated by this compound follows the canonical ubiquitin-proteasome pathway, initiated by the formation of the ternary complex.

NVS_VHL720_Mechanism cluster_VHL VHL E3 Ligase Complex VHL VHL Ternary_Complex VHL : this compound : CDO1 Ternary Complex VHL->Ternary_Complex ElonginB Elongin B ElonginC Elongin C Cul2 Cullin 2 Rbx1 Rbx1 NVS_VHL720 This compound NVS_VHL720->VHL Binds NVS_VHL720->Ternary_Complex CDO1 CDO1 (Target Protein) CDO1->Ternary_Complex Ub_CDO1 Polyubiquitinated CDO1 Ternary_Complex->Ub_CDO1 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_CDO1->Proteasome Recognition Degraded_CDO1 Degraded CDO1 (Peptides) Proteasome->Degraded_CDO1 Degradation

Caption: this compound mediated degradation of CDO1 via the ubiquitin-proteasome system.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize the this compound and VHL E3 ligase interaction.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay quantitatively measures the proximity of VHL and CDO1 induced by this compound.

Objective: To determine the AC50 of this compound for inducing the formation of the VHL-CDO1 ternary complex.

Materials:

  • Recombinant VHL-ElonginB-ElonginC (VBC) complex (tagged, e.g., with His or GST)

  • Recombinant CDO1 protein (tagged with a complementary tag, e.g., biotin (B1667282) or FLAG)

  • TR-FRET donor fluorophore-conjugated antibody/streptavidin (e.g., Europium cryptate-labeled anti-His antibody)

  • TR-FRET acceptor fluorophore-conjugated antibody/streptavidin (e.g., XL665-labeled anti-FLAG antibody)

  • This compound

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume microplates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the VBC complex, CDO1 protein, and the serially diluted this compound.

  • Add the donor and acceptor fluorophore-conjugated detection reagents.

  • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the ratio of the acceptor to donor fluorescence and plot the data against the this compound concentration to determine the AC50 value.

Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Analysis

SPR is employed to measure the binding kinetics and affinity of this compound to VHL and to characterize the formation of the ternary complex.

Objective: To determine the KD of this compound for VHL and to confirm the formation of the VHL-NVS-VHL720-CDO1 ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Recombinant VBC complex

  • Recombinant CDO1 protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure for Binary Interaction:

  • Immobilize the VBC complex onto the sensor chip surface.

  • Prepare a series of concentrations of this compound in running buffer.

  • Inject the this compound solutions over the immobilized VBC surface and a reference surface.

  • Monitor the binding response in real-time.

  • Regenerate the sensor surface between injections.

  • Analyze the data using appropriate binding models to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Procedure for Ternary Complex Formation:

  • Immobilize the VBC complex on the sensor chip.

  • Inject a saturating concentration of this compound to form the binary complex.

  • Inject a series of concentrations of CDO1 over the binary complex-loaded surface.

  • Monitor the binding response to observe the formation of the ternary complex.

In Vitro Ubiquitination Assay

This biochemical assay confirms that the this compound-induced ternary complex is functional and leads to the ubiquitination of CDO1.

Objective: To demonstrate the this compound-dependent ubiquitination of CDO1 by the VHL E3 ligase complex.

Materials:

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

  • Recombinant VBC complex

  • Recombinant CDO1 protein

  • Ubiquitin

  • ATP

  • This compound

  • Ubiquitination buffer

  • SDS-PAGE gels and Western blotting reagents

  • Anti-CDO1 and anti-ubiquitin antibodies

Procedure:

  • Set up reaction mixtures containing E1, E2, VBC, CDO1, ubiquitin, and ATP in ubiquitination buffer.

  • Add this compound or DMSO (as a negative control) to the respective reactions.

  • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reactions by adding SDS-PAGE loading buffer and heating.

  • Separate the reaction products by SDS-PAGE.

  • Perform a Western blot analysis using anti-CDO1 and anti-ubiquitin antibodies to detect the formation of higher molecular weight, polyubiquitinated CDO1 species.

Ubiquitination_Workflow Start Start Prepare_Mix Prepare Reaction Mix (E1, E2, VBC, CDO1, Ub, ATP) Start->Prepare_Mix Add_Compound Add this compound or DMSO Prepare_Mix->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Stop_Reaction Stop Reaction (SDS-PAGE Buffer) Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Analysis Analyze for Polyubiquitinated CDO1 Western_Blot->Analysis

Caption: Workflow for the in vitro ubiquitination assay.

Quantitative Proteomics for Cellular Degradation Analysis

Mass spectrometry-based quantitative proteomics is the gold standard for assessing the extent and selectivity of protein degradation in a cellular context.

Objective: To quantify the degradation of endogenous CDO1 and assess the global proteome changes upon treatment with this compound.

Materials:

  • Cell line expressing endogenous CDO1 (e.g., HEK293T)

  • This compound

  • Cell lysis buffer

  • Reagents for protein digestion (e.g., trypsin)

  • Tandem mass tags (TMT) or other isobaric labeling reagents (for multiplexed quantification)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Culture cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

  • Harvest and lyse the cells.

  • Quantify the protein concentration in the lysates.

  • Reduce, alkylate, and digest the proteins into peptides.

  • Label the peptides from different treatment conditions with isobaric tags.

  • Combine the labeled peptide samples.

  • Analyze the combined sample by LC-MS/MS.

  • Process the raw data using appropriate software to identify and quantify proteins.

  • Determine the relative abundance of CDO1 and other proteins across the different treatment conditions to assess degradation and selectivity.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation, demonstrating the feasibility of developing potent and selective molecular glue degraders that leverage the VHL E3 ligase. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the interaction between this compound and the VHL E3 ligase. This knowledge is crucial for the continued development of this and other novel therapeutics based on induced protein degradation.

References

Unveiling the Architecture of the NVS-VHL720 Ternary Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure and function of the NVS-VHL720 ternary complex, a novel molecular glue degrader targeting cysteine dioxygenase 1 (CDO1) for proteasomal degradation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Molecular glue degraders represent a class of small molecules that induce the degradation of a target protein by promoting its interaction with an E3 ubiquitin ligase. This compound is a first-in-class molecular glue that co-opts the Von Hippel-Lindau (VHL) E3 ligase to selectively degrade CDO1, a protein implicated in various cellular processes. This guide elucidates the structural basis of this induced interaction and the key molecular determinants driving the formation and stability of the this compound-VHL-CDO1 ternary complex.

Mechanism of Action

This compound functions by inducing a novel protein-protein interface between VHL and CDO1. The molecule binds to the substrate recognition pocket of VHL and, in doing so, creates a composite surface that is recognized by CDO1. This leads to the formation of a stable ternary complex, which subsequently triggers the ubiquitination of CDO1 by the VHL E3 ligase complex and its subsequent degradation by the proteasome.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation and Degradation Pathway NVS_VHL720 This compound Ternary_Complex This compound-VHL-CDO1 Ternary Complex NVS_VHL720->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds CDO1 CDO1 (Target Protein) CDO1->Ternary_Complex Recruited Proteasome Proteasome Ub Ubiquitin Ub_CDO1 Ubiquitinated CDO1 Ub->Ub_CDO1 Ternary_Complex->Ub_CDO1 Ubiquitination Ub_CDO1->Proteasome Degradation

Figure 1: this compound mediated degradation of CDO1.

Structural Insights into the Ternary Complex

The high-resolution crystal structure of the this compound-VHL-CDO1 ternary complex reveals the precise molecular interactions that underpin its formation and stability. The structure was determined for a close analog of this compound (compound 4) and an optimized version (compound 8) in complex with VHL and CDO1, with Protein Data Bank (PDB) accession codes 8VLB and 8VL9, respectively.[1][2]

The this compound molecule sits (B43327) in the HIF-1α binding pocket of VHL, with its tert-butyl group solvent-exposed. This exposed moiety, in conjunction with adjacent residues on the VHL surface, forms a neo-interface that is recognized by a shallow pocket on the surface of CDO1.

Key molecular interactions include:

  • Hydrogen Bonds: A critical hydrogen bond is formed between the this compound molecule and Q99 of CDO1.[1]

  • Hydrophobic Interactions: The tert-butyl group of this compound is nestled into a hydrophobic pocket on CDO1, with key contacts to surrounding residues.[1] The naphthalene (B1677914) moiety of the molecule fills a cavity on the CDO1 surface, bounded by residues F53, D54, G78, and P150.[1]

  • Water-Mediated Interactions: A water-mediated hydrogen bond is observed between the pyrazole (B372694) group of the degrader and Q55 of CDO1.[1]

cluster_VHL VHL Interface cluster_CDO1 CDO1 Interface NVS_VHL720 This compound HIF1a_pocket HIF-1α Pocket NVS_VHL720->HIF1a_pocket Binds Q99 Q99 NVS_VHL720->Q99 H-Bond Hydrophobic_Pocket Hydrophobic Pocket NVS_VHL720->Hydrophobic_Pocket Hydrophobic Interaction Cavity F53, D54, G78, P150 Cavity NVS_VHL720->Cavity Fills Q55 Q55 NVS_VHL720->Q55 Water-mediated H-Bond VHL VHL CDO1 CDO1

Figure 2: Key molecular interactions in the ternary complex.

Quantitative Binding and Degradation Data

The affinity and efficacy of this compound have been characterized through various biophysical and cellular assays. The following tables summarize the key quantitative data.

ParameterValueMethodReference
Binary Binding (this compound to VHL)
KD72 nMSurface Plasmon Resonance (SPR)--INVALID-LINK--
Ternary Complex Formation (CDO1 Recruitment)
AC5071 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)--INVALID-LINK--
Cellular Degradation of CDO1
absDC508 nMHiBiT Assay (HEK293T cells)--INVALID-LINK--
Max Degradation98%HiBiT Assay (HEK293T cells)--INVALID-LINK--
Table 1: Quantitative data for this compound activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Surface Plasmon Resonance (SPR)

SPR analysis was performed to determine the binding affinity of this compound to the VHL complex.

  • Instrumentation: Biacore T200 or similar.

  • Immobilization: Biotinylated VHL-ElonginC-ElonginB (VCB) complex was immobilized on a streptavidin-coated sensor chip.

  • Analyte: A dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ buffer) was injected over the sensor surface.

  • Data Analysis: Sensorgrams were fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

A TR-FRET assay was used to measure the this compound-induced proximity of VHL and CDO1.

  • Reagents:

    • Tagged VCB complex (e.g., His-tagged) and tagged CDO1 (e.g., FLAG-tagged).

    • Lanthanide-labeled anti-tag antibody (donor, e.g., anti-His-Europium).

    • Fluorescently labeled anti-tag antibody (acceptor, e.g., anti-FLAG-APC).

    • This compound dilution series.

  • Procedure:

    • Incubate the VCB complex, CDO1, and the this compound dilution series in an appropriate assay buffer.

    • Add the donor and acceptor antibody pair.

    • Incubate to allow for complex formation and antibody binding.

    • Measure the TR-FRET signal (emission at two wavelengths after excitation of the donor).

  • Data Analysis: The ratio of acceptor to donor emission is calculated and plotted against the this compound concentration to determine the AC50 value.

HiBiT Cellular Degradation Assay

The degradation of CDO1 in cells was quantified using the Nano-Glo® HiBiT lytic detection system.

  • Cell Line: HEK293T cells endogenously expressing HiBiT-tagged CDO1.

  • Procedure:

    • Seed the cells in a multi-well plate.

    • Treat the cells with a dilution series of this compound for a specified time (e.g., 24 hours).

    • Lyse the cells and add the Nano-Glo® HiBiT lytic reagent containing the LgBiT protein and substrate.

    • Measure the luminescence signal.

  • Data Analysis: The luminescence signal, which is proportional to the amount of HiBiT-CDO1, is plotted against the this compound concentration. The data is fitted to a dose-response curve to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).

cluster_SPR SPR Workflow cluster_TRFRET TR-FRET Workflow cluster_HiBiT HiBiT Degradation Workflow Immobilize Immobilize Biotin-VCB on SA Chip Inject Inject this compound (Analyte) Immobilize->Inject Measure Measure Binding (Sensorgram) Inject->Measure Analyze_SPR Calculate KD Measure->Analyze_SPR Mix Mix VCB, CDO1, and this compound Add_Ab Add Donor and Acceptor Antibodies Mix->Add_Ab Incubate Incubate Add_Ab->Incubate Read_FRET Measure TR-FRET Signal Incubate->Read_FRET Analyze_FRET Calculate AC50 Read_FRET->Analyze_FRET Seed_Cells Seed HiBiT-CDO1 Cells Treat Treat with This compound Seed_Cells->Treat Lyse Lyse Cells and Add HiBiT Reagent Treat->Lyse Read_Lumi Measure Luminescence Lyse->Read_Lumi Analyze_HiBiT Calculate DC50 and Dmax Read_Lumi->Analyze_HiBiT

Figure 3: Experimental workflows for key assays.

Conclusion

This technical guide has provided a comprehensive overview of the structure and function of the this compound ternary complex. The detailed structural information, quantitative binding and degradation data, and experimental protocols offer a valuable resource for the scientific community. The elucidation of the this compound mechanism of action provides a blueprint for the rational design of novel molecular glue degraders targeting other proteins of therapeutic interest. Further research building upon these findings will undoubtedly accelerate the development of this exciting new class of medicines.

References

An In-depth Technical Guide to NVS-VHL720 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional small molecule inhibitors. This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). One of the key classes of molecules driving this field are molecular glue degraders. These small molecules induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.

This technical guide provides a comprehensive overview of NVS-VHL720, a novel molecular glue degrader. This compound functions by recruiting the E3 ubiquitin ligase Von Hippel-Lindau (VHL) to a new substrate, the enzyme Cysteine Dioxygenase 1 (CDO1), marking it for proteasomal degradation. This document will delve into the mechanism of action, quantitative data, and detailed experimental protocols relevant to the study of this compound, serving as a valuable resource for researchers in the field of targeted protein degradation.

Mechanism of Action: The Molecular Glue Concept

Unlike traditional bifunctional degraders (e.g., PROTACs) that contain two distinct ligands connected by a linker, molecular glues are smaller molecules that induce a novel protein-protein interaction. In the case of this compound, it binds to the VHL E3 ligase and creates a new surface that is recognized by CDO1. This induced proximity leads to the formation of a stable ternary complex, consisting of VHL, this compound, and CDO1.

Once the ternary complex is formed, the E3 ligase machinery is activated. The VHL complex, in conjunction with E1 activating and E2 conjugating enzymes, catalyzes the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of CDO1. This polyubiquitination serves as a signal for the 26S proteasome, which recognizes and degrades the tagged CDO1 protein. The this compound molecule is then released and can participate in further cycles of degradation, acting in a catalytic manner.

Below is a diagram illustrating the signaling pathway of this compound-mediated degradation of CDO1.

NVS_VHL720_Mechanism cluster_0 Cellular Environment cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation VHL VHL E3 Ligase Ternary_Complex VHL-NVS-VHL720-CDO1 Ternary Complex VHL->Ternary_Complex Binds NVS_VHL720 This compound NVS_VHL720->Ternary_Complex Induces Proximity CDO1 CDO1 (Target Protein) CDO1->Ternary_Complex Binds Ub_CDO1 Polyubiquitinated CDO1 Ternary_Complex->Ub_CDO1 Recruits E1/E2 Ub Ubiquitin E1_E2 E1/E2 Enzymes Ub->E1_E2 Activation & Conjugation E1_E2->Ub_CDO1 Ubiquitin Transfer Proteasome 26S Proteasome Ub_CDO1->Proteasome Recognition Degraded_CDO1 Degraded CDO1 (Peptides) Proteasome->Degraded_CDO1 Degradation

Caption: this compound mediated degradation of CDO1 via the ubiquitin-proteasome system.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (referred to as compound 8 in the source literature) and related compounds, providing insights into its binding affinity, recruitment efficiency, and degradation potency.

Table 1: Binding Affinities and Ternary Complex Formation

CompoundBinary KD (VHL) (µM)Ternary KD (VHL-cpd-CDO1) (µM)
This compound (cpd 8) Not Determined0.49
cpd 4Not Determined0.82

Table 2: Biochemical and Cellular Recruitment of CDO1 to VHL

CompoundTR-FRET AC50 (µM)TR-FRET Amax (%)NanoBiT AC50 (nM)NanoBiT Amax
This compound (cpd 8) 0.071100334578
cpd 40.334578Not DeterminedNot Determined
cpd 51.1100Not DeterminedNot Determined

Table 3: Cellular Degradation of CDO1

CompoundabsDC50 (nM)Max Degradation (%)
This compound (cpd 8) 898
cpd 433495
cpd 5>1000<20

Data sourced from a 2024 bioRxiv preprint by Tutter A, et al.

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay biochemically quantifies the formation of the VHL-NVS-VHL720-CDO1 ternary complex.

TR_FRET_Workflow cluster_0 Reagent Preparation cluster_1 Assay Assembly cluster_2 Incubation & Reading cluster_3 Data Analysis Reagents Prepare Assay Buffer: 50 mM Tris pH 7.5, 100 mM NaCl, 0.1% Pluronic F127 Proteins Prepare Protein Mix: 100 nM bio-VBC (biotinylated VHL complex) 100 nM 6His-CDO1 Reagents->Proteins Dispense Dispense Protein and Antibody Mix into 1536-well plate (5 µL/well) Proteins->Dispense Antibodies Prepare Antibody Mix: 1 nM anti-6His-Europium (Donor) 50 nM SA-APC (Acceptor) Antibodies->Dispense Compound Prepare Serial Dilution of this compound Add_Compound Add this compound Dilutions Compound->Add_Compound Dispense->Add_Compound Incubate Incubate at Room Temperature Add_Compound->Incubate Read Read TR-FRET Signal on Plate Reader (Excitation ~320 nm, Emission at 620 nm and 665 nm) Incubate->Read Calculate Calculate TR-FRET Ratio (665nm/620nm) Read->Calculate Plot Plot Ratio vs. Compound Concentration Calculate->Plot Determine Determine AC50 and Amax Plot->Determine

Caption: Workflow for the TR-FRET based VHL-CDO1 recruitment assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris pH 7.5, 100 mM NaCl, 0.1% Pluronic F127.

    • Protein Mix: Prepare a solution containing 100 nM of biotinylated VHL complex (bio-VBC) and 100 nM of C-terminally 6His-tagged CDO1 in assay buffer.

    • Antibody Mix: Prepare a solution containing 1 nM anti-6His-Europium (donor) and 50 nM Streptavidin-Allophycocyanin (SA-APC; acceptor) in assay buffer.

    • Compound: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure:

    • Dispense 5 µL of the combined protein and antibody mixture into each well of a 1536-well plate.

    • Add nanoliter volumes of the serially diluted this compound to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, with excitation at approximately 320 nm and emission detection at 620 nm (Europium) and 665 nm (APC).

    • Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm).

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the AC50 (half-maximal activity concentration) and Amax (maximum signal).

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is used to measure the binding kinetics and affinity of the ternary complex formation.

SPR_Workflow cluster_0 Chip Preparation cluster_1 Analyte Preparation cluster_2 Binding Measurement cluster_3 Data Analysis Immobilize Immobilize biotinylated CDO1 (bio-CDO1) on a streptavidin-coated sensor chip Inject Inject VHL/NVS-VHL720 mixture over the bio-CDO1 surface and a reference surface Immobilize->Inject Prepare_VHL Prepare a titration series of VHL complex Mix_Analyte Mix VHL dilutions with this compound Prepare_VHL->Mix_Analyte Prepare_Compound Prepare a constant concentration of this compound (e.g., 10 µM) Prepare_Compound->Mix_Analyte Mix_Analyte->Inject Monitor Monitor the change in response units (RU) over time (association and dissociation) Inject->Monitor Fit_Data Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) Monitor->Fit_Data Calculate_Kinetics Determine association rate (ka), dissociation rate (kd), and affinity (KD) Fit_Data->Calculate_Kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of ternary complex formation.

Methodology:

  • Chip Preparation:

    • Immobilize biotinylated CDO1 (bio-CDO1) onto a streptavidin-coated SPR sensor chip.

  • Analyte Preparation:

    • Prepare a series of dilutions of the purified VHL complex in a suitable running buffer (e.g., HBS-EP+).

    • Prepare a stock solution of this compound in DMSO and dilute it to a fixed concentration (e.g., 10 µM) in the running buffer containing the VHL dilutions.

  • Binding Measurement:

    • Inject the VHL and this compound mixture over the bio-CDO1-immobilized surface and a reference flow cell.

    • Monitor the association and dissociation phases by recording the change in response units (RU) over time.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to obtain the specific binding sensorgram.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Degradation Assay (HiBiT Assay)

This assay quantifies the degradation of CDO1 in living cells upon treatment with this compound.

HiBiT_Workflow cluster_0 Cell Line Engineering & Plating cluster_1 Compound Treatment cluster_2 Lysis & Detection cluster_3 Data Acquisition & Analysis Engineer_Cells Engineer HEK293T cells to express HiBiT-tagged CDO1 Plate_Cells Plate HiBiT-CDO1 cells in a white, opaque 96-well plate Engineer_Cells->Plate_Cells Treat_Cells Add compound dilutions to the cells and incubate for a specified time (e.g., 19 hours) Plate_Cells->Treat_Cells Prepare_Compound Prepare serial dilutions of this compound Prepare_Compound->Treat_Cells Lyse_and_Detect Add detection reagent to the wells Treat_Cells->Lyse_and_Detect Prepare_Reagent Prepare Nano-Glo® HiBiT Lytic Detection Reagent (containing LgBiT protein and furimazine substrate) Prepare_Reagent->Lyse_and_Detect Incubate_Lysis Incubate for 10 minutes at room temperature Lyse_and_Detect->Incubate_Lysis Read_Luminescence Measure luminescence on a plate reader Incubate_Lysis->Read_Luminescence Normalize_Data Normalize luminescence signal to DMSO control Read_Luminescence->Normalize_Data Plot_and_Calculate Plot normalized signal vs. compound concentration to determine absDC50 and Max Degradation (%) Normalize_Data->Plot_and_Calculate

Caption: Workflow for the HiBiT-based cellular degradation assay.

Methodology:

  • Cell Preparation:

    • Use a cell line (e.g., HEK293T) that has been genetically engineered to express CDO1 tagged with the 11-amino-acid HiBiT peptide.

    • Seed the cells in a white, opaque 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Include a DMSO-only control.

    • Incubate the cells for the desired time period (e.g., 19 hours) at 37°C in a CO2 incubator.

  • Detection:

    • Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's protocol. This reagent contains the LgBiT protein subunit and the furimazine substrate.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 10 minutes to allow for cell lysis and luminescent signal generation.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the luminescence signal of the compound-treated wells to the DMSO control wells.

    • Plot the normalized signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the absDC50 (absolute half-maximal degradation concentration) and the maximum percentage of degradation.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation, demonstrating the potential of VHL-mediated molecular glues to degrade previously intractable targets like CDO1. The data presented in this guide highlight its potent and selective degradation activity. The detailed experimental protocols provide a framework for researchers to further investigate this compound and to discover and characterize new molecular glue degraders. As our understanding of the underlying principles of molecular glue-mediated degradation deepens, we can anticipate the development of novel therapeutics for a wide range of diseases.

NVS-VHL720: A VHL-Mediated Molecular Glue Degrader Targeting Cysteine Dioxygenase 1 for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cambridge, MA - The field of targeted protein degradation has seen a significant advancement with the development of NVS-VHL720, a first-in-class molecular glue degrader that co-opts the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to selectively degrade the neo-substrate Cysteine Dioxygenase 1 (CDO1).[1] This technical guide provides a comprehensive overview of this compound, its mechanism of action, the role of its target in cancer, and detailed experimental protocols for its characterization, aimed at researchers and drug development professionals.

Introduction to this compound and its Target, CDO1

This compound, also referred to as compound 8 in initial discovery literature, is a small molecule that induces the formation of a ternary complex between the VHL E3 ligase and CDO1, a protein not naturally recognized by VHL for degradation.[2][3] This induced proximity leads to the polyubiquitination of CDO1 and its subsequent degradation by the proteasome.

CDO1 is a non-heme iron-containing enzyme that catalyzes the oxidation of cysteine to cysteine sulfinic acid.[3] In normal physiology, CDO1 plays a crucial role in cysteine metabolism. However, in the context of cancer, CDO1 is recognized as a tumor suppressor. Its expression is frequently silenced in a variety of human cancers—including colorectal, breast, esophageal, lung, bladder, and stomach cancer—primarily through promoter hypermethylation.[3] This silencing allows cancer cells to maintain high intracellular levels of cysteine, which is essential for protein synthesis, antioxidant production (glutathione), and overall tumor cell proliferation and survival. The degradation of CDO1 by this compound presents a novel therapeutic strategy to counteract this tumor-promoting environment.

Mechanism of Action: A Molecular Glue Approach

Unlike traditional inhibitors that block the active site of an enzyme, this compound acts as a "molecular glue." It facilitates a novel protein-protein interaction between VHL and CDO1. The molecule binds to the HIF1α-binding pocket of VHL and creates a new surface that is recognized by a specific degron on CDO1. This interaction is highly cooperative, meaning the ternary complex is significantly more stable than the binary interactions of this compound with either VHL or CDO1 alone.

The formation of the VHL-NVS-VHL720-CDO1 ternary complex triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on CDO1. The resulting polyubiquitin (B1169507) chain serves as a signal for the 26S proteasome, which then recognizes and degrades the CDO1 protein.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (referred to as compound 8 in the primary literature) and its analogs. This data is crucial for understanding the structure-activity relationship and the potency of these molecular glue degraders.

Table 1: Biochemical and Cellular Activity of this compound and Analogs [2]

CompoundVHL Binary KD (μM)VHL-cpd-CDO1 Ternary KD (μM)CDO1 Recruitment (TR-FRET) AC50 (μM)CDO1 Recruitment (NanoBiT) AC50 (μM)CDO1 Degradation (HiBiT) absDC50 (μM)Max CDO1 Degradation (%)
4 0.0720.820.0710.3340.00898
5 >100ND>100>100>100<10
8 (this compound) 0.0650.0210.0070.0150.00199

ND = Not Determined

Table 2: Proteomics Analysis of this compound (Compound 8) Treatment in Huh-7 Cells [2]

TreatmentProteinFold Change (log2) vs. DMSOp-value
50 nM this compound (24h)CDO1-1.8< 0.001

Signaling Pathway and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the workflows of key experiments used in its characterization.

NVS_VHL720_Mechanism cluster_cytoplasm Cytoplasm VHL VHL E3 Ligase Ternary_Complex VHL-NVS-CDO1 Ternary Complex VHL->Ternary_Complex NVS This compound NVS->VHL Binds NVS->Ternary_Complex CDO1 CDO1 CDO1->Ternary_Complex PolyUb_CDO1 Polyubiquitinated CDO1 Ternary_Complex->PolyUb_CDO1 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_CDO1->Proteasome Recognition Degraded_CDO1 Degraded CDO1 (Amino Acids) Proteasome->Degraded_CDO1 Degradation Experimental_Workflow cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cell-Based Assays SPR Surface Plasmon Resonance (SPR) - Ternary Complex Formation - Binding Kinetics (KD) NanoBiT NanoBRET Ternary Complex Assay - Intracellular CDO1 Recruitment (AC50) SPR->NanoBiT Informs TR_FRET Time-Resolved Fluorescence Energy Transfer (TR-FRET) - CDO1 Recruitment (AC50) TR_FRET->NanoBiT Informs HiBiT HiBiT Degradation Assay - CDO1 Degradation (DC50, Dmax) NanoBiT->HiBiT Confirms Western_Blot Western Blot - VHL-dependent Degradation HiBiT->Western_Blot Validates Proteomics Mass Spectrometry - Global Proteome Selectivity HiBiT->Proteomics Confirms Selectivity

References

NVS-VHL720: A Technical Guide to a Novel Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVS-VHL720 is a first-in-class small molecule molecular glue degrader that selectively targets cysteine dioxygenase 1 (CDO1) for proteasomal degradation. By inducing proximity between CDO1 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent degradation of CDO1, a protein implicated in various cellular processes and disease states. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Chemical Properties and Structure

This compound is a synthetic, cell-permeable small molecule with drug-like properties. Its key chemical and physical characteristics are summarized in the table below.

PropertyValue
Molecular Formula C₂₇H₃₃N₅O₄
Molecular Weight 491.58 g/mol
Appearance White to off-white solid
Storage Conditions -20°C
Canonical SMILES O=C(NCC1=CC=C(C2=CC=NN2)C3=C1C=CC=C3)[C@H]4N(C(--INVALID-LINK--C(C)(C)C)=O)C--INVALID-LINK--C4

Table 1: Chemical and Physical Properties of this compound.

Solubility

This compound exhibits solubility in various solvents, facilitating both in vitro and in vivo experimental setups.

Solvent SystemSolubility
In Vitro
DMSO≥ 100 mg/mL (≥ 203.43 mM)
In Vivo
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline≥ 5 mg/mL (≥ 10.17 mM)
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 5 mg/mL (≥ 10.17 mM)
10% DMSO / 90% corn oil≥ 5 mg/mL (≥ 10.17 mM)

Table 2: Solubility of this compound. [1]

Mechanism of Action: A Molecular Glue for Targeted Degradation

This compound functions as a molecular glue, a type of small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact.[2] In this case, this compound facilitates the formation of a ternary complex between the E3 ubiquitin ligase VHL and the neosubstrate protein, CDO1.[1][2][3] This induced proximity leads to the polyubiquitination of CDO1 by the VHL E3 ligase complex, marking it for recognition and degradation by the 26S proteasome.

cluster_0 Cellular Environment NVS_VHL720 This compound Ternary_Complex VHL-NVS-VHL720-CDO1 Ternary Complex NVS_VHL720->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex CDO1 CDO1 (Target Protein) CDO1->Ternary_Complex Poly_Ub_CDO1 Polyubiquitinated CDO1 Ternary_Complex->Poly_Ub_CDO1 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_CDO1->Proteasome Degraded_CDO1 Degraded CDO1 Peptides Proteasome->Degraded_CDO1

Figure 1: Mechanism of action of this compound. This diagram illustrates the formation of the ternary complex, subsequent ubiquitination, and proteasomal degradation of CDO1.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Cellular CDO1 Degradation Assay (Western Blot)

This protocol is designed to assess the ability of this compound to induce the degradation of CDO1 in a cellular context.

start Start: Seed Cells treat Treat cells with this compound (Dose-response and time-course) start->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (anti-CDO1 and loading control) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab develop Develop with chemiluminescent substrate secondary_ab->develop analyze Analyze band intensity develop->analyze

Figure 2: Western blot workflow for CDO1 degradation. A step-by-step process to quantify the cellular degradation of CDO1 induced by this compound.

Materials:

  • Huh-7 cells (or other suitable cell line endogenously expressing CDO1)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • NEDD8-activating enzyme inhibitor (e.g., MLN4924)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-CDO1, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed Huh-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a dose-response of this compound (e.g., 0-10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

    • For mechanism of action studies, pre-treat cells with MG132 (10 µM) or MLN4924 (1 µM) for 1-2 hours before adding this compound.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Capture the image using a suitable imaging system and quantify band intensities.

In Vitro Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol describes the use of SPR to characterize the formation of the VHL-NVS-VHL720-CDO1 ternary complex in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit

  • Recombinant purified VHL-EloB-EloC (VBC) complex and CDO1 protein

  • This compound

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Immobilize the VBC complex onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of CDO1 over the immobilized VBC surface in the presence and absence of a fixed concentration of this compound.

    • Monitor the binding events in real-time.

    • Regenerate the sensor surface between injections.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the ternary complex formation.

In Vitro Ubiquitination Assay

This assay confirms that the this compound-induced ternary complex is functional and can lead to the ubiquitination of CDO1.

Materials:

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

  • Recombinant VBC complex

  • Recombinant CDO1

  • Ubiquitin

  • ATP

  • This compound

  • Ubiquitination reaction buffer

Procedure:

  • Reaction Setup:

    • Combine E1, E2, VBC, CDO1, ubiquitin, and ATP in the reaction buffer.

    • Add this compound or DMSO (vehicle control) to the reaction mixtures.

  • Incubation:

    • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the reaction products by Western blotting using an anti-CDO1 antibody to detect the appearance of higher molecular weight polyubiquitinated CDO1 species.

Structural Insights

The three-dimensional structure of the VHL-NVS-VHL720-CDO1 ternary complex has been elucidated by X-ray crystallography, providing atomic-level details of the interactions that drive the molecular glue mechanism. The Protein Data Bank (PDB) entries for these structures are publicly available.

PDB IDDescription
8VL9Crystal structure of VHL in complex with this compound and CDO1
8VLBCrystal structure of VHL in complex with a derivative of this compound and CDO1

Table 3: PDB IDs for this compound Ternary Complex Structures.

The structural data reveals how this compound sits (B43327) in the HIF-1α binding pocket of VHL and simultaneously creates a new surface that is recognized by CDO1, leading to the stable formation of the ternary complex.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its ability to selectively induce the degradation of CDO1 through a molecular glue mechanism opens up new avenues for therapeutic intervention in diseases where CDO1 plays a critical role. The experimental protocols and structural information provided in this guide offer a robust framework for researchers to further investigate the biological functions of this compound and to explore its potential as a novel therapeutic agent.

References

NVS-VHL720: A VHL-Mediated Molecular Glue for Targeted Degradation of Cysteine Dioxygenase 1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and development of NVS-VHL720, a first-in-class, VHL-mediated molecular glue degrader. This compound selectively targets the neo-substrate cysteine dioxygenase 1 (CDO1) for ubiquitination and subsequent proteasomal degradation. This document details the mechanism of action, key quantitative data, and the experimental protocols utilized in its characterization. The information presented is intended to serve as a valuable resource for researchers in the fields of targeted protein degradation, drug discovery, and chemical biology.

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. Molecular glues are small molecules that induce a physical interaction between an E3 ubiquitin ligase and a target protein, leading to the target's degradation. While the majority of molecular glues discovered to date recruit the Cereblon (CRBN) E3 ligase, this compound represents a significant advancement by utilizing the von Hippel-Lindau (VHL) E3 ligase to degrade a novel target, CDO1.[1][2]

The discovery of this compound was enabled by a protein microarray-based screening approach to identify small molecules that could induce novel protein-protein interactions with VHL.[3][4] This led to the identification of an initial hit compound that was subsequently optimized to yield this compound, a potent and selective degrader of CDO1.[3]

Physicochemical Properties

This compound is a synthetic, cell-permeable small molecule with the following properties:

PropertyValueReference
Molecular Formula C27H33N5O4[1][5]
Molecular Weight 491.58 g/mol [1][5]
Appearance White to off-white solid[1][5]
Purity >98.5%[1]
Storage Conditions Store at -20 °C[1][5]

Mechanism of Action

This compound functions as a molecular glue, inducing the formation of a ternary complex between the VHL E3 ubiquitin ligase and the neosubstrate, CDO1.[2][3][6] This induced proximity facilitates the VHL-mediated ubiquitination of CDO1, marking it for degradation by the 26S proteasome. A key characteristic of this compound is its ability to induce a cooperative formation of the ternary complex, a hallmark of molecular glue degraders.[2]

NVS-VHL720_Mechanism_of_Action cluster_0 Cellular Environment VHL VHL E3 Ligase Ternary_Complex VHL-NVS-VHL720-CDO1 Ternary Complex VHL->Ternary_Complex binds NVS_VHL720 This compound NVS_VHL720->Ternary_Complex glues CDO1 CDO1 (Target Protein) CDO1->Ternary_Complex recruited Ub_CDO1 Ubiquitinated CDO1 Ternary_Complex->Ub_CDO1 Ubiquitination Ubiquitin Ubiquitin Proteasome 26S Proteasome Ub_CDO1->Proteasome Degradation Degraded_CDO1 Degraded CDO1 (Amino Acids) Proteasome->Degraded_CDO1 SPR_Workflow cluster_1 SPR Experimental Workflow Immobilization 1. Immobilize bio-CDO1 on Streptavidin Chip Analyte_Prep 2. Prepare Analyte: VBC + this compound Injection 3. Inject Analyte over Chip Surface Analyte_Prep->Injection Measurement 4. Measure Association & Dissociation Rates Injection->Measurement Analysis 5. Calculate KD Measurement->Analysis

References

Methodological & Application

Application Notes and Protocols for NVS-VHL720 Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVS-VHL720 is a novel molecular glue degrader that induces the degradation of cysteine dioxygenase 1 (CDO1), a protein of interest in various cellular processes.[1][2][3] This molecule functions by forming a ternary complex with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and CDO1, leading to the ubiquitination and subsequent proteasomal degradation of CDO1.[4] These application notes provide detailed protocols for cellular assays to characterize the activity of this compound, including its ability to induce ternary complex formation and mediate the degradation of CDO1.

Mechanism of Action: this compound

This compound acts as a molecular glue, facilitating an interaction between the E3 ligase VHL and the neo-substrate CDO1. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to CDO1, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a powerful strategy for modulating the levels of otherwise "undruggable" proteins.

G cluster_0 Ubiquitin-Proteasome System cluster_1 This compound Mediated Degradation E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Ub Transfer VHL VHL E3 Ligase E2->VHL Ub Transfer Ub Ub Ub->E1 ATP Ternary_Complex VHL :: this compound :: CDO1 Ternary Complex VHL->Ternary_Complex NVS_VHL720 This compound NVS_VHL720->Ternary_Complex CDO1 CDO1 (Target Protein) CDO1->Ternary_Complex Ub_CDO1 Ubiquitinated CDO1 Ternary_Complex->Ub_CDO1 Ubiquitination Proteasome 26S Proteasome Ub_CDO1->Proteasome Degraded_CDO1 Degraded CDO1 (Peptides) Proteasome->Degraded_CDO1

Caption: this compound mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound's activity in cellular and biochemical assays.

CompoundAssay TypeCell LineParameterValueReference
This compoundHiBiT Cellular DegradationHEK293TabsDC508 nM[2]
This compoundHiBiT Cellular DegradationHEK293TDmax98%[2]
This compoundTR-FRET CDO1 Recruitment-AC5071 nM[2]
This compoundSPR (Binary Binding)-K D (to VHL)72 nM[2]

Table 1: Cellular and Biochemical Activity of this compound.

Experimental Protocols

HiBiT Cellular Degradation Assay

This assay quantifies the degradation of a target protein by measuring the luminescence of a small, 11-amino-acid HiBiT tag fused to the protein of interest.[5][6]

G Start Start Transfect Transfect HEK293T cells with CDO1-HiBiT expression vector. Start->Transfect Incubate_24h Incubate for 24h Transfect->Incubate_24h Treat Treat cells with a dose range of this compound. Incubate_24h->Treat Incubate_19h Incubate for 19h Treat->Incubate_19h Lyse Lyse cells with Nano-Glo® HiBiT Lytic Reagent. Incubate_19h->Lyse Read Measure luminescence. Lyse->Read Analyze Calculate DC50 and Dmax values. Read->Analyze End End Analyze->End

Caption: HiBiT Cellular Degradation Assay Workflow.

Materials:

  • HEK293T cells

  • CDO1-HiBiT expression vector

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom assay plates

  • This compound

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.

  • Transfection: Transfect the cells with the CDO1-HiBiT expression vector according to the manufacturer's instructions for your transfection reagent.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the diluted compound to the cells. Include a DMSO-only control.

  • Incubation: Incubate the treated cells for 19 hours.

  • Lysis and Detection:

    • Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's protocol.[5]

    • Add the lytic reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Measurement: Measure the luminescence using a plate-based luminometer.

  • Data Analysis: Normalize the luminescence signals to the DMSO control. Plot the normalized values against the compound concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

NanoBRET™ Ternary Complex Assay

This assay measures the formation of the VHL-NVS-VHL720-CDO1 ternary complex in live cells using Bioluminescence Resonance Energy Transfer (BRET).[7][8][9]

G Start Start Co_Transfect Co-transfect HEK293T cells with VHL-LgBiT and CDO1-SmBiT expression vectors. Start->Co_Transfect Incubate_24h Incubate for 24h Co_Transfect->Incubate_24h Add_Substrate Add NanoBRET™ Nano-Glo® Substrate. Incubate_24h->Add_Substrate Treat Treat cells with a dose range of this compound. Add_Substrate->Treat Read_BRET Measure luminescence at donor and acceptor wavelengths. Treat->Read_BRET Analyze Calculate NanoBRET™ ratio and AC50. Read_BRET->Analyze End End Analyze->End

Caption: NanoBRET™ Ternary Complex Assay Workflow.

Materials:

  • HEK293T cells

  • VHL-LgBiT and CDO1-SmBiT expression vectors (or HaloTag®-VHL and NanoLuc®-CDO1)

  • Cell culture medium

  • 96-well white assay plates

  • This compound

  • NanoBRET™ Nano-Glo® Detection System (Promega)

  • BRET-capable plate reader

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well white assay plate.

  • Co-transfection: Co-transfect the cells with expression vectors for the BRET donor (e.g., VHL-LgBiT) and acceptor (e.g., CDO1-SmBiT).

  • Incubation: Incubate for 24 hours post-transfection.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate to the cells according to the manufacturer's protocol.

  • Compound Treatment: Add a serial dilution of this compound to the wells.

  • Measurement: Immediately measure the luminescence at both the donor and acceptor emission wavelengths using a BRET-capable plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration to determine the AC50 for ternary complex formation.

Concluding Remarks

The provided protocols offer robust and reproducible methods for characterizing the cellular activity of this compound. The HiBiT degradation assay provides a direct measure of the compound's efficacy in inducing the degradation of CDO1, while the NanoBRET™ assay elucidates the underlying mechanism of ternary complex formation. These assays are essential tools for the evaluation and optimization of molecular glue degraders in drug discovery and development. For further details on the underlying technologies, please refer to the manufacturer's technical manuals.[5][6][7][8]

References

Application Notes and Protocols for NVS-VHL720 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVS-VHL720 is a novel small molecule molecular glue degrader that selectively induces the degradation of Cysteine Dioxygenase 1 (CDO1). Unlike traditional Proteolysis Targeting Chimeras (PROTACs), this compound does not require a direct ligand for the target protein. Instead, it promotes the formation of a ternary complex between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and CDO1, leading to the ubiquitination and subsequent proteasomal degradation of CDO1.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing ternary complex formation, target protein degradation, and cell viability.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality. Molecular glues represent a class of small molecules that induce interactions between an E3 ligase and a target protein, leading to the degradation of the latter. This compound is a first-in-class VHL-mediated molecular glue that effectively degrades the previously "undruggable" neosubstrate CDO1.[1][2] This document outlines the necessary procedures for utilizing this compound in a laboratory setting to study its effects on CDO1 degradation and cellular function.

Data Presentation

The following tables summarize the quantitative data for this compound and its analogs as reported in the primary literature.

Table 1: In Vitro and Cellular Activity of this compound and Analogs [3][4]

CompoundVHL Binding (SPR, KD, nM)CDO1 Recruitment (TR-FRET, AC50, nM)CDO1 Degradation (absDC50, nM)Max Degradation (Dmax, %)
This compound (analog compound 8) 7271898
Compound 4 (Initial Hit) --~334 (AC50 in NanoBiT)-
Compound 5 Similar to Compound 4Decreased18% degradation-
Compound 7 -Improved vs. Cpd 4Improved vs. Cpd 4-

Note: "absDC50" refers to the absolute half-maximal degradation concentration. Data for this compound is represented by its more potent analog, compound 8, as described in the literature.

Signaling Pathway

NVS_VHL720_Mechanism

Experimental Protocols

General Cell Culture

HUH7 (Human Liver Carcinoma) Cells:

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[5]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in fresh medium.[5][6]

786-O (Human Renal Cell Adenocarcinoma) Cells:

  • Growth Medium: RPMI-1640 Medium supplemented with 10% FBS.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. These cells are adherent and can be subcultured using standard trypsinization methods. Note that 786-O cells are VHL-negative, making them a suitable negative control or for experiments involving ectopic VHL expression.

Preparation of this compound Stock Solution
  • Solvent: this compound is soluble in DMSO.[7]

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 1: Assessment of CDO1 Degradation by Western Blot

This protocol is designed to qualitatively and semi-quantitatively assess the degradation of CDO1 in response to this compound treatment.

WB_Workflow start Seed Cells treatment Treat with this compound (Dose-Response/Time-Course) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-CDO1, Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Materials:

  • HUH7 or other CDO1-expressing cells

  • This compound stock solution

  • Complete growth medium

  • Phosphate-Buffered Saline (PBS)

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CDO1 and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the old medium from the cells and add the medium containing this compound or DMSO as a vehicle control. A typical dose-response experiment might include concentrations ranging from 1 nM to 10 µM. For a time-course experiment, treat cells with a fixed concentration of this compound and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours). A 16-hour treatment is a good starting point.[4]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at high speed at 4°C to pellet cell debris.[8]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.[8]

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.[9]

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][10]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary anti-CDO1 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the CDO1 band intensity to the corresponding loading control band intensity. Calculate the percentage of CDO1 remaining relative to the vehicle-treated control.

Protocol 2: Ternary Complex Formation using NanoBiT® Assay

This protocol provides a method to measure the this compound-induced proximity of VHL and CDO1 in live cells.[4]

NanoBiT_Principle cluster_before Before Treatment cluster_after After this compound Treatment VHL_LgBiT VHL-LgBiT No_Signal No Luminescence CDO1_SmBiT CDO1-SmBiT VHL_LgBiT_2 VHL-LgBiT CDO1_SmBiT_2 CDO1-SmBiT NVS_VHL720 This compound Complex LgBiT + SmBiT (Reconstituted NanoLuc) Light Luminescence

Materials:

  • HEK293T cells

  • Expression vectors for VHL-LgBiT and SmBiT-CDO1

  • Transfection reagent

  • Opti-MEM or other serum-free medium

  • White, opaque 96-well assay plates

  • This compound stock solution

  • Nano-Glo® Live Cell Reagent

Procedure:

  • Transfection: Co-transfect HEK293T cells with VHL-LgBiT and SmBiT-CDO1 expression vectors using a suitable transfection reagent according to the manufacturer's protocol. Plate the transfected cells in a white, opaque 96-well plate.

  • Treatment: After 24 hours, treat the cells with a dose-response of this compound or DMSO control.

  • Incubation: Incubate the plate at 37°C for the desired time (e.g., 2-4 hours).

  • Signal Detection: Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions. Add the reagent to each well.

  • Measurement: Incubate the plate at room temperature for 10-20 minutes, protected from light. Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the DMSO control. Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the AC50 (half-maximal activation concentration).

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol assesses the cytotoxicity of this compound.

Materials:

  • Cell line of interest (e.g., HUH7)

  • White, opaque 96-well assay plates

  • This compound stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed cells in a white, opaque 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a dose-response of this compound or a known cytotoxic agent as a positive control. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for a period relevant to your degradation experiments (e.g., 24, 48, or 72 hours).

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence with a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot cell viability against the log of the this compound concentration.

Troubleshooting

  • No/Weak CDO1 Degradation:

    • Confirm CDO1 expression in your cell line.

    • Ensure the activity of your this compound compound.

    • Optimize treatment time and concentration.

    • Check for issues with your Western blot protocol (e.g., antibody quality, transfer efficiency).

  • High Background in NanoBiT Assay:

    • Optimize the ratio of the LgBiT and SmBiT plasmids during transfection.

    • Ensure that the expression levels of the fusion proteins are not excessively high.

  • Inconsistent Results:

    • Maintain consistent cell passage numbers and confluency.

    • Ensure accurate pipetting and serial dilutions.

    • Prepare fresh reagents and buffers.

By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the biological functions of CDO1 and explore the potential of VHL-mediated molecular glues in drug discovery.

References

Application Notes and Protocols for NVS-VHL720-Mediated CDO1 Degradation via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVS-VHL720 is a novel small-molecule molecular glue degrader that potently and selectively induces the degradation of Cysteine Dioxygenase 1 (CDO1).[1][2] This molecule functions by forming a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase and CDO1, leading to the ubiquitination and subsequent proteasomal degradation of CDO1.[3][4] These application notes provide a detailed protocol for utilizing Western blotting to monitor and quantify the degradation of CDO1 in cultured cells upon treatment with this compound.

Mechanism of Action

This compound acts as a molecular glue, facilitating a novel protein-protein interaction between the E3 ubiquitin ligase substrate receptor VHL and the neo-substrate CDO1. This induced proximity results in the polyubiquitination of CDO1, marking it for degradation by the 26S proteasome. This targeted protein degradation pathway offers a powerful approach to modulate the levels of CDO1, a protein implicated in various cellular processes.

Quantitative Data Summary

The following tables summarize the in vitro and cellular activity of this compound in inducing the degradation of CDO1. Data has been compiled from studies in various cell lines, including HEK293T and Huh-7 cells.

Table 1: In Vitro and Cellular Activity of this compound

ParameterCell LineValueReference
CDO1 Recruitment (TR-FRET) AC50-71 nM[1]
VHL Binding (SPR) KD-72 nM[1]
CDO1 Degradation (absDC50)HEK293T8 nM[1]
Maximum CDO1 DegradationHEK293T98%[1]
CDO1 Degradation (absDC50)HEK293T (HiBiT assay)349 nM[3]
Maximum CDO1 DegradationHEK293T (HiBiT assay)77%[3]
Endogenous CDO1 DegradationHuh-7 (50 nM for 24h)>3.5-fold change[3]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of this compound-induced CDO1 degradation.

NVS_VHL720_Mechanism This compound Signaling Pathway for CDO1 Degradation cluster_0 Cellular Environment NVS_VHL720 This compound Ternary_Complex VHL :: this compound :: CDO1 Ternary Complex NVS_VHL720->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase Complex VHL_E3_Ligase->Ternary_Complex CDO1 CDO1 (Target Protein) CDO1->Ternary_Complex Ub_CDO1 Polyubiquitinated CDO1 Ternary_Complex->Ub_CDO1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_CDO1 Proteasome 26S Proteasome Ub_CDO1->Proteasome Degraded_CDO1 Degraded CDO1 Peptides Proteasome->Degraded_CDO1 Degradation

Caption: Mechanism of this compound-induced CDO1 degradation.

Experimental Workflow Diagram

The following diagram outlines the key steps of the Western blot protocol for assessing CDO1 degradation.

Western_Blot_Workflow Western Blot Workflow for CDO1 Degradation Cell_Culture 1. Cell Culture (e.g., HEK293T, Huh-7) Treatment 2. Treatment with this compound (Dose-response or time-course) Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis (RIPA or similar buffer with protease/phosphatase inhibitors) Treatment->Cell_Lysis Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 5. SDS-PAGE (Protein separation by size) Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk or BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-CDO1 and loading control, e.g., GAPDH, β-actin) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated anti-rabbit/mouse IgG) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection (ECL substrate) Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry and normalization) Detection->Analysis

Caption: Workflow for Western blot analysis of CDO1 degradation.

Detailed Experimental Protocol: Western Blot for CDO1 Degradation

This protocol is optimized for the analysis of CDO1 protein levels in cell lysates following treatment with this compound.

Materials and Reagents:

  • Cell Lines: HEK293T (human embryonic kidney) or Huh-7 (human liver carcinoma)

  • Cell Culture Media: DMEM or appropriate medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound: Prepare stock solutions in DMSO.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.

  • Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-CDO1 polyclonal antibody

    • Mouse or Rabbit anti-GAPDH or anti-β-actin monoclonal antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imager

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a protein molecular weight marker.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against CDO1 (diluted in blocking buffer) overnight at 4°C with gentle agitation. A typical starting dilution is 1:1000.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000 to 1:5000) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Repeat the immunoblotting process for the loading control antibody (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the CDO1 band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of CDO1 degradation relative to the vehicle-treated control.

Disclaimer: This protocol provides a general guideline. Optimal conditions for cell density, treatment times, antibody concentrations, and incubation times should be determined empirically for each specific experimental setup.

References

Application Note: NVS-VHL720 for the Immunoprecipitation of the VHL-CDO1 Complex

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Von Hippel-Lindau (VHL) protein is a crucial tumor suppressor that functions as the substrate recognition component of the Cullin-2 RING E3 ubiquitin ligase complex.[1][2][3][4] This complex targets proteins for ubiquitination and subsequent proteasomal degradation, playing a key role in cellular homeostasis.[1][2][5] The most well-characterized substrate of VHL is the alpha subunit of the hypoxia-inducible factor (HIF-1α), a master regulator of the cellular response to low oxygen.[2][4][6]

Cysteine Dioxygenase 1 (CDO1) is a non-heme iron-containing enzyme that catalyzes the oxidation of L-cysteine to cysteine sulfinic acid.[7][8][9] This reaction is a key step in cysteine catabolism, regulating intracellular levels of cysteine and influencing the production of taurine, pyruvate, and sulfate.[7][8]

NVS-VHL720 is a novel peptidomimetic small molecule that functions as a "molecular glue" degrader.[10][11][12] It binds to the HIF-1α binding pocket of VHL and, in doing so, creates a new surface that recruits CDO1 as a neosubstrate to the VHL E3 ligase complex, leading to the selective ubiquitination and degradation of CDO1.[10][13][14][15] This tool provides a unique opportunity to study the induced interaction between VHL and CDO1 and to investigate the downstream consequences of CDO1 degradation. This application note provides a detailed protocol for the immunoprecipitation of the endogenous VHL-CDO1 ternary complex from cell lysates using this compound.

Principle of the Assay

This protocol utilizes the unique property of this compound to stabilize the interaction between VHL and CDO1. In the absence of the molecular glue, this interaction is not stable. By treating cells with this compound, a VHL-CDO1 complex is formed and can be captured from cell lysates. A specific antibody targeting the endogenous VHL protein is used to immunoprecipitate VHL and any associated proteins. Because this compound "glues" CDO1 to VHL, CDO1 is efficiently co-immunoprecipitated. The resulting protein complexes are then analyzed by western blotting to confirm the presence of both VHL and CDO1.

Data Presentation: this compound Activity

Quantitative data from biochemical and cellular assays characterize the potent activity of this compound.[11]

ParameterMethodValueCell Line
VHL Binding Affinity (KD) Surface Plasmon Resonance (SPR)72 nMN/A (Biochemical)
CDO1 Recruitment (AC50) TR-FRET71 nMN/A (Biochemical)
CDO1 Degradation (absDC50) Cellular Degradation Assay8 nMHEK293T
Max CDO1 Degradation Cellular Degradation Assay98%HEK293T

Visualization of Pathways and Workflows

G cluster_0 VHL E3 Ligase Complex cluster_1 Molecular Glue Interaction cluster_2 Ubiquitination & Degradation VHL VHL ElonginBC Elongin B/C VHL->ElonginBC CDO1 CDO1 (Neosubstrate) VHL->CDO1 recruits Cullin2 CUL2 ElonginBC->Cullin2 Rbx1 Rbx1 Cullin2->Rbx1 Rbx1->CDO1 Ubiquitinates NVS_VHL720 This compound NVS_VHL720->VHL binds Proteasome Proteasome CDO1->Proteasome Degradation Ub Ubiquitin

Caption: this compound molecular glue mechanism.

G start 1. Cell Culture & Treatment (e.g., HEK293T cells) + this compound or DMSO lysis 2. Cell Lysis (NP-40 or RIPA buffer) start->lysis preclear 3. Pre-clearing Lysate (with Protein A/G beads) lysis->preclear ip 4. Immunoprecipitation + anti-VHL Antibody + Protein A/G beads preclear->ip wash 5. Washing Steps (3x with lysis buffer) ip->wash elution 6. Elution (Laemmli buffer) wash->elution analysis 7. Analysis (SDS-PAGE & Western Blot for VHL and CDO1) elution->analysis

Caption: Workflow for VHL-CDO1 Co-Immunoprecipitation.

Experimental Protocols

This protocol is optimized for a 10 cm dish of HEK293T cells cultured to ~80-90% confluency.

  • Cell Line: HEK293T cells

  • Molecular Glue: this compound (prepared as a 10 mM stock in DMSO)

  • Control: DMSO (vehicle)

  • Antibodies:

    • Rabbit anti-VHL antibody (for immunoprecipitation and western blot)

    • Mouse anti-CDO1 antibody (for western blot)

    • Rabbit IgG Isotype Control

    • Goat anti-Rabbit IgG-HRP secondary antibody

    • Goat anti-Mouse IgG-HRP secondary antibody

  • Buffers and Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40. Immediately before use, add protease and phosphatase inhibitor cocktails.

    • Wash Buffer: Same as Lysis Buffer.

    • Elution Buffer: 2x Laemmli Sample Buffer

  • Beads: Protein A/G Magnetic Beads

Step 1: Cell Culture and Treatment

  • Culture HEK293T cells in a 10 cm dish to 80-90% confluency.

  • Prepare two dishes: one for the this compound treatment and one for the DMSO vehicle control.

  • Treat cells with 1 µM this compound or an equivalent volume of DMSO.

  • Incubate for 4-6 hours at 37°C. Note: Incubation time can be optimized.

Step 2: Cell Lysis

  • Aspirate the culture medium and wash the cells twice with 5 mL of ice-cold PBS.

  • Add 1 mL of ice-cold Lysis Buffer to the dish.

  • Scrape the cells off the dish and transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This is your protein extract.

  • Determine the protein concentration using a BCA or Bradford assay. Reserve 50 µg of lysate for the "Input" control.

Step 3: Immunoprecipitation

  • Dilute the remaining lysate to a final concentration of 1 mg/mL with Lysis Buffer. Use 1 mg of total protein per IP reaction.

  • To the 1 mg of lysate, add 2-4 µg of Rabbit anti-VHL antibody (or Rabbit IgG for a negative control).

  • Incubate with gentle rotation for 4 hours to overnight at 4°C.

  • Add 30 µL of a 50% slurry of Protein A/G magnetic beads to the lysate-antibody mixture.

  • Incubate with gentle rotation for an additional 1-2 hours at 4°C.

Step 4: Washing

  • Place the tube on a magnetic rack to capture the beads. Carefully aspirate and discard the supernatant.

  • Remove the tube from the rack and add 1 mL of ice-cold Wash Buffer. Resuspend the beads by gentle pipetting.

  • Repeat this wash step two more times for a total of three washes. Ensure all supernatant is removed after the final wash without disturbing the beads.

Step 5: Elution

  • After the final wash, add 40 µL of 2x Laemmli Sample Buffer to the beads.

  • Vortex briefly and heat the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

  • Place the tube on the magnetic rack and carefully collect the supernatant containing the eluted proteins.

Step 6: Western Blot Analysis

  • Load the eluted samples (IP: VHL and IP: IgG) and the reserved "Input" sample onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (anti-VHL and anti-CDO1) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

  • Input Lane: Both VHL and CDO1 bands should be visible for both DMSO and this compound treated samples.

  • IgG IP Lane: No significant bands for VHL or CDO1 should be detected.

  • VHL IP (DMSO): A strong band for VHL should be present. The band for CDO1 should be absent or very faint, indicating no stable interaction without the molecular glue.

  • VHL IP (this compound): Strong bands for both VHL and CDO1 should be detected, confirming that this compound successfully induced the formation of a stable, immunoprecipitable complex.

References

Application Notes and Protocols for NVS-VHL720 In Vitro Degradation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVS-VHL720 is a novel molecular glue degrader that facilitates the targeted degradation of Cysteine Dioxygenase 1 (CDO1), a protein implicated in various cellular processes.[1][2][3] Unlike traditional inhibitors, this compound functions by inducing proximity between CDO1 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CDO1.[3][4][5] These application notes provide a detailed framework for setting up an in vitro degradation assay to characterize the activity of this compound. The protocols outlined below will enable researchers to assess the formation of the ternary complex (CDO1-NVS-VHL720-VHL), monitor the ubiquitination of CDO1, and ultimately confirm its degradation in a cell-free system.

Signaling Pathway

This compound mediates the degradation of CDO1 by hijacking the ubiquitin-proteasome system. The molecular glue brings the VHL E3 ligase complex into close proximity with CDO1, a protein not natively recognized by this ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of CDO1. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the tagged CDO1.

PROTAC_Pathway cluster_0 Ubiquitin-Proteasome System cluster_1 This compound Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer AMP_PPi AMP + PPi E1->AMP_PPi Ternary_Complex CDO1-NVS-VHL720-VHL Ternary Complex E2->Ternary_Complex Ub Transfer Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 VHL VHL E3 Ligase (VBC Complex) VHL->Ternary_Complex NVS_VHL720 This compound NVS_VHL720->Ternary_Complex CDO1 CDO1 (Target Protein) CDO1->Ternary_Complex PolyUb_CDO1 Polyubiquitinated CDO1 Ternary_Complex->PolyUb_CDO1 Polyubiquitination Proteasome 26S Proteasome PolyUb_CDO1->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: this compound mediated CDO1 degradation pathway.

Experimental Workflow

The in vitro degradation assay for this compound can be broken down into three main stages: reagent preparation, the ubiquitination reaction, and analysis of the results. Initially, all recombinant proteins and necessary reagents are prepared and quantified. The core of the experiment is the in vitro ubiquitination reaction, where the components of the ubiquitin-proteasome system are reconstituted in the presence of the target protein, CDO1, and the molecular glue degrader, this compound. Finally, the reaction products are analyzed, typically by Western blotting, to detect the ubiquitination and subsequent degradation of CDO1.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. In Vitro Ubiquitination Reaction cluster_analysis 3. Analysis Recombinant_Proteins Prepare Recombinant Proteins: - VHL Complex (VBC) - CDO1 - E1 (UBE1) - E2 (e.g., UBE2D2) - Ubiquitin Reaction_Setup Set up Reaction Mix: - Combine E1, E2, Ubiquitin, ATP,  VBC, and CDO1 in reaction buffer Recombinant_Proteins->Reaction_Setup Reagents Prepare Reagents: - this compound Stock - ATP Solution - Reaction Buffer Reagents->Reaction_Setup Add_Degrader Add this compound (and vehicle control) Reaction_Setup->Add_Degrader Incubation Incubate at 37°C Add_Degrader->Incubation Reaction_Stop Stop reaction with SDS-PAGE sample buffer Incubation->Reaction_Stop SDS_PAGE SDS-PAGE Reaction_Stop->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detect with: - Anti-CDO1 antibody - Anti-Ubiquitin antibody Western_Blot->Detection Data_Analysis Data Analysis: - Quantify band intensities Detection->Data_Analysis

Caption: Experimental workflow for the this compound in vitro degradation assay.

Data Presentation

Quantitative data from the in vitro degradation assay should be summarized for clear interpretation and comparison.

ParameterDescriptionTypical Value/Range
Reagent Concentrations
E1 (UBE1)Ubiquitin-activating enzyme concentration in the final reaction.50-100 nM
E2 (e.g., UBE2D2)Ubiquitin-conjugating enzyme concentration in the final reaction.0.2-1 µM
UbiquitinConcentration of ubiquitin in the final reaction.5-10 µM
VHL Complex (VBC)Concentration of the VHL-ElonginB-ElonginC complex in the final reaction.0.1-0.5 µM
CDO1Concentration of the target protein, Cysteine Dioxygenase 1, in the final reaction.0.2-1 µM
ATPConcentration of adenosine (B11128) triphosphate in the final reaction.1-5 mM
This compoundRange of concentrations of the molecular glue degrader to be tested.1 nM - 10 µM (titration)
Reaction Conditions
Incubation TemperatureThe temperature at which the ubiquitination reaction is carried out.37°C
Incubation TimeThe duration of the ubiquitination reaction.30-120 minutes
Data Analysis
DC₅₀ (Degradation)The concentration of this compound that results in 50% degradation of CDO1.To be determined
Dₘₐₓ (Degradation)The maximum percentage of CDO1 degradation achieved.To be determined

Experimental Protocols

Protocol 1: Reagent Preparation
  • Recombinant Proteins:

    • Obtain or purify recombinant human E1 (UBE1), E2 (e.g., UBE2D2), Ubiquitin, VHL/ElonginB/ElonginC (VBC) complex, and full-length CDO1.[1][6][7] The predicted molecular weight of human CDO1 is approximately 23 kDa.[1][6][8]

    • Ensure all proteins are of high purity (>95%) and determine their concentrations using a reliable method such as a BCA assay.

    • Prepare single-use aliquots and store at -80°C to avoid repeated freeze-thaw cycles.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.[9][10]

    • Store the stock solution at -20°C.

    • On the day of the experiment, prepare serial dilutions in DMSO to achieve the desired final concentrations in the assay. The final DMSO concentration in the reaction should not exceed 1%.

  • ATP Stock Solution:

    • Prepare a 100 mM stock solution of ATP in nuclease-free water.

    • Adjust the pH to 7.4 with NaOH.

    • Store in aliquots at -20°C.

  • 10x Ubiquitination Reaction Buffer:

    • Prepare a buffer containing 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, and 10 mM DTT.

    • Filter sterilize and store at 4°C.

Protocol 2: In Vitro Ubiquitination Assay
  • Reaction Setup:

    • On ice, prepare a master mix containing the reaction components (excluding this compound and CDO1) to the desired final concentrations in 1x Ubiquitination Reaction Buffer. Refer to the table above for suggested concentration ranges.

    • Aliquot the master mix into pre-chilled microcentrifuge tubes.

    • Add the recombinant CDO1 protein to each tube.

    • Add the appropriate volume of the this compound serial dilutions to each respective tube. Include a vehicle control (DMSO only).

  • Initiate and Incubate:

    • Initiate the reaction by adding the ATP solution to each tube.

    • Gently mix the contents of each tube.

    • Incubate the reactions in a thermal cycler or water bath at 37°C for a predetermined time (e.g., 60 minutes). A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) can be performed to determine the optimal incubation time.

  • Terminate Reaction:

    • Stop the reaction by adding 4x SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to each reaction tube.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

Protocol 3: Western Blot Analysis
  • SDS-PAGE and Protein Transfer:

    • Load the denatured samples onto a 4-12% Bis-Tris or Tris-Glycine SDS-PAGE gel.

    • Run the gel to separate the proteins by molecular weight.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CDO1 overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • To specifically detect ubiquitinated CDO1, a parallel blot can be probed with an anti-ubiquitin antibody.[11][12][13]

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. A decrease in the band corresponding to unmodified CDO1 and the appearance of a higher molecular weight smear or distinct bands (polyubiquitinated CDO1) will indicate successful this compound-mediated ubiquitination and degradation.[11][12]

References

Application Notes and Protocols: Utilizing NVS-VHL720 in a CRISPR Screen for Synthetic Lethality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for employing NVS-VHL720, a molecular glue degrader of cysteine dioxygenase 1 (CDO1)[1][2][3], in a genome-wide CRISPR-Cas9 knockout screen to identify synthetic lethal interactions. This powerful approach can uncover novel drug targets for cancers or other diseases where CDO1 plays a crucial role.

Introduction to Synthetic Lethality and this compound

Synthetic lethality occurs when the simultaneous loss of two genes results in cell death, while the loss of either gene alone does not affect cell viability[4][5]. This concept presents a promising therapeutic strategy in oncology, where targeting a gene that is synthetically lethal with a cancer-specific mutation can selectively kill tumor cells while sparing normal tissues.

This compound is a novel molecular glue that induces the degradation of CDO1 by promoting its interaction with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to polyubiquitination and subsequent proteasomal degradation[6][7]. By using this compound to induce CDO1 degradation, a CRISPR screen can identify genes whose loss, in combination with the absence of CDO1, is lethal to cells.

Mechanism of Action of this compound

This compound functions by creating a new protein-protein interaction between the VHL E3 ligase complex and CDO1. This induced proximity leads to the ubiquitination and degradation of CDO1.

NVS_VHL720_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Degradation VHL VHL E3 Ligase Ternary_Complex VHL :: this compound :: CDO1 VHL->Ternary_Complex Binds CDO1 CDO1 Proteasome Proteasome CDO1->Proteasome Targets for Degradation CDO1->Ternary_Complex NVS_VHL720 This compound NVS_VHL720->Ternary_Complex Glues Degraded_CDO1 Degraded CDO1 Proteasome->Degraded_CDO1 Degrades Ub Ubiquitin Ub->CDO1 Polyubiquitinates Ternary_Complex->Ub Recruits

Figure 1: Mechanism of this compound-induced CDO1 degradation.

Experimental Design for a Synthetic Lethal CRISPR Screen

This section outlines the key considerations for designing a robust CRISPR screen to identify genes that are synthetically lethal with CDO1 degradation.

1. Cell Line Selection:

The choice of cell line is critical for the success of the screen. Ideal cell lines should:

  • Express detectable levels of CDO1.

  • Be sensitive to this compound-induced CDO1 degradation.

  • Be suitable for lentiviral transduction and CRISPR editing.

  • Be relevant to the biological question being addressed (e.g., a cancer cell line where CDO1 is implicated).

2. CRISPR Library Selection:

A genome-wide CRISPR knockout library is recommended to ensure comprehensive screening. Several well-validated libraries are commercially available, such as the GeCKO, Brunello, or TKO libraries[5]. The choice of library will depend on factors such as the desired number of single-guide RNAs (sgRNAs) per gene and the specific Cas9 variant being used.

3. This compound Concentration and Treatment Duration:

Prior to the screen, it is essential to determine the optimal concentration of this compound and the duration of treatment. This can be achieved by performing dose-response and time-course experiments to identify the conditions that result in maximal CDO1 degradation with minimal off-target toxicity.

Illustrative Experimental Workflow

The following diagram outlines the major steps involved in the CRISPR screen.

CRISPR_Screen_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Analysis A 1. Cell Line Preparation (Cas9-expressing) C 3. Transduction of Cell Line with Library A->C B 2. Lentiviral CRISPR Library Production B->C D 4. Antibiotic Selection C->D E 5. Split Population D->E F_DMSO 6a. Treat with DMSO (Vehicle Control) E->F_DMSO F_NVS 6b. Treat with this compound E->F_NVS G 7. Harvest Cells and Extract Genomic DNA F_DMSO->G F_NVS->G H 8. PCR Amplify sgRNA Cassettes G->H I 9. Next-Generation Sequencing H->I J 10. Data Analysis to Identify Depleted sgRNAs I->J

Figure 2: Experimental workflow for the CRISPR screen.

Detailed Protocols

Protocol 1: Lentiviral CRISPR Library Production

This protocol describes the generation of high-titer lentiviral particles for the pooled sgRNA library.

Materials:

  • Pooled sgRNA library plasmid DNA

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells

  • Transfection reagent

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm filter

Procedure:

  • Seed HEK293T cells in 15 cm dishes to be 70-80% confluent on the day of transfection.

  • Prepare the transfection mix in Opti-MEM by combining the sgRNA library plasmid, psPAX2, and pMD2.G in a 4:3:1 ratio.

  • Add the transfection reagent to the plasmid mix, incubate at room temperature for 20 minutes.

  • Add the transfection complex to the HEK293T cells and incubate at 37°C.

  • After 12-16 hours, replace the medium with fresh DMEM containing 10% FBS.

  • Harvest the viral supernatant at 48 and 72 hours post-transfection.

  • Filter the supernatant through a 0.45 µm filter and store at -80°C.

  • Titer the virus to determine the optimal multiplicity of infection (MOI).

Protocol 2: CRISPR Screen

This protocol details the execution of the CRISPR screen from transduction to cell harvesting.

Materials:

  • Cas9-expressing target cell line

  • Lentiviral CRISPR library

  • Polybrene

  • Puromycin (or other selection antibiotic)

  • This compound

  • DMSO (vehicle control)

Procedure:

  • Transduce the Cas9-expressing target cell line with the lentiviral library at an MOI of 0.3 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x representation of the library.

  • Two days post-transduction, begin selection with puromycin.

  • After selection is complete (typically 5-7 days), expand the cell population.

  • Harvest a baseline sample of cells (T0).

  • Split the remaining cells into two arms: a vehicle control arm (treated with DMSO) and an experimental arm (treated with the pre-determined optimal concentration of this compound).

  • Culture the cells for a pre-determined number of population doublings (e.g., 12-15).

  • Harvest cells from both arms at the end of the treatment period.

  • Extract genomic DNA from the T0 and final timepoint samples.

Protocol 3: Sample Preparation for Next-Generation Sequencing

This protocol describes the amplification of sgRNA sequences from genomic DNA for sequencing.

Materials:

  • Genomic DNA from CRISPR screen samples

  • PCR primers flanking the sgRNA cassette

  • High-fidelity DNA polymerase

  • PCR purification kit

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

  • Use the extracted genomic DNA as a template for PCR amplification of the integrated sgRNA cassettes. Use a sufficient amount of gDNA to maintain library representation.

  • Perform a two-step PCR to add Illumina sequencing adapters and barcodes.

  • Purify the PCR products.

  • Quantify the final library and pool the samples for sequencing.

  • Sequence the library on a compatible NGS platform.

Data Analysis

The goal of the data analysis is to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the DMSO-treated population.

Data Analysis Workflow:

  • Demultiplexing and Read Alignment: Separate sequencing reads by sample barcodes and align them to the sgRNA library reference.

  • Read Count Normalization: Normalize the raw read counts to account for differences in sequencing depth between samples.

  • Log-Fold Change (LFC) Calculation: Calculate the LFC of each sgRNA between the this compound and DMSO-treated samples.

  • Statistical Analysis: Use algorithms like MAGeCK or drugZ to identify sgRNAs and genes that are significantly depleted in the this compound-treated arm[5].

  • Hit Identification and Pathway Analysis: Rank genes based on their significance and LFC. Perform pathway analysis on the top hits to identify enriched biological processes.

Logical Framework for Hit Identification

Hit_Identification_Logic cluster_0 Input Data cluster_1 Analysis cluster_2 Hit Criteria cluster_3 Output DMSO_Counts sgRNA Counts (DMSO) LFC Calculate Log-Fold Change (NVS vs. DMSO) DMSO_Counts->LFC NVS_Counts sgRNA Counts (this compound) NVS_Counts->LFC P_Value Calculate Statistical Significance (p-value, FDR) LFC->P_Value Negative_LFC Negative Log-Fold Change (Depletion) LFC->Negative_LFC Hit_Genes Candidate Synthetic Lethal Genes Negative_LFC->Hit_Genes AND Low_P_Value Low p-value / FDR (Significant) Low_P_Value->Hit_Genes AND

Figure 3: Logic for identifying synthetic lethal hits.

Data Presentation

Quantitative data from the screen should be summarized in clear and concise tables.

Table 1: Illustrative Summary of CRISPR Screen Parameters

ParameterValue
Cell LineA549 (CDO1-expressing)
CRISPR LibraryGeCKO v2
Library Representation500x
Transduction MOI0.3
This compound Concentration1 µM
Treatment Duration14 days
Sequencing PlatformIllumina NovaSeq 6000

Table 2: Illustrative Top Synthetic Lethal Candidate Genes

Gene SymbolAverage Log-Fold Changep-valueFalse Discovery Rate (FDR)
GENE_A-2.581.2e-82.5e-7
GENE_B-2.135.6e-78.9e-6
GENE_C-1.982.3e-63.1e-5
GENE_D-1.759.8e-61.2e-4
GENE_E-1.621.5e-51.7e-4

Conclusion

The combination of this compound and CRISPR screening provides a powerful platform for the discovery of novel synthetic lethal interactions with CDO1. The protocols and guidelines presented here offer a comprehensive framework for designing and executing such screens. The identification of robust synthetic lethal partners of CDO1 has the potential to uncover new therapeutic targets and inform the development of novel cancer therapies. Subsequent validation of top candidate genes is a critical next step to confirm the synthetic lethal relationship and to further investigate the underlying biological mechanisms.

References

Application Notes and Protocols: NVS-VHL720 Dose-Response Curve Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVS-VHL720 is a potent and selective molecular glue degrader that induces the degradation of Cysteine Dioxygenase 1 (CDO1), a protein of interest in various biological processes.[1][2][3] This molecule functions by forming a ternary complex with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and CDO1, leading to the ubiquitination and subsequent proteasomal degradation of CDO1.[2][4][5] These application notes provide detailed protocols for generating a dose-response curve for this compound-mediated CDO1 degradation and for assessing the formation of the this compound-induced VHL-CDO1 ternary complex.

Signaling Pathway

The mechanism of action of this compound involves hijacking the cell's natural protein disposal system. This compound acts as a "molecular glue," facilitating an interaction between the VHL E3 ligase and CDO1, a protein not typically targeted by VHL. This induced proximity leads to the polyubiquitination of CDO1, marking it for degradation by the proteasome.

NVS_VHL720_Pathway cluster_cell Cellular Environment NVS_VHL720 This compound Ternary_Complex VHL-NVS-VHL720-CDO1 Ternary Complex NVS_VHL720->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex CDO1 CDO1 CDO1->Ternary_Complex Ub_CDO1 Polyubiquitinated CDO1 Ternary_Complex->Ub_CDO1 Polyubiquitination Ub Ubiquitin Ub->Ub_CDO1 Proteasome Proteasome Ub_CDO1->Proteasome Enters Degraded_CDO1 Degraded CDO1 (Peptides) Proteasome->Degraded_CDO1 Degrades

Caption: Mechanism of this compound-mediated CDO1 degradation.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on CDO1 degradation and VHL-CDO1 ternary complex formation. The data indicates that this compound potently induces the degradation of CDO1 in a cellular context.

Assay TypeParameterValueCell LineReference
Cellular Degradation DC₅₀ 8 nM HEK293T[1][6]
Dₘₐₓ 98% HEK293T[1][6]
Ternary Complex Formation AC₅₀ (TR-FRET) 71 nM N/A[1]
Binary Binding K₋ (SPR) 72 nM N/A[1]

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. AC₅₀: Half-maximal activity concentration for ternary complex formation. K₋: Dissociation constant for binding to VHL.

Experimental Protocols

Protocol 1: In Vitro Dose-Response Curve Generation for CDO1 Degradation using HiBiT Assay

This protocol outlines the steps to determine the dose-response curve of this compound-induced CDO1 degradation in cells. The HiBiT assay is a sensitive method to quantify protein levels.

HiBiT_Workflow cluster_workflow HiBiT Degradation Assay Workflow start Start: HEK293T cells transiently transfected with HiBiT-tagged CDO1 seed Seed cells in a 96-well plate start->seed treat Treat cells with a serial dilution of this compound seed->treat incubate Incubate for 19 hours treat->incubate lyse Lyse cells and add LgBiT protein incubate->lyse read Read luminescence lyse->read analyze Analyze data to generate dose-response curve read->analyze end_point End: Determine DC₅₀ and Dₘₐₓ analyze->end_point NanoBiT_Workflow cluster_workflow NanoBiT Ternary Complex Assay Workflow start Start: Co-transfect HEK293T cells with VHL-LgBiT and SmBiT-CDO1 plasmids seed Seed cells in a 96-well plate start->seed treat Add serial dilutions of this compound seed->treat incubate Incubate for a defined period (e.g., 2-6 hours) treat->incubate add_substrate Add Nano-Glo® Live Cell Substrate incubate->add_substrate read Read luminescence add_substrate->read analyze Analyze data to generate dose-response curve read->analyze end_point End: Determine AC₅₀ for ternary complex formation analyze->end_point

References

Application Notes and Protocols for NVS-VHL720-Mediated Degradation of Cysteine Dioxygenase 1 (CDO1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVS-VHL720 is a novel small molecule molecular glue degrader that selectively induces the degradation of cysteine dioxygenase 1 (CDO1), a protein with implications in various cellular processes and disease states.[1][2][3] This molecule functions by promoting a novel protein-protein interaction between the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and CDO1, leading to the ubiquitination and subsequent proteasomal degradation of CDO1.[1][2][4] These application notes provide a detailed overview of the treatment time course for achieving maximal degradation of CDO1 using this compound and its analogs, along with comprehensive protocols for key experimental procedures.

Mechanism of Action: The VHL E3 Ligase Pathway

This compound acts as a molecular glue, facilitating the interaction between the substrate recognition subunit of the VHL E3 ligase complex and the neosubstrate, CDO1.[1][2] This induced proximity leads to the polyubiquitination of CDO1 by the E3 ligase complex, marking it for recognition and degradation by the 26S proteasome.

VHL_Pathway cluster_VHL_complex VHL E3 Ligase Complex VHL VHL ElonginC Elongin C VHL->ElonginC Cullin2 CUL2 VHL->Cullin2 CDO1 CDO1 (Target Protein) VHL->CDO1 Recruits ElonginB Elongin B ElonginC->ElonginB Rbx1 Rbx1 Cullin2->Rbx1 NVS_VHL720 This compound NVS_VHL720->VHL Binds CDO1->VHL Proteasome 26S Proteasome CDO1->Proteasome Targeted for Degradation Ub Ubiquitin Ub->CDO1 Polyubiquitination Degraded_CDO1 Degraded CDO1 Peptides Proteasome->Degraded_CDO1 Degrades cluster_VHL_complex cluster_VHL_complex cluster_VHL_complex->Ub Transfers

Caption: Signaling pathway of this compound-mediated CDO1 degradation.

Time Course of CDO1 Degradation

The kinetics of CDO1 degradation induced by this compound and its more potent analog, compound 8 , have been characterized in cellular assays. The maximal degradation (Dmax) and the half-maximal degradation concentration (DC50) are key parameters to consider when designing experiments.

Table 1: Time-Dependent Degradation of CDO1 by this compound and Analogs

CompoundCell LineTime PointDC50 (nM)Dmax (%)Assay Type
This compound (Cpd 4) HEK293T (transiently transfected with HiBiT-CDO1)19 hours34977HiBiT split-luciferase
Compound 8 HEK293T (transiently transfected with HiBiT-CDO1)16 hours898HiBiT split-luciferase
Compound 8 Huh-7 (endogenous CDO1)24 hours-62Mass Spectrometry

Data summarized from Tutter A, et al. bioRxiv, 2024.[2][5]

These data indicate that significant degradation of CDO1 can be achieved within 16 to 24 hours of treatment. The more potent analog, compound 8 , demonstrates a substantially lower DC50 and higher maximal degradation compared to the initial lead compound, this compound (Cpd 4).[2] For researchers aiming for maximal degradation, treatment with compound 8 for at least 16 hours is recommended. A time-course experiment with multiple time points (e.g., 2, 4, 8, 12, 16, 24 hours) is advised to determine the optimal degradation window for a specific cell line and experimental setup.

Experimental Protocols

To assess the efficacy and selectivity of this compound-mediated CDO1 degradation, several key experiments are recommended.

HiBiT-Based Cellular Degradation Assay

This bioluminescent assay provides a quantitative measure of protein levels in live cells and is a high-throughput method to determine DC50 and Dmax values.

HiBiT_Workflow start Start: Seed HEK293T cells transfect Transfect with CDO1-HiBiT plasmid start->transfect treat Treat with this compound (dose response) transfect->treat incubate Incubate for 16-24 hours treat->incubate lyse Lyse cells and add LgBiT protein and substrate incubate->lyse measure Measure luminescence lyse->measure analyze Analyze data (calculate DC50 and Dmax) measure->analyze end End analyze->end

Caption: Experimental workflow for the HiBiT degradation assay.

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection: Transiently transfect the cells with a plasmid encoding for CDO1 fused to the HiBiT tag using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, treat the cells with a serial dilution of this compound or its analogs. Include a DMSO-only control.

  • Incubation: Incubate the cells for the desired time course (e.g., 16, 19, or 24 hours) at 37°C and 5% CO2.

  • Lysis and Detection:

    • Equilibrate the plate to room temperature.

    • Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate, to each well.

    • Mix briefly on an orbital shaker to induce cell lysis and allow the HiBiT and LgBiT to form a functional luciferase.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signals to the DMSO control to determine the percentage of remaining protein. Plot the data and fit to a dose-response curve to calculate the DC50 and Dmax values.

Western Blotting for Endogenous CDO1 Degradation

Western blotting is a standard method to visualize and semi-quantitatively measure the degradation of endogenous proteins.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., Huh-7, which endogenously express CDO1) and allow them to adhere. Treat the cells with this compound or its analogs at various concentrations and for different time points.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for CDO1 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the CDO1 band intensity to a loading control (e.g., GAPDH or β-actin).

Mass Spectrometry-Based Proteomics for Selectivity Profiling

Mass spectrometry provides an unbiased and global view of the proteome, allowing for the assessment of the selectivity of the degrader.

Protocol:

  • Sample Preparation:

    • Culture and treat cells (e.g., Huh-7) with this compound or a vehicle control for a defined period (e.g., 24 hours).

    • Harvest and lyse the cells.

    • Quantify the protein concentration.

  • Protein Digestion:

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Labeling (Optional but Recommended for Quantification):

    • Label the peptides from different treatment groups with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and abundance.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Compare the protein abundance between the this compound-treated and control samples to identify proteins that are significantly downregulated.

    • A volcano plot is a useful visualization to highlight proteins with statistically significant changes in abundance.

Summary

This compound is a valuable research tool for studying the biological functions of CDO1 through its targeted degradation. For maximal degradation, treatment with potent analogs like compound 8 for at least 16 hours is recommended. The provided protocols offer a framework for researchers to quantitatively assess the time course and extent of CDO1 degradation and to investigate the selectivity of this molecular glue degrader. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

References

Application Notes and Protocols for NVS-VHL720 using NanoBRET and HiBiT Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for utilizing NanoBRET and HiBiT assay technologies to characterize the molecular glue degrader, NVS-VHL720. This compound facilitates the degradation of its neosubstrate, Cysteine Dioxygenase 1 (CDO1), by inducing a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] The following protocols are intended for researchers, scientists, and drug development professionals investigating the mechanism and efficacy of molecular glue degraders.

Introduction to this compound

This compound is a small molecule molecular glue that induces the proteasomal degradation of CDO1.[1][2][3] Unlike traditional inhibitors, this compound functions by creating a novel protein-protein interaction surface between VHL and CDO1, leading to the ubiquitination and subsequent degradation of CDO1.[1][2][3] The NanoBRET and HiBiT assays are powerful tools to dissect the key steps in this process: ternary complex formation and target protein degradation.

Data Presentation

The following table summarizes the quantitative data for this compound in inducing the degradation of CDO1 and its interaction with the VHL-CDO1 complex.

ParameterAssay TypeValueCell LineDescription
absDC₅₀ HiBiT8 nMHEK293TThe absolute concentration of this compound required to induce 50% degradation of CDO1.[4]
Dₘₐₓ HiBiT98%HEK293TThe maximum percentage of CDO1 degradation observed upon treatment with this compound.[4]
AC₅₀ TR-FRET71 nM-The concentration of this compound required to achieve 50% of the maximum recruitment of CDO1 to VHL.[4]
K_D SPR72 nM-The equilibrium dissociation constant for the binary interaction between this compound and VHL.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the workflows for the NanoBRET and HiBiT assays.

G cluster_0 This compound Mediated CDO1 Degradation VHL VHL E3 Ligase Ternary_Complex VHL::this compound::CDO1 Ternary Complex VHL->Ternary_Complex NVS_VHL720 This compound NVS_VHL720->Ternary_Complex CDO1 CDO1 (Neosubstrate) CDO1->Ternary_Complex Ub_CDO1 Polyubiquitinated CDO1 Ternary_Complex->Ub_CDO1 Ubiquitination Ub Ubiquitin Ub->Ub_CDO1 Proteasome Proteasome Ub_CDO1->Proteasome Recognition Degradation Degraded CDO1 Peptides Proteasome->Degradation Degradation G cluster_0 NanoBRET Assay Workflow start Co-transfect cells with VHL-LgBiT and CDO1-SmBiT plate Plate cells in white-walled assay plates start->plate treat Treat with this compound (dose-response) plate->treat incubate Incubate treat->incubate add_reagent Add NanoBRET reagent incubate->add_reagent read Measure luminescence (Donor and Acceptor) add_reagent->read analyze Calculate NanoBRET ratio and determine AC₅₀ read->analyze G cluster_0 HiBiT Assay Workflow start Transfect cells with CDO1-HiBiT construct plate Plate cells in white-walled assay plates start->plate treat Treat with this compound (dose-response) plate->treat incubate Incubate (e.g., 16 hours) treat->incubate lyse Lyse cells and add HiBiT detection reagent incubate->lyse read Measure luminescence lyse->read analyze Calculate % degradation, DC₅₀, and Dₘₐₓ read->analyze

References

Application Notes and Protocols: NVS-VHL720 for Studying Cysteine Dioxygenase 1 (CDO1) Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine dioxygenase 1 (CDO1) is a critical non-heme iron enzyme that catalyzes the oxidation of L-cysteine to cysteine sulfinic acid, a rate-limiting step in cysteine catabolism.[1][2] This process is vital for maintaining cysteine homeostasis, and its dysregulation has been implicated in various pathologies, including cancer and neurodegenerative diseases.[2] In many cancers, the CDO1 gene is silenced, leading to altered cysteine metabolism that can promote tumor growth and survival.[2][3]

NVS-VHL720 is a potent and selective small-molecule molecular glue degrader of CDO1.[4][5][6] It functions by inducing proximity between CDO1 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDO1.[7][8] This targeted degradation makes this compound an invaluable chemical tool for elucidating the cellular functions of CDO1 and exploring its potential as a therapeutic target. These application notes provide detailed protocols for utilizing this compound to study CDO1 function in a research setting.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its biochemical and cellular activity.

Table 1: Biochemical and Cellular Activity of this compound

ParameterValueCell LineAssay Type
CDO1 Recruitment (AC50)71 nM-Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
VHL Binding (KD)72 nM-Surface Plasmon Resonance (SPR)
CDO1 Degradation (absDC50)8 nMHEK293TCellular Degradation Assay
Maximum Degradation98%HEK293TCellular Degradation Assay

Table 2: Physicochemical Properties and Solubility of this compound

PropertyValue
Molecular FormulaC27H33N5O4
Molecular Weight491.58 g/mol
In Vitro Solubility
DMSO≥ 100 mg/mL (203.43 mM)
In Vivo Formulations
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (10.17 mM)
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 5 mg/mL (10.17 mM)
10% DMSO, 90% corn oil≥ 5 mg/mL (10.17 mM)

Signaling and Degradation Pathways

The following diagrams illustrate the metabolic pathway of CDO1 and the mechanism of action of this compound.

CDO1_Metabolic_Pathway Cysteine Cysteine CDO1 CDO1 Cysteine->CDO1 O2 GSH Glutathione (GSH) Cysteine->GSH H2S Hydrogen Sulfide (H2S) Cysteine->H2S CSA Cysteine Sulfinic Acid (CSA) CDO1->CSA Hypotaurine Hypotaurine CSA->Hypotaurine CSAD Pyruvate_Sulfite Pyruvate + Sulfite CSA->Pyruvate_Sulfite GOT1 Taurine Taurine Hypotaurine->Taurine

Caption: CDO1 metabolic pathway.

NVS_VHL720_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation CDO1 CDO1 Ternary_Complex CDO1-NVS-VHL720-VHL Ternary Complex CDO1->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex NVS_VHL720 This compound NVS_VHL720->Ternary_Complex Ubiquitin Ubiquitin Ub_CDO1 Ubiquitinated CDO1 Ternary_Complex->Ub_CDO1 E1, E2 Ubiquitin->Ub_CDO1 Proteasome Proteasome Ub_CDO1->Proteasome Degraded_CDO1 Degraded CDO1 (Peptides) Proteasome->Degraded_CDO1

Caption: this compound mechanism of action.

Experimental Protocols

Herein are detailed protocols for key experiments to investigate the function of CDO1 using this compound.

Cell Culture and Treatment

Objective: To prepare cells for subsequent assays by treating them with this compound.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, Huh-7, or a cancer cell line with known CDO1 expression)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • DMSO (vehicle control)

  • Multi-well plates (6-well, 12-well, or 96-well, depending on the assay)

Protocol:

  • Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in a complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 4, 8, 16, or 24 hours).

Western Blotting for CDO1 Degradation

Objective: To qualitatively and semi-quantitatively assess the degradation of CDO1 protein following treatment with this compound.

Materials:

  • Treated cells from Protocol 1

  • RIPA Lysis and Extraction Buffer

  • Protease and phosphatase inhibitor cocktail

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-CDO1, anti-β-actin, or other loading controls)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-CDO1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane for a loading control (e.g., β-actin) to ensure equal protein loading.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with the VHL-CDO1 complex in a cellular context.

Materials:

  • Treated cells from Protocol 1

  • PBS

  • PCR tubes or plates

  • Thermal cycler

  • Western blotting reagents (from Protocol 2)

Protocol:

  • Treat cells with this compound or vehicle control for a short duration (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, leaving one sample at room temperature as a control.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the soluble fractions by Western blotting for CDO1 as described in Protocol 2. Increased thermal stability of CDO1 in the presence of this compound indicates target engagement.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the this compound-induced interaction between CDO1 and VHL.

Materials:

  • Treated cells from Protocol 1

  • Co-IP lysis buffer

  • Antibodies for immunoprecipitation (e.g., anti-VHL or anti-CDO1)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blotting reagents (from Protocol 2)

Protocol:

  • Lyse the treated cells with a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysates with magnetic beads.

  • Incubate the lysates with the immunoprecipitating antibody overnight at 4°C.

  • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Wash the beads extensively to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by Western blotting for the co-immunoprecipitated protein (e.g., blot for CDO1 if VHL was immunoprecipitated, and vice-versa).

Proteasome and Neddylation Inhibition Assay

Objective: To confirm that CDO1 degradation is mediated by the proteasome and requires E3 ligase activity.

Materials:

  • Cells and reagents from Protocol 1

  • Proteasome inhibitor (e.g., MG132, 1-10 µM)

  • Neddylation inhibitor (e.g., MLN4924, 1 µM)

Protocol:

  • Pre-treat cells with MG132 or MLN4924 for 1-2 hours.

  • Add this compound to the pre-treated cells and incubate for the desired duration.

  • Include control groups with this compound alone, inhibitor alone, and vehicle.

  • Harvest the cells and analyze CDO1 protein levels by Western blotting (Protocol 2). A rescue of CDO1 degradation in the presence of the inhibitors confirms the mechanism.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for studying CDO1 degradation using this compound.

Experimental_Workflow Start Start: Hypothesis on CDO1 Function Cell_Culture 1. Cell Line Selection and Culture Start->Cell_Culture Treatment 2. Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Degradation_Assay 3. Assess CDO1 Degradation (Western Blot, qPCR) Treatment->Degradation_Assay Mechanism_Validation 4. Mechanism of Action Studies Degradation_Assay->Mechanism_Validation Functional_Assays 5. Functional Consequence Analysis Degradation_Assay->Functional_Assays CoIP Co-Immunoprecipitation (VHL-CDO1 Interaction) Mechanism_Validation->CoIP Inhibitor_Assay Proteasome/Neddylation Inhibition Mechanism_Validation->Inhibitor_Assay CETSA CETSA (Target Engagement) Mechanism_Validation->CETSA Conclusion Conclusion: Elucidation of CDO1 Function Mechanism_Validation->Conclusion Metabolomics Metabolomics (Cysteine, Taurine) Functional_Assays->Metabolomics Cell_Viability Cell Viability/Proliferation Assays Functional_Assays->Cell_Viability Phenotypic_Screen Phenotypic Screens Functional_Assays->Phenotypic_Screen Functional_Assays->Conclusion

Caption: Experimental workflow for CDO1 functional studies.

By employing this compound with the protocols outlined above, researchers can effectively probe the biological roles of CDO1, validate it as a therapeutic target, and potentially uncover new avenues for drug development.

References

Troubleshooting & Optimization

NVS-VHL720 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of NVS-VHL720, a molecular glue degrader that targets cysteine dioxygenase (CDO1).[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule molecular glue degrader.[1][4] It functions by inducing the formation of a ternary complex between the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and the neosubstrate, cysteine dioxygenase 1 (CDO1).[5][6] This recruitment of CDO1 to the VHL complex leads to its ubiquitination and subsequent degradation by the proteasome.[5][6]

Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?

A2: The recommended solvent for preparing stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2] It is soluble in DMSO at a concentration of 100 mg/mL (203.43 mM), though ultrasonication may be required to achieve complete dissolution.[1][2]

Q3: My this compound is not dissolving properly in DMSO. What should I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following:

  • Use freshly opened, anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of some compounds.[2][7][8]

  • Apply sonication: Gentle ultrasonication can help to break up any aggregates and facilitate dissolution.[1][2]

  • Gentle warming: While not explicitly stated in the provided documentation, gentle warming (e.g., to 37°C) can sometimes aid in the dissolution of compounds. However, this should be done with caution to avoid degradation.

Q4: I observed precipitation when diluting my DMSO stock solution of this compound into aqueous media for my cell-based assay. How can I prevent this?

A4: This is a common issue when diluting DMSO-solubilized compounds into aqueous buffers. To mitigate precipitation:

  • Lower the final concentration: Try working with a lower final concentration of this compound in your assay.

  • Increase the percentage of DMSO in the final solution: While it's important to keep DMSO concentrations low to avoid cellular toxicity, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Use a pre-dilution step: Instead of directly diluting the high-concentration DMSO stock into your final aqueous buffer, perform one or more intermediate dilutions in a mixture of DMSO and your aqueous buffer.

  • Vortex during dilution: Add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations that lead to precipitation.

Q5: What are the recommended storage conditions for this compound?

A5: Proper storage is crucial for maintaining the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

  • In solvent (DMSO): Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving Powder 1. Inappropriate solvent. 2. Low-quality or wet solvent. 3. Insufficient agitation.1. Use high-purity, anhydrous DMSO for in vitro stock solutions. 2. Use a freshly opened bottle of DMSO.[2][7][8] 3. Use an ultrasonic bath to aid dissolution.[1][2]
Precipitation in Cell Culture Media 1. Poor aqueous solubility. 2. High final concentration. 3. Improper dilution technique.1. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically ≤ 0.5%). 2. Perform a dose-response experiment to determine the optimal working concentration. 3. Add the DMSO stock to the media while vortexing. Consider a serial dilution approach.
Inconsistent Experimental Results 1. Compound degradation. 2. Inaccurate concentration of stock solution. 3. Repeated freeze-thaw cycles of stock solution.1. Store the compound as recommended (powder at -20°C, stock solutions at -80°C).[2] 2. Ensure the compound is fully dissolved before making dilutions. 3. Aliquot stock solutions into single-use volumes.[7][8]

Quantitative Data Summary

In Vitro Solubility
Solvent Concentration Molarity Notes
DMSO100 mg/mL203.43 mMUltrasonic treatment may be required.[1][2] It is noted that hygroscopic DMSO can significantly impact solubility, so newly opened DMSO is recommended.[2][7][8]
In Vivo Solvent Formulations
Solvent System Solubility
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 5 mg/mL (10.17 mM)
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 5 mg/mL (10.17 mM)
10% DMSO >> 90% corn oil≥ 5 mg/mL (10.17 mM)

Note: For in vivo formulations, solvents should be added one by one in the order listed.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Ultrasonic water bath

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add the corresponding volume of DMSO).

    • Vortex the tube for 30 seconds.

    • Place the tube in an ultrasonic water bath for 5-10 minutes, or until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][7][8]

Visualizations

NVS_VHL720_Mechanism_of_Action cluster_cell Cellular Environment VHL VHL E3 Ligase Ternary_Complex VHL-NVS-VHL720-CDO1 Ternary Complex VHL->Ternary_Complex + NVS_VHL720 This compound NVS_VHL720->Ternary_Complex CDO1 CDO1 (Target Protein) CDO1->Ternary_Complex + Proteasome Proteasome CDO1->Proteasome Targeted for Degradation Ternary_Complex->CDO1 Ubiquitination Ubiquitin Ubiquitin Degraded_CDO1 Degraded CDO1 (Fragments) Proteasome->Degraded_CDO1 Degrades

Caption: Mechanism of action of this compound as a molecular glue degrader.

solubility_troubleshooting_workflow start Start: this compound Powder add_dmso Add anhydrous DMSO start->add_dmso dissolved Is the powder fully dissolved? add_dmso->dissolved sonicate Apply ultrasonication dissolved->sonicate No stock_solution Stock Solution Ready dissolved->stock_solution Yes sonicate->dissolved dilute Dilute in aqueous buffer for assay stock_solution->dilute precipitation Precipitation observed? dilute->precipitation troubleshoot Troubleshooting Steps: - Lower final concentration - Increase final DMSO % - Vortex during dilution precipitation->troubleshoot Yes assay_ready Assay Solution Ready precipitation->assay_ready No troubleshoot->dilute

References

improving NVS-VHL720 solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NVS-VHL720. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a small molecule molecular glue degrader that targets cysteine dioxygenase 1 (CDO1) for degradation by recruiting it to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5][6] Achieving adequate solubility in aqueous buffers is crucial for the success of in vitro and in vivo experiments, as it directly impacts compound activity, data reproducibility, and the ability to achieve desired therapeutic concentrations. Like many PROTACs and molecular glues, this compound has hydrophobic properties that can make it challenging to dissolve in aqueous solutions.[7][8][9][10]

Q2: What is the reported solubility of this compound?

A2: The solubility of this compound has been determined in various solvents. It is highly soluble in DMSO, and its solubility in aqueous solutions can be enhanced with the use of co-solvents.[1][2] Please refer to the table below for quantitative solubility data.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: It is not recommended to dissolve this compound directly in aqueous buffers like PBS due to its hydrophobic nature. Direct dissolution will likely result in poor solubility and precipitation. The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the final aqueous buffer.

Q4: What are the best practices for storing this compound solutions?

A4: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][11] It is advisable to aliquot stock solutions to prevent multiple freeze-thaw cycles, which can lead to compound degradation and precipitation.[2][11]

Quantitative Solubility Data

Solvent/Vehicle SystemSolubilityMolar ConcentrationSource
DMSO100 mg/mL203.43 mM[1][2]
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 5 mg/mL≥ 10.17 mM[1]
10% DMSO / 90% corn oil≥ 5 mg/mL≥ 10.17 mM[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline≥ 5 mg/mL≥ 10.17 mM[1]

Troubleshooting Guide

Problem: My this compound has precipitated out of my aqueous buffer.

Potential Cause Recommended Solution
High final concentration of this compound. Decrease the final concentration of this compound in your assay.
Low percentage of organic co-solvent (e.g., DMSO). Increase the percentage of the organic co-solvent in your final solution, but be mindful of its potential effects on your experimental system. Most cell-based assays can tolerate up to 0.5% DMSO.
Incorrect dilution method. Ensure you are adding the DMSO stock solution to the aqueous buffer and mixing immediately and thoroughly. Do not add the aqueous buffer to the DMSO stock.
Buffer pH and composition. The pH of the buffer can influence the solubility of ionizable compounds.[12][13] While this compound's structure is not strongly ionizable, extreme pH values should be avoided. Test solubility in a small range of physiologically relevant pH values (e.g., 7.2-7.4).
Freeze-thaw cycles of stock solution. Prepare fresh dilutions from a stock solution that has not undergone multiple freeze-thaw cycles. Aliquot your stock solutions after preparation.[2][11]

Problem: I am observing inconsistent results in my experiments.

Potential Cause Recommended Solution
Incomplete dissolution of this compound. Ensure the compound is fully dissolved in the stock solution. Gentle warming and sonication may be necessary for complete dissolution in DMSO.[1][2] Use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2]
Precipitation of this compound over time. Visually inspect your experimental media for any signs of precipitation before and during the experiment. Consider performing a solubility test under your specific experimental conditions (time, temperature, media components).
Adsorption to plasticware. This compound, being hydrophobic, may adsorb to certain types of plastic. Consider using low-adhesion microplates or glassware.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 491.58 g/mol )[1]

  • Anhydrous, high-purity DMSO[2]

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.92 mg of this compound.

  • Add the appropriate volume of DMSO to the powder. For a 10 mM stock solution, add 1 mL of DMSO for every 4.92 mg of this compound.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1][2]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2][11]

Protocol 2: General Procedure for Diluting this compound into Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Target aqueous buffer (e.g., PBS, cell culture media)

  • Vortex mixer or pipette for mixing

Procedure:

  • Bring the this compound DMSO stock solution and the aqueous buffer to the desired experimental temperature (e.g., room temperature or 37°C).

  • Calculate the volume of the stock solution needed to achieve the desired final concentration. For example, to make 1 mL of a 10 µM solution from a 10 mM stock, you will need 1 µL of the stock solution.

  • Add the aqueous buffer to a new tube.

  • Add the calculated volume of the this compound DMSO stock solution directly into the aqueous buffer.

  • Immediately mix the solution thoroughly by vortexing or pipetting up and down. This rapid mixing is crucial to prevent localized high concentrations of DMSO that can cause the compound to precipitate.

  • Visually inspect the final solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

Visualizations

NVS_VHL720_Mechanism cluster_VHL_Complex VHL E3 Ligase Complex VHL VHL CUL2 CUL2 ElonginC Elongin C CDO1 CDO1 (Target Protein) VHL->CDO1 Forms Ternary Complex ElonginB Elongin B NVS_VHL720 This compound NVS_VHL720->VHL Binds CDO1->NVS_VHL720 Recruited by Proteasome Proteasome CDO1->Proteasome Degradation Ub Ubiquitin Ub->CDO1 Ubiquitination

Caption: Mechanism of action for this compound molecular glue degrader.

Solubility_Workflow start Start: this compound Powder prep_stock Prepare High-Concentration Stock in Anhydrous DMSO start->prep_stock dissolve_check Fully Dissolved? prep_stock->dissolve_check sonicate Vortex / Sonicate dissolve_check->sonicate No dilute Dilute Stock into Aqueous Buffer (Mix Well) dissolve_check->dilute Yes sonicate->prep_stock precip_check Precipitation? dilute->precip_check success Proceed with Experiment precip_check->success No troubleshoot Go to Troubleshooting Guide precip_check->troubleshoot Yes

Caption: Experimental workflow for preparing this compound solutions.

Troubleshooting_Tree start Precipitation Observed in Aqueous Buffer q1 Is the final DMSO concentration <0.1%? start->q1 a1 Increase DMSO to 0.5%. Re-evaluate. q1->a1 Yes q2 Is the final this compound concentration high? q1->q2 No a2 Lower the final concentration. Re-evaluate. q2->a2 Yes q3 Was the stock solution clear and freshly diluted? q2->q3 No a3 Prepare fresh stock solution. Use new anhydrous DMSO. q3->a3 No end Consult further with technical support. q3->end Yes

Caption: Decision tree for troubleshooting this compound precipitation issues.

References

NVS-VHL720 off-target effects and how to check for them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the molecular glue degrader NVS-VHL720 and methodologies to assess them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended target?

A1: this compound is a molecular glue degrader that selectively targets cysteine dioxygenase (CDO1) for degradation.[1][2][3] It functions by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to CDO1, leading to its ubiquitination and subsequent degradation by the proteasome.[4]

Q2: What are off-target effects in the context of this compound?

A2: Off-target effects refer to the unintended degradation of proteins other than CDO1, or other unanticipated cellular effects, caused by this compound. For molecular glue degraders, this can occur if the compound promotes the interaction of the E3 ligase with proteins other than the intended target.

Q3: How selective is this compound for its target, CDO1?

A3: Published research indicates that this compound and its analogs are highly selective for CDO1.[4][5] Proteomic studies have shown that treatment with a potent analog of this compound resulted in the robust and selective degradation of CDO1 with no other proteins observed to be degraded across multiple cell lines.[4]

Q4: What methods can be used to check for off-target effects of this compound in my experiments?

A4: A comprehensive approach to assessing off-target effects involves a combination of global and targeted methods. The primary recommended method is quantitative mass spectrometry-based proteomics to globally profile protein abundance changes. This can be followed by targeted validation techniques such as Western blotting or Cellular Thermal Shift Assays (CETSA) for specific proteins of interest.

Troubleshooting Guide

Issue: I am observing unexpected phenotypic changes in my cell line upon treatment with this compound that do not seem to be related to CDO1 degradation.

Troubleshooting Steps:

  • Confirm On-Target Activity: First, verify the degradation of CDO1 in your specific experimental system using a validated method like Western blotting. This ensures that the compound is active.

  • Global Proteome Profiling: Perform a quantitative mass spectrometry-based proteomics experiment to compare the proteome of your cells treated with this compound to a vehicle control. This will provide an unbiased view of all protein level changes.

  • CETSA for Target Engagement: To investigate if this compound is binding to other proteins, a Cellular Thermal Shift Assay (CETSA) can be employed. A shift in the thermal stability of a protein in the presence of the compound suggests a direct interaction.

  • Dose-Response and Time-Course Analysis: Unexpected phenotypes may be due to off-target effects at high concentrations or after prolonged exposure. Perform dose-response and time-course experiments to determine if the unexpected phenotype is observed at concentrations and time points relevant for CDO1 degradation.

Quantitative Data Summary

The following table summarizes the on-target and off-target data for a potent analog of this compound (compound 8 ) from the primary literature.[4]

Parameter Value Cell Line Method Reference
On-Target Degradation (CDO1) >3.5-fold changeHuh-7Mass Spectrometry[4]
On-Target Degradation (CDO1) 62% degradationHuh-7Mass Spectrometry[4]
Off-Target Proteins Degraded None ObservedMultiple Cell LinesMass Spectrometry[4]
Number of Quantified Proteins 9,478Huh-7Mass Spectrometry[4]

Experimental Protocols

Quantitative Mass Spectrometry-Based Proteomics for Off-Target Profiling

This protocol provides a general workflow for identifying off-target protein degradation.

  • Cell Culture and Treatment:

    • Plate cells (e.g., Huh-7) and allow them to adhere.

    • Treat cells with this compound at the desired concentration (e.g., 50 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include a sufficient number of biological replicates (n≥3).

  • Cell Lysis and Protein Digestion:

    • Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate.

    • Digest the proteins into peptides using a suitable protease (e.g., trypsin).

  • Peptide Labeling and Fractionation (Optional but Recommended):

    • For relative quantification, label the peptides with isobaric tags (e.g., TMT or iTRAQ).

    • Fractionate the labeled peptides to increase proteome coverage.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.

    • Perform statistical analysis to identify proteins with significant changes in abundance between the this compound-treated and control groups. Proteins that show a significant, dose-dependent decrease in abundance are potential off-targets.

Western Blotting for Validation of Off-Target Degradation

This protocol is for validating potential off-target hits identified from proteomics or other screening methods.

  • Cell Culture and Treatment:

    • Treat cells with a range of this compound concentrations and a vehicle control for the desired time.

  • Protein Extraction and Quantification:

    • Lyse the cells and determine the protein concentration for each sample.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the potential off-target protein.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the relative abundance of the protein of interest.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses the direct binding of this compound to proteins in a cellular context.

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control.

  • Heating:

    • Heat the cell suspensions at a range of different temperatures to induce protein denaturation and precipitation.

  • Lysis and Separation:

    • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification:

    • Analyze the soluble fraction by Western blotting for a specific protein of interest or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis:

    • A change in the thermal stability of a protein (i.e., it remains soluble at higher temperatures) in the presence of this compound indicates a direct binding interaction.

Visualizations

Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_input Experimental System cluster_output Outcome proteomics Global Quantitative Proteomics western_blot Western Blot proteomics->western_blot Validate hits cetsa CETSA proteomics->cetsa Confirm direct binding phenotypic_screen Phenotypic Screening phenotypic_screen->proteomics Identify cause dose_response Dose-Response & Time-Course western_blot->dose_response Confirm specificity off_target_id Off-Target Identified cetsa->off_target_id If binding shown dose_response->off_target_id If confirmed no_off_target No Off-Target Confirmed dose_response->no_off_target If not confirmed cell_treatment Cell Treatment with This compound cell_treatment->proteomics Global profiling cell_treatment->phenotypic_screen Observe phenotype

Caption: Workflow for identifying and validating off-target effects of this compound.

Signaling_Pathway cluster_degradation Targeted Protein Degradation NVS_VHL720 This compound Ternary_On VHL-NVS-VHL720-CDO1 Ternary Complex NVS_VHL720->Ternary_On Ternary_Off VHL-NVS-VHL720-Off-Target Ternary Complex NVS_VHL720->Ternary_Off VHL VHL E3 Ligase VHL->Ternary_On VHL->Ternary_Off CDO1 CDO1 (On-Target) CDO1->Ternary_On Off_Target Potential Off-Target Off_Target->Ternary_Off Ub_On Ubiquitination Ternary_On->Ub_On Ub_Off Ubiquitination Ternary_Off->Ub_Off Proteasome_On Proteasomal Degradation Ub_On->Proteasome_On Proteasome_Off Proteasomal Degradation Ub_Off->Proteasome_Off

Caption: On-target vs. potential off-target mechanism of this compound.

References

Optimizing NVS-VHL720 Concentration for Cell-Based Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NVS-VHL720, a molecular glue degrader, in cell-based assays. The information is designed to facilitate experimental success by offering detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule molecular glue degrader.[1][2][3] Its primary function is to induce the degradation of the neosubstrate protein Cysteine Dioxygenase 1 (CDO1).[1][2][4][5][6][7] It achieves this by forming a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase and CDO1, leading to the ubiquitination and subsequent proteasomal degradation of CDO1.[6][8][9][10][11][12]

Q2: What are the key applications of this compound in research?

This compound is primarily used as a chemical tool to study the biological functions of CDO1 by inducing its targeted degradation. It is valuable in cell-based assays for understanding pathways involving CDO1 and for validating it as a potential therapeutic target. As a VHL-mediated degrader, it also serves as a tool for studying the broader field of targeted protein degradation.[6][12]

Q3: In which cell lines has this compound been shown to be effective?

This compound has been demonstrated to effectively induce the degradation of CDO1 in HEK293T and Huh-7 cells.[4][11] Its efficacy in other cell lines would need to be empirically determined.

Q4: What is the recommended starting concentration range for this compound in cell-based assays?

Based on available data, a starting concentration range of 1 nM to 100 nM is recommended for initial experiments.[4] The optimal concentration will depend on the specific cell line, assay type, and experimental goals. A dose-response experiment is crucial to determine the optimal concentration for your specific system.

Q5: How should I prepare and store this compound?

This compound is typically provided as a solid. For in vitro experiments, it is soluble in DMSO at a concentration of 100 mg/mL (203.43 mM), though ultrasonication may be required.[5] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[5] For in vivo use, specific solvent formulations are recommended, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low degradation of CDO1 observed. Cell line does not express VHL E3 ligase components. Confirm the expression of VHL, Cullin-2, and other necessary components of the CRL2^VHL^ complex in your cell line using Western blot or qPCR. If VHL is absent, consider using a VHL-expressing cell line or engineering your current cell line to express VHL.[11]
Suboptimal concentration of this compound. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your cell line and assay.
Insufficient incubation time. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal CDO1 degradation.
Proteasome inhibition. Ensure that other treatments or experimental conditions are not inadvertently inhibiting the proteasome. As a control, co-treatment with a proteasome inhibitor like MG132 should block this compound-induced degradation.[13]
High cell toxicity or off-target effects. Excessively high concentration of this compound. Reduce the concentration of this compound. Perform a cell viability assay (e.g., CellTiter-Glo) to determine the cytotoxic concentration of the compound in your cell line.[11]
Off-target effects of the compound. While this compound has been shown to be selective for CDO1, off-target effects can occur at high concentrations.[6][11] Use the lowest effective concentration and consider using a negative control compound that binds VHL but does not degrade CDO1.
Inconsistent results between experiments. Variability in cell culture conditions. Maintain consistent cell passage number, confluency, and overall culture health.
Inaccurate compound dilution. Prepare fresh dilutions of this compound from a concentrated stock for each experiment to ensure accurate and consistent dosing.
Assay variability. Ensure consistent assay setup, including incubation times, reagent concentrations, and detection methods. Include appropriate positive and negative controls in every experiment.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on published data.

ParameterValueCell Line / Assay Condition
VHL Binding Affinity (KD) 72 nMSurface Plasmon Resonance (SPR)
CDO1 Degradation (DC50) 8 nMHEK293T cells
Maximum CDO1 Degradation (Dmax) 98%HEK293T cells
CDO1 Recruitment (AC50) 71 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Experimental Protocols

Western Blotting for CDO1 Degradation

This protocol is for assessing the degradation of endogenous CDO1 in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., Huh-7)

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against CDO1

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: The next day, treat the cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) in fresh medium. Include a DMSO-only well as a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 16-24 hours).

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-CDO1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the primary antibody for the loading control.

    • Repeat the washing and secondary antibody incubation steps.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the CDO1 signal to the loading control. Calculate the percentage of CDO1 degradation relative to the vehicle control.

NanoBiT® Assay for Ternary Complex Formation

This protocol outlines the steps to measure the formation of the VHL-NVS-VHL720-CDO1 ternary complex in live cells using the NanoBiT® split-luciferase system.[13]

Materials:

  • HEK293T cells

  • Plasmids encoding VHL-LgBiT and SmBiT-CDO1

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • This compound

  • Nano-Glo® Live Cell Reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Plasmid Co-transfection: Co-transfect HEK293T cells with plasmids expressing VHL-LgBiT and SmBiT-CDO1 using your preferred transfection method.

  • Cell Seeding: After 24 hours, seed the transfected cells into a white, opaque 96-well plate.

  • Compound Treatment: After another 24 hours, treat the cells with a dose-response of this compound.

  • Incubation: Incubate the plate at 37°C for the desired time (e.g., 2-4 hours).

  • Luminescence Measurement:

    • Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.

    • Add the reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control and plot the dose-response curve to determine the AC50 value.

Visualizations

NVS_VHL720_Mechanism_of_Action cluster_cell Cell NVS_VHL720 This compound Ternary_Complex VHL-NVS-VHL720-CDO1 Ternary Complex NVS_VHL720->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruits CDO1 CDO1 (Target Protein) CDO1->Ternary_Complex Recruits Ub_CDO1 Ubiquitinated CDO1 Ternary_Complex->Ub_CDO1 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_CDO1->Proteasome Targeting Degradation Degraded CDO1 (Amino Acids) Proteasome->Degradation Degradation

Caption: Mechanism of action of this compound.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for CDO1 Degradation A 1. Seed Cells B 2. Treat with this compound A->B C 3. Incubate B->C D 4. Lyse Cells C->D E 5. Quantify Protein D->E F 6. SDS-PAGE E->F G 7. Transfer to Membrane F->G H 8. Antibody Incubation G->H I 9. Detect & Analyze H->I

Caption: Western blot experimental workflow.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Low CDO1 Degradation Start Low/No CDO1 Degradation Check_VHL Is VHL expressed? Start->Check_VHL Check_Conc Is concentration optimal? Check_VHL->Check_Conc Yes Use_VHL_Positive Use VHL-positive cell line Check_VHL->Use_VHL_Positive No Check_Time Is incubation time sufficient? Check_Conc->Check_Time Yes Dose_Response Perform dose-response Check_Conc->Dose_Response No Time_Course Perform time-course Check_Time->Time_Course No Success Degradation Observed Check_Time->Success Yes

Caption: Troubleshooting decision tree.

References

Technical Support Center: NVS-VHL720 Degradation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NVS-VHL720. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful experimentation with the VHL-based molecular glue degrader, this compound, which selectively targets cysteine dioxygenase (CDO1) for degradation.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule molecular glue degrader.[1][2][3] Unlike traditional bifunctional PROTACs, it does not bind directly to its target protein, CDO1. Instead, this compound binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, inducing a conformational change that creates a new surface for interaction.[4][5] This new surface selectively recruits the neosubstrate CDO1, leading to the formation of a stable ternary complex (VHL-NVS-VHL720-CDO1).[4][5] Once in proximity, the E3 ligase transfers ubiquitin molecules to CDO1, marking it for degradation by the 26S proteasome.[6][7]

MOA cluster_0 Mechanism of Action: this compound Molecular Glue VHL VHL E3 Ligase Ternary Ternary Complex (VHL-NVS-CDO1) VHL->Ternary Recruits CDO1 NVS This compound NVS->VHL Binds CDO1 Target Protein (CDO1) CDO1->Ternary PolyUb Polyubiquitinated CDO1 Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Troubleshooting Start Start: No CDO1 Degradation CheckVHL Is VHL expressed in the cell line? Start->CheckVHL CheckProteasome Is degradation proteasome-dependent? CheckVHL->CheckProteasome Yes UseNewCellLine Action: Select cell line with high VHL expression. CheckVHL->UseNewCellLine No CheckDose Have you performed a full dose-response curve? CheckProteasome->CheckDose Yes RunProteasomeInhibitor Action: Co-treat with MG-132. Check for CDO1 rescue. CheckProteasome->RunProteasomeInhibitor No/Unsure CheckTime Have you performed a time-course? CheckDose->CheckTime Yes RunDoseCurve Action: Test broad concentration range (e.g., 0.1nM-10µM). CheckDose->RunDoseCurve No RunTimeCourse Action: Test multiple time points (e.g., 2-24h). CheckTime->RunTimeCourse No Success Problem Resolved CheckTime->Success Yes WB_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Seed Cells B 2. Treat with This compound A->B C 3. Incubate (e.g., 16h) B->C D 4. Lyse Cells C->D E 5. Quantify Protein (BCA Assay) D->E F 6. SDS-PAGE & Transfer E->F G 7. Immunoblot (CDO1 & Loading Control) F->G H 8. Detect & Quantify G->H I 9. Calculate DC50/Dmax H->I

References

preventing NVS-VHL720-induced cytotoxicity in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NVS-VHL720. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound and troubleshooting potential issues, with a focus on preventing compound-induced cytotoxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small molecule classified as a molecular glue degrader. Its primary function is to induce the selective degradation of the neosubstrate protein Cysteine Dioxygenase 1 (CDO1). It works by forming a ternary complex between the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and CDO1. This proximity induces the ubiquitination of CDO1, tagging it for destruction by the cell's natural disposal system, the proteasome.[1][2] This mechanism is distinct from traditional inhibitors as it eliminates the target protein entirely.

MOA cluster_cell Cell cluster_complex Ternary Complex Formation VHL VHL E3 Ligase NVS This compound VHL->NVS recruits CDO1 CDO1 Target Protein VHL->CDO1 Poly-ubiquitination NVS->CDO1 recruits Proteasome 26S Proteasome CDO1->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded Ub Ubiquitin (Ub)

Figure 1. Mechanism of Action of this compound molecular glue degrader.

Q2: What are the primary causes of cytotoxicity when using this compound?

A2: Cytotoxicity can arise from several factors:

  • On-Target Cytotoxicity: The degradation of CDO1 itself may be toxic to certain cell lines where CDO1 is essential for survival.

  • Off-Target Cytotoxicity: Although reported to be highly selective, this compound could potentially degrade other proteins, leading to cell death.

  • Compound-Intrinsic Toxicity: The chemical structure of this compound may have toxic effects independent of its ability to degrade proteins.

  • Supraphysiological Concentrations: Using concentrations that are too high can lead to non-specific effects and cytotoxicity, including the "hook effect" where degradation efficiency decreases.

Q3: What are appropriate negative controls for this compound experiments?

A3: Designing proper controls is critical to ensure that the observed phenotype is due to the specific degradation of CDO1.

  • E3 Ligase Binding-Deficient Control: The best control is a molecule structurally identical to this compound but with a modification that prevents it from binding to VHL. A common strategy for VHL ligands is to use a diastereomer with the opposite configuration on the hydroxyproline (B1673980) moiety, which abolishes VHL binding. This control helps differentiate between CDO1 degradation-dependent effects and other off-target effects of the molecule.

  • Target Inhibition vs. Degradation: If the target protein has a known enzymatic function, using the "warhead" portion of the molecule alone (if applicable) can help distinguish between effects from simple target inhibition versus target degradation. However, as a molecular glue, this compound does not have a traditional "warhead" that binds the target in isolation.

Quantitative Data Summary

The following table summarizes the known efficacy and binding parameters for this compound. Note that cytotoxicity (IC50) is highly cell-line dependent and should be determined empirically.

ParameterValueCell Line / AssaySource
absDC50 (CDO1 Degradation)8 nMHEK293T[1]
Dmax (Max Degradation)98%HEK293T[1]
VHL Binding Affinity (KD) 72 nMSPR (Biophysical Assay)[1]
CDO1 Recruitment (AC50) 71 nMTR-FRET (Biochemical Assay)[1]

Troubleshooting Guide

Issue 1: I am observing high levels of cytotoxicity at all tested concentrations.

This common issue can prevent the determination of a therapeutic window for your experiments. The goal is to find a concentration that effectively degrades CDO1 with minimal cell death.

troubleshoot_cytotoxicity start High Cytotoxicity Observed step1 Step 1: Verify Concentration Range Is your lowest concentration ≤ 1 nM? start->step1 step1->start No, re-test with lower conc. step2 Step 2: Reduce Exposure Time Perform a time-course (e.g., 4, 8, 16, 24h) to find optimal degradation vs. viability. step1->step2 Yes step3 Step 3: Run Negative Control Does the VHL-binding deficient control show similar cytotoxicity? step2->step3 step4 Step 4: Assess On-Target Toxicity Is CDO1 essential in your cell line? (e.g., via CRISPR/siRNA knockdown) step3->step4 No conclusion2 Conclusion: Intrinsic/Off-Target Toxicity Compound itself is toxic. This may limit the utility of this compound in this specific cell model. step3->conclusion2 Yes conclusion1 Conclusion: On-Target Toxicity CDO1 degradation is cytotoxic. Consider shorter endpoints or alternative models. step4->conclusion1 Yes step4->conclusion2 No

Figure 2. Workflow for troubleshooting high cytotoxicity.

Step-by-Step Solution:

  • Optimize Concentration: The reported DC50 for CDO1 degradation is 8 nM.[1] Your dose-response curve should include concentrations below and above this value (e.g., 0.1 nM to 5 µM). If high cytotoxicity is seen even at the lowest doses, the issue may be exposure time or cell line sensitivity.

  • Optimize Exposure Time: Cytotoxicity is a function of both dose and time. Perform a time-course experiment. Assess CDO1 degradation (via Western Blot) and cell viability (via CellTiter-Glo) at multiple time points (e.g., 4, 8, 16, 24, 48 hours). You may find a window where CDO1 is significantly degraded before viability drops.

  • Use a Negative Control: Synthesize or obtain a VHL-binding deficient diastereomer of this compound. If this control compound shows similar cytotoxicity without degrading CDO1, the toxicity is likely an off-target or compound-intrinsic effect.

  • Assess On-Target Toxicity: If the negative control is not cytotoxic but the active this compound is, the effect is likely due to the degradation of CDO1. You can confirm this by knocking down CDO1 using an orthogonal method like siRNA or CRISPR/Cas9. If CDO1 knockdown phenocopies the cytotoxicity, this confirms an on-target effect.

Issue 2: CDO1 is not degrading, or the "hook effect" is observed.

The hook effect is a phenomenon common to PROTACs and degraders where efficacy (degradation) decreases at higher concentrations. This is due to the formation of unproductive binary complexes (this compound:CDO1 or this compound:VHL) that cannot form the productive ternary complex required for degradation.

Figure 3. Logical relationship between potential causes of cytotoxicity.

Step-by-Step Solution:

  • Confirm Compound Integrity: Ensure the compound is correctly stored and has not degraded. Use freshly prepared solutions for each experiment.

  • Expand Dose-Response: If you see poor degradation, test a wider range of concentrations, especially in the low nanomolar range (0.1 nM - 100 nM).

  • Check for Hook Effect: If degradation is observed at 10 nM but is lost at 1 µM, this indicates a hook effect. For subsequent experiments, use concentrations at or near the optimal degradation concentration (the "bottom" of the U-shaped curve).

  • Verify Proteasome Function: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If CDO1 degradation is rescued (i.e., protein levels are restored), it confirms the degradation is proteasome-dependent.

Experimental Protocols

Protocol 1: Cell Viability Assessment (CellTiter-Glo® Assay)

This protocol determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Opaque-walled 96-well plates suitable for luminescence readings.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • Multichannel pipette.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 90 µL of medium. Include wells with medium only for background measurement. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and the negative control. Add 10 µL of the 10x compound solution to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.

  • Incubation: Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control wells (set to 100% viability) and plot the results to determine the IC50 value.

Protocol 2: Target Degradation Assessment (Western Blot)

This protocol quantifies the amount of CDO1 protein remaining after treatment.

Materials:

  • 6-well plates.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, PVDF membranes.

  • Primary antibody for CDO1 and a loading control (e.g., GAPDH, β-Actin).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate and imaging system.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Treat with a dose-response of this compound, negative control, and vehicle for the desired time (e.g., 16 hours).

  • Cell Lysis: a. Place plates on ice, aspirate media, and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. c. Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • Western Blotting: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. b. Transfer separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate with primary antibodies (anti-CDO1 and anti-loading control) overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis: a. Apply ECL substrate and capture the signal using an imaging system. b. Quantify band intensities using software like ImageJ. Normalize the CDO1 band intensity to the loading control. c. Calculate the percentage of CDO1 remaining relative to the vehicle control to determine DC50 and Dmax.

References

NVS-VHL720 Stability in DMSO and Cell Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of NVS-VHL720 in common laboratory solvents and media. It includes troubleshooting advice and frequently asked questions (FAQs) to address potential issues during experimentation.

Stability Summary

While specific quantitative stability data for this compound is not extensively published, the following tables summarize the recommended storage conditions and known stability profiles in DMSO and cell media based on available information and general knowledge of similar compounds.

Table 1: Stability of this compound in DMSO

ParameterRecommendationCitation
Storage Temperature (Powder) -20°C for long-term storage.[1][2]
Storage Temperature (in DMSO) -80°C for long-term storage (up to 6 months); -20°C for short-term storage (up to 1 month).[3]
Recommended Solvent DMSO is a suitable solvent for creating stock solutions.[3]
Solubility in DMSO High, up to 100 mg/mL (203.43 mM) or 10 mM.[3]
Freeze-Thaw Cycles Minimize freeze-thaw cycles by aliquoting the stock solution.[3]

Table 2: Stability of this compound in Cell Media

ParameterRecommendation/ObservationPotential Issues
Working Concentration Prepare fresh dilutions in cell media for each experiment from a frozen DMSO stock.Loss of activity over time.
Incubation Time Stability should be assessed over the intended experimental duration.Degradation may occur with prolonged incubation.
Media Components Serum components and pH may affect stability.Potential for enzymatic degradation or pH-mediated hydrolysis.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability and use of this compound in experimental settings.

Q1: I am seeing inconsistent results with this compound in my cell-based assays. Could this be a stability issue?

A1: Yes, inconsistent results are often linked to compound instability. Several factors could be at play:

  • Degradation in Cell Media: this compound, like many small molecules, can degrade in aqueous cell culture media over time. It is recommended to prepare fresh dilutions from a DMSO stock for each experiment.

  • Improper Storage: Ensure your DMSO stock solutions are stored at -80°C and have not undergone multiple freeze-thaw cycles.[3]

  • Cell Line Specific Effects: The metabolic activity of your cell line could contribute to the degradation of the compound.

Q2: My this compound solution appears to have precipitated in the cell media. What should I do?

A2: Precipitation can occur if the final concentration of DMSO is too high or if the compound's solubility in the aqueous media is exceeded.

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to maintain cell health and compound solubility.

  • Sonication: Gentle sonication of the stock solution before dilution may help dissolve any microscopic precipitates.

  • Solubility Enhancement: For in vivo studies, formulation with agents like PEG300, Tween-80, or SBE-β-CD can improve solubility.[3]

Q3: I am not observing the expected degradation of the target protein, CDO1. What are the potential causes related to this compound stability?

A3: If you are confident in your experimental setup (e.g., cell line expresses VHL and CDO1), consider the following:

  • Compound Inactivity due to Degradation: The compound may have degraded in the cell media before it could effectively form the ternary complex. Perform a time-course experiment to assess the stability of this compound under your specific assay conditions.

  • "Hook Effect": At very high concentrations, PROTACs and molecular glues can sometimes show reduced efficacy due to the formation of non-productive binary complexes.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration range.

  • Incorrect Preparation: Double-check the dilution calculations and ensure the stock solution was fully dissolved before adding it to the cell media.

Q4: Are there any specific chemical liabilities in the this compound structure that I should be aware of?

A4: The chemical structure of this compound contains moieties that could be susceptible to degradation under certain conditions:

  • Carboxamide Group: The carboxamide linkage could be prone to hydrolysis, especially at non-physiological pH or in the presence of certain cellular enzymes.[5][6]

  • Pyrazole (B372694) Ring: The pyrazole ring system can be susceptible to oxidation.[7][8] Components of cell culture media can generate reactive oxygen species, potentially leading to oxidative degradation of the compound.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium over time using HPLC or LC-MS.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator (37°C, 5% CO2)

  • Microcentrifuge tubes

  • Acetonitrile (B52724) or other suitable organic solvent for extraction

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM).

  • Time-Course Incubation: Incubate the this compound-media solution at 37°C in a CO2 incubator.

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the solution. The t=0 sample should be taken immediately after dilution.

  • Sample Preparation for Analysis:

    • To each aliquot, add an equal volume of cold acetonitrile to precipitate proteins.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for HPLC or LC-MS analysis.

  • HPLC/LC-MS Analysis:

    • Inject the supernatant onto the HPLC or LC-MS system.

    • Develop a suitable gradient elution method to separate this compound from any potential degradation products.

    • Monitor the peak area of the parent this compound compound at each time point.

  • Data Analysis:

    • Plot the peak area of this compound against time.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Determine the half-life (t½) of the compound in the cell media.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment A Prepare 10 mM this compound stock in DMSO B Dilute to 1 µM in pre-warmed cell media A->B C Incubate at 37°C, 5% CO2 B->C D Collect aliquots at 0, 2, 4, 8, 12, 24 hours C->D E Precipitate proteins with cold acetonitrile D->E F Centrifuge and collect supernatant E->F G Analyze by HPLC/LC-MS F->G H Plot peak area vs. time and calculate half-life G->H

Caption: Workflow for assessing this compound stability in cell media.

signaling_pathway VHL-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation VHL VHL E3 Ligase NVS This compound VHL->NVS CDO1 CDO1 (Target Protein) NVS->CDO1 Ub Ubiquitin NVS->Ub Recruitment PolyUb_CDO1 Polyubiquitinated CDO1 Ub->PolyUb_CDO1 Proteasome 26S Proteasome PolyUb_CDO1->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: this compound facilitates VHL-mediated ubiquitination and degradation of CDO1.

References

Technical Support Center: NVS-VHL720 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NVS-VHL720, a molecular glue degrader that selectively targets cysteine dioxygenase 1 (CDO1) for proteasomal degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule molecular glue degrader.[5] Unlike traditional inhibitors, it doesn't block the function of its target protein, CDO1. Instead, it acts as a molecular "glue" to induce a new interaction between CDO1 and the VHL E3 ubiquitin ligase.[1][3] This induced proximity results in the ubiquitination of CDO1, marking it for degradation by the proteasome.[6] this compound has been shown to have no measurable binding affinity for CDO1 in the absence of VHL, highlighting its glue-like mechanism.[7][8]

Q2: What are the essential positive and negative controls for my this compound experiment?

To ensure the reliability of your results, the following controls are critical:

  • Vehicle Control (e.g., DMSO): This serves as the baseline to compare the effects of this compound.[9]

  • Proteasome Inhibitor Control (e.g., MG132, Bortezomib): Co-treatment with a proteasome inhibitor should prevent the degradation of CDO1, confirming that the observed protein loss is dependent on the proteasome.[9]

  • Inactive Compound Control: If available, a structurally similar but inactive analog of this compound can help confirm that the degradation is specific to the intended molecule's activity.[9]

  • VHL-Ligand Only Control: Using a VHL ligand that does not induce the ternary complex with CDO1 can help assess off-target effects of VHL engagement alone.[9]

Q3: I am observing a decrease in CDO1 degradation at higher concentrations of this compound. What is happening?

This phenomenon, known as the "hook effect," is more commonly observed with bifunctional degraders (like PROTACs) but can sometimes occur with molecular glues.[10] It happens when high concentrations of the degrader lead to the formation of binary complexes (this compound-VHL or this compound-CDO1) instead of the productive ternary complex (VHL-NVS-VHL720-CDO1) required for degradation. To mitigate this, perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[10]

Q4: How can I confirm that this compound is inducing the formation of a ternary complex in my system?

Several biophysical and cellular assays can be used to measure ternary complex formation:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of labeled VHL and CDO1 proteins in the presence of this compound.[7][11]

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinity and kinetics of the ternary complex formation.[7][11]

  • NanoBRET/NanoBiT Cellular Assays: These live-cell assays can confirm the interaction of VHL and CDO1 in a cellular context.[7][12]

Troubleshooting Guide

Issue 1: No or weak degradation of CDO1 is observed.

Potential Cause Troubleshooting Steps
Low or no expression of CDO1 in the cell line. Confirm CDO1 expression levels in your chosen cell line by Western blot or qPCR. CDO1 expression can be silenced by promoter hypermethylation in some cancer cell lines.[13][14] Consider using a cell line with known high CDO1 expression (e.g., HUH7 liver cells).
Low or no expression of VHL in the cell line. Verify VHL expression in your cell line. VHL is a tumor suppressor and its expression can be lost in some cancer types, particularly clear-cell renal cell carcinoma.[15][16]
Poor cell permeability of this compound. While molecular glues generally have better permeability than PROTACs, this can still be a factor. Optimize treatment time and concentration.
Issues with this compound compound. Ensure the compound is properly dissolved and stored. Prepare fresh working solutions from a DMSO stock.[17][18] Confirm the identity and purity of your this compound stock.
Suboptimal concentration of this compound. Perform a dose-response experiment with a broad range of concentrations to determine the optimal concentration for CDO1 degradation.

Issue 2: High variability between experimental replicates.

Potential Cause Troubleshooting Steps
Inconsistent cell seeding density. Ensure uniform cell seeding across all wells or plates.
Inconsistent compound addition. Use a multichannel pipette for adding the compound to multiple wells simultaneously to ensure consistent treatment timing.
Edge effects in multi-well plates. Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.
Cell passage number. Use cells within a consistent and low passage number range, as protein expression levels can change with extensive passaging.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from published literature.

Parameter Value Assay Cell Line
CDO1 Recruitment (AC50) 71 nMTR-FRET-
VHL Binding (KD) 72 nMSPR-
CDO1 Degradation (DC50) 8 nM-HEK293T
Maximum Degradation (Dmax) 98%-HEK293T

Data sourced from Probechem Biochemicals.[11]

Experimental Protocols

1. Western Blot for CDO1 Degradation

This protocol is a standard method to assess the reduction in CDO1 protein levels following treatment with this compound.

  • Cell Seeding: Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and controls (DMSO, MG132) for the desired time (e.g., 16 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against CDO1 and a loading control (e.g., GAPDH, β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities and normalize the CDO1 signal to the loading control.

2. TR-FRET Assay for Ternary Complex Formation

This biochemical assay measures the proximity between VHL and CDO1 induced by this compound.

  • Reagents: Purified, labeled VHL (e.g., with terbium) and CDO1 (e.g., with fluorescein) proteins, and this compound.

  • Assay Setup: In a microplate, add a fixed concentration of the labeled proteins.

  • Compound Addition: Add a serial dilution of this compound to the wells.

  • Incubation: Incubate the plate at room temperature to allow the complex to form.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Analysis: Calculate the TR-FRET ratio and plot it against the this compound concentration to determine the AC50 value.

Visualizations

NVS_VHL720_Mechanism cluster_0 Cellular Environment VHL VHL E3 Ligase Ternary_Complex VHL-NVS-VHL720-CDO1 Ternary Complex VHL->Ternary_Complex CDO1 CDO1 (Target Protein) CDO1->Ternary_Complex NVS_VHL720 This compound NVS_VHL720->Ternary_Complex Ub_CDO1 Ubiquitinated CDO1 Ternary_Complex->Ub_CDO1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_CDO1->Proteasome Recognition Degraded_CDO1 Degraded CDO1 Proteasome->Degraded_CDO1 Degradation

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Hypothesis This compound degrades CDO1 cell_culture Cell Line Selection & Culture start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment western_blot Western Blot for CDO1 Degradation treatment->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis ternary_complex_assay Ternary Complex Assay (e.g., TR-FRET, SPR) data_analysis->ternary_complex_assay ternary_data_analysis Data Analysis (AC50, KD) ternary_complex_assay->ternary_data_analysis conclusion Conclusion: Confirmation of Mechanism ternary_data_analysis->conclusion

Caption: General experimental workflow for this compound.

Troubleshooting_Workflow rect_node rect_node start No CDO1 Degradation Observed check_cdo1 Is CDO1 Expressed? start->check_cdo1 check_vhl Is VHL Expressed? check_cdo1->check_vhl Yes action1 Select a CDO1-positive cell line. check_cdo1->action1 No check_controls Are Controls Working? (e.g., Proteasome Inhibitor) check_vhl->check_controls Yes action2 Select a VHL-positive cell line. check_vhl->action2 No check_compound Is Compound Integrity OK? check_controls->check_compound Yes action3 Troubleshoot basic experimental setup. check_controls->action3 No optimize_dose Have You Performed a Wide Dose-Response? check_compound->optimize_dose Yes action4 Prepare fresh compound and re-test. check_compound->action4 No action5 Perform wider dose range experiment. optimize_dose->action5 No success Problem Solved optimize_dose->success Yes yes1 Yes no1 No yes2 Yes no2 No yes3 Yes no3 No yes4 Yes no4 No yes5 Yes no5 No

Caption: Troubleshooting workflow for this compound experiments.

References

interpreting unexpected results with NVS-VHL720

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NVS-VHL720, a molecular glue degrader that selectively targets cysteine dioxygenase 1 (CDO1) for proteasomal degradation. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and provide guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule molecular glue degrader.[1][2][3] It functions by inducing the formation of a ternary complex between the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and the target protein, cysteine dioxygenase 1 (CDO1).[4] This induced proximity leads to the ubiquitination of CDO1, marking it for degradation by the proteasome. This mechanism allows for the selective removal of CDO1 protein from the cell.

Q2: What is the biological role of the target protein, CDO1?

Cysteine dioxygenase 1 (CDO1) is a key enzyme in cysteine catabolism, converting L-cysteine to cysteine sulfinic acid.[5][6] It plays a crucial role in maintaining cysteine homeostasis, as high levels of cysteine can be cytotoxic.[7] CDO1 is involved in various physiological processes, including lipid metabolism, redox homeostasis, and the production of important metabolites like taurine (B1682933) and sulfate.[5][6] Additionally, CDO1 has been identified as a tumor suppressor gene that is often silenced in various cancers through promoter methylation.[6][8][9][10]

Q3: What is the expected outcome of successful CDO1 degradation by this compound?

Successful degradation of CDO1 is expected to reduce its intracellular protein levels. This can lead to several downstream effects, depending on the cell type and context. Given CDO1's role as a tumor suppressor, its degradation may lead to increased tumor cell growth and invasion.[9][10] Conversely, in contexts where CDO1 activity is detrimental, its removal could have therapeutic benefits. Researchers should assess specific phenotypic outcomes relevant to their experimental system.

Q4: Are there any known off-target effects for this compound?

Current data suggests that this compound is a highly selective degrader of CDO1 with a demonstrated lack of off-target degradation.[4] One study using quantitative proteomics to profile the effects of a similar compound (compound 8) in Huh-7 cells showed robust and selective degradation of endogenous CDO1 out of over 9,400 quantified proteins.[11] However, it is always good practice to verify the specificity in your own experimental system.

Troubleshooting Guide

Issue 1: No or incomplete degradation of CDO1 is observed.

This is a common issue that can arise from several factors. A systematic troubleshooting approach is recommended.

Potential Cause & Troubleshooting Steps:

  • Suboptimal this compound Concentration:

    • The "Hook Effect": At very high concentrations, molecular glue degraders can sometimes show reduced efficacy due to the formation of binary complexes (this compound with either VHL or CDO1) instead of the productive ternary complex. This phenomenon is known as the "hook effect".[12][13][14]

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for CDO1 degradation and to determine if the hook effect is occurring.[12]

  • Compound Integrity and Solubility:

    • Degradation: Ensure this compound has been stored correctly (powder at -20°C for up to 3 years, in solvent at -80°C for up to 6 months) to prevent degradation.[15]

    • Solubility: this compound is soluble in DMSO.[1][15] Ensure the compound is fully dissolved before adding it to your cell culture medium. If precipitation is observed, gentle heating or sonication may aid dissolution.[1] For in vivo studies, specific formulation protocols should be followed.[1][15]

  • Cellular Factors:

    • VHL Expression: The degradation of CDO1 is dependent on the presence of the VHL E3 ligase. Confirm that your cell line expresses sufficient levels of VHL. In VHL-negative cell lines, such as 786-0 renal cell adenocarcinoma cells, degradation will not occur unless VHL is exogenously expressed.[11]

    • Proteasome Function: The degradation of ubiquitinated CDO1 is carried out by the proteasome. To confirm that the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. This should "rescue" CDO1 from degradation.[11]

  • Experimental Procedure:

    • Incubation Time: Ensure a sufficient incubation time for degradation to occur. Typically, this can range from a few hours to 24 hours or longer. A time-course experiment is recommended to determine the optimal endpoint.

    • Western Blotting: Verify the quality of your CDO1 antibody and that it recognizes the correct protein. Include positive and negative controls in your Western blot analysis. Several commercially available antibodies have been validated for Western blotting of CDO1.[16][17][18][19]

Issue 2: Unexpected phenotypic changes are observed.

Potential Cause & Troubleshooting Steps:

  • Cellular Context: The phenotypic consequences of CDO1 degradation can be highly cell-type and context-dependent. The observed phenotype may be a genuine result of CDO1 loss in your specific model system.

  • Off-Target Effects (Unlikely but possible): Although this compound is reported to be highly selective, it is good practice to include control experiments to rule out off-target effects.[4]

    • Inactive Control: If available, use a structurally similar but inactive analog of this compound that does not induce degradation.

    • Rescue Experiment: If possible, perform a rescue experiment by re-expressing a degradation-resistant mutant of CDO1 to see if the phenotype is reversed.

    • Orthogonal Approaches: Use an alternative method to reduce CDO1 levels, such as siRNA or CRISPR/Cas9, to see if a similar phenotype is observed.[10]

Quantitative Data Summary

The following table summarizes the reported in vitro and in-cell activity of this compound and a related compound from a preclinical study.

ParameterCompoundValueAssay TypeCell LineReference
Binary Binding Affinity (KD) This compound72 nMSurface Plasmon Resonance (SPR)-[20]
Ternary Complex Recruitment (AC50) This compound71 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-[20]
CDO1 Degradation (absDC50) This compound8 nMHiBiT AssayHEK293T[20]
Max Degradation (Dmax) This compound98%HiBiT AssayHEK293T[20]
Ternary Complex Formation (KD) Compound 4~0.82 µMSurface Plasmon Resonance (SPR)-[11]
Ternary Complex Recruitment (AC50) Compound 4~111 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-[11]
CDO1 Degradation (absDC50) Compound 4349 nMHiBiT AssayHEK293T[11]
Max Degradation (Dmax) Compound 477%HiBiT AssayHEK293T[11]

Experimental Protocols

Protocol 1: Western Blot for CDO1 Degradation

This protocol outlines the general steps for assessing CDO1 protein levels following treatment with this compound.

  • Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest.

  • Compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). For proteasome inhibition control, pre-treat cells with MG132 (e.g., 1 µM) for 1-2 hours before adding this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 16-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Sonicate or vortex the lysates to ensure complete lysis and shear DNA.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against CDO1.[16][17][18][19]

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and perform densitometry analysis to quantify CDO1 protein levels, normalizing to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

This protocol provides a general outline for assessing the formation of the CDO1-NVS-VHL720-VHL ternary complex in live cells using the NanoBRET™ technology.[21][22]

  • Plasmid Construction and Transfection:

    • Generate expression vectors for CDO1 fused to a NanoLuc® luciferase (donor) and VHL fused to a HaloTag® (acceptor).

    • Co-transfect your cells of interest with both plasmids.

  • Cell Seeding: Seed the transfected cells in a white, 96-well assay plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for covalent labeling of the HaloTag®-VHL fusion protein.

  • Compound Treatment: Add a serial dilution of this compound to the cells.

  • Substrate Addition and Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Immediately measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Visualizations

NVS_VHL720_Mechanism cluster_cell Cell NVS_VHL720 This compound Ternary_Complex CDO1-NVS-VHL720-VHL Ternary Complex NVS_VHL720->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited CDO1 CDO1 (Target Protein) CDO1->Ternary_Complex Recruited Ub_CDO1 Ubiquitinated CDO1 Ternary_Complex->Ub_CDO1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_CDO1->Proteasome Recognition Degraded_CDO1 Degraded CDO1 (Peptides) Proteasome->Degraded_CDO1 Degradation

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start No/Incomplete CDO1 Degradation Check_Concentration Perform Dose-Response (0.1 nM - 10 µM) Start->Check_Concentration Hook_Effect Hook Effect Observed? Check_Concentration->Hook_Effect Optimize_Conc Use Optimal Concentration Hook_Effect->Optimize_Conc Yes Check_Compound Verify Compound Integrity & Solubility Hook_Effect->Check_Compound No Degradation_Confirmed Degradation Confirmed Optimize_Conc->Degradation_Confirmed Check_Cellular Assess Cellular Factors Check_Compound->Check_Cellular VHL_Expression Sufficient VHL Expression? Check_Cellular->VHL_Expression Proteasome_Activity Proteasome Inhibitor Rescues Degradation? VHL_Expression->Proteasome_Activity Yes Further_Investigation Further Investigation Needed VHL_Expression->Further_Investigation No Check_Protocol Review Experimental Protocol Proteasome_Activity->Check_Protocol Yes Proteasome_Activity->Further_Investigation No Check_Protocol->Degradation_Confirmed

Caption: Troubleshooting workflow for no/incomplete CDO1 degradation.

References

NVS-VHL720 hook effect and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NVS-VHL720. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel small molecule VHL molecular glue degrader.[1][2][3][4] Unlike traditional PROTACs (Proteolysis Targeting Chimeras), which are bifunctional molecules with distinct warheads for the target protein and the E3 ligase connected by a linker, this compound is a monovalent molecule.[2] It functions by inducing a new protein-protein interaction between the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and its neosubstrate, cysteine dioxygenase 1 (CDO1).[1][2][3][4] this compound binds to VHL and creates a novel composite surface that is recognized by CDO1. This leads to the formation of a stable ternary complex (VHL-NVS-VHL720-CDO1), subsequent ubiquitination of CDO1, and its degradation by the proteasome.[5]

Q2: How does this compound differ from a conventional PROTAC?

The primary distinction lies in their structure and mechanism. PROTACs are larger, bifunctional molecules designed with specific binders for both the target protein and an E3 ligase.[2][] Molecular glues like this compound are smaller, monovalent compounds that induce a novel interaction between the E3 ligase and a target protein, for which they may not have high intrinsic affinity in a binary context.[2][5][] This often results in a more cooperative formation of the ternary complex.

Q3: Is the "hook effect" a concern when using this compound?

The hook effect is a phenomenon observed with bifunctional molecules like PROTACs, where at high concentrations, the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) dominates over the productive ternary complex, leading to reduced degradation efficiency.[7][8] Molecular glues, such as this compound, are generally not prone to the hook effect. This is because their mechanism relies on the cooperative assembly of the ternary complex, which is favored over the formation of binary complexes.[5]

Q4: What are the key experimental parameters to consider when working with this compound?

For successful experiments with this compound, it is crucial to optimize the following:

  • Concentration Range: While the hook effect is not a primary concern, it is still essential to perform a dose-response experiment to determine the optimal concentration for maximal degradation (Dmax) and the half-maximal degradation concentration (DC50).

  • Incubation Time: A time-course experiment is recommended to identify the optimal duration of treatment for achieving maximal degradation of CDO1.

  • Cell Line Selection: Ensure that the chosen cell line expresses both VHL and CDO1 at sufficient levels for the degradation to occur.

  • Controls: Appropriate controls are critical for data interpretation. These should include a vehicle control (e.g., DMSO), a proteasome inhibitor control (e.g., MG132) to confirm proteasome-dependent degradation, and potentially a negative control compound if available.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Problem: No degradation of the target protein (CDO1) is observed.

Possible Cause Recommended Action
Sub-optimal this compound Concentration Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at an optimal concentration to determine the kinetics of degradation.
Low or Absent VHL or CDO1 Expression Verify the expression levels of both VHL and CDO1 in your cell line using Western blotting or qPCR. Select a cell line with robust expression of both proteins.
Poor Compound Solubility or Stability Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final concentration of the solvent in the cell culture medium is not cytotoxic. Prepare fresh dilutions for each experiment.
Experimental System is Not Working Include a positive control (a known degrader for a different target) to confirm the integrity of your experimental setup (e.g., cell line, reagents, detection methods).
Proteasome is Not Active Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If degradation is proteasome-dependent, you should observe a "rescue" of the target protein levels.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on available data.

ParameterValueAssay TypeCell Line
CDO1 Degradation (absDC50) 8 nMCellular DegradationHEK293T
Maximum Degradation (Dmax) 98%Cellular DegradationHEK293T
VHL Binary Binding (KD) 72 nMSurface Plasmon Resonance (SPR)-
CDO1 Recruitment (AC50) 71 nMTR-FRET-

Visualizations

Signaling Pathway Diagram

Mechanism of this compound as a Molecular Glue Degrader cluster_0 Cellular Environment VHL VHL E3 Ligase Ternary_Complex VHL-NVS-VHL720-CDO1 Ternary Complex VHL->Ternary_Complex Binds NVS_VHL720 This compound NVS_VHL720->Ternary_Complex Induces CDO1 CDO1 (Target Protein) CDO1->Ternary_Complex Recruited Ub_CDO1 Ubiquitinated CDO1 Ternary_Complex->Ub_CDO1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_CDO1->Proteasome Targeted for Degradation Degraded_CDO1 Degraded CDO1 Proteasome->Degraded_CDO1 Degrades

Caption: Mechanism of this compound-induced degradation of CDO1.

Experimental Workflow Diagram

Troubleshooting Workflow for this compound Experiments Start Start Experiment (Treat cells with this compound) Check_Degradation Assess CDO1 Degradation (e.g., Western Blot) Start->Check_Degradation Degradation_Observed Degradation Observed Check_Degradation->Degradation_Observed Yes No_Degradation No/Low Degradation Check_Degradation->No_Degradation No Optimize_Conc Optimize Concentration (Dose-Response) No_Degradation->Optimize_Conc Optimize_Time Optimize Incubation Time (Time-Course) Optimize_Conc->Optimize_Time Verify_Expression Verify VHL & CDO1 Expression Optimize_Time->Verify_Expression Check_Controls Check Controls (Vehicle, Proteasome Inhibitor) Verify_Expression->Check_Controls Re_evaluate Re-evaluate Experiment Check_Controls->Re_evaluate

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

Validating NVS-VHL720-Induced CDO1 Degradation: A Comparative Guide to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) has opened new avenues for therapeutic intervention. Molecular glue degraders, such as NVS-VHL720, represent a promising class of small molecules that induce the degradation of neo-substrates by redirecting E3 ubiquitin ligases. This compound specifically recruits the von Hippel-Lindau (VHL) E3 ligase to Cysteine Dioxygenase 1 (CDO1), a key enzyme in cysteine metabolism, marking it for proteasomal degradation.[1][2][3][4]

Validating the efficacy and specificity of such degraders is a critical step in their development. This guide provides an objective comparison of mass spectrometry-based proteomics with alternative methods for the crucial validation of on-target protein degradation. We offer detailed methodologies and supporting data to assist researchers in selecting the most appropriate validation strategy.

Mechanism of Action: this compound-Mediated CDO1 Degradation

This compound functions as a molecular glue. It simultaneously binds to the substrate receptor VHL and creates a novel interface that is recognized by CDO1. This induced proximity results in the formation of a ternary complex (VHL-NVS-VHL720-CDO1), leading to the poly-ubiquitination of CDO1 and its subsequent destruction by the 26S proteasome.[3][4] This mechanism effectively hijacks the cell's natural protein disposal system to eliminate a specific target.

G cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System VHL VHL E3 Ligase Ternary VHL-NVS-CDO1 Complex VHL->Ternary Binds CDO1 CDO1 (Target Protein) CDO1->Ternary Recruited NVS This compound (Molecular Glue) NVS->Ternary Glues Ub Ubiquitination Ternary->Ub Proteasome 26S Proteasome Ub->Proteasome Targeting Degraded Degraded CDO1 Proteasome->Degraded Degradation

Mechanism of this compound-induced CDO1 degradation.

Quantitative Performance of this compound

The efficacy of a degrader is typically measured by its DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation). This compound has demonstrated potent and selective degradation of CDO1.

Cell LineMethodParameterValueReference
HEK293TBiochemical AssayabsDC508 nM[2]
HEK293TBiochemical AssayDmax98%[2]
Huh-7Mass Spectrometry% Degradation (at 50 nM)62%[3]
Huh-7Mass SpectrometryFold Change (at 50 nM)>3.5[3]

Validating Degradation: Mass Spectrometry vs. Western Blot

While Western Blotting has been the traditional method for assessing protein levels, mass spectrometry (MS)-based proteomics offers a more comprehensive and unbiased approach.[5]

FeatureMass Spectrometry (Proteomics)Western Blotting
Principle Unbiased identification and quantification of peptides from digested proteins.[5]Antibody-based detection of a specific protein separated by size.[5]
Throughput High (thousands of proteins quantified simultaneously).[5]Low (typically one protein at a time).[6]
Specificity Very high, based on unique peptide mass and fragmentation.Dependent on antibody quality and specificity; potential for off-target binding.
Quantification Highly quantitative across a wide dynamic range.Semi-quantitative; limited dynamic range.[6][7]
Discovery Enables unbiased discovery of off-target effects and pathway analysis.Hypothesis-driven, limited to the target protein and known controls.
Cost & Complexity High initial cost and requires specialized expertise.[1][6]Lower cost, technically less complex, and widely accessible.[1]

Experimental Protocols

Protocol 1: Validation of CDO1 Degradation by Mass Spectrometry (Bottom-Up Proteomics)

This protocol outlines a typical workflow for quantifying changes in the proteome following treatment with this compound.

G A 1. Cell Culture & Treatment (e.g., Huh-7 cells + this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Digestion (e.g., with Trypsin) B->C D 4. Peptide Labeling (Optional) (e.g., TMT or SILAC for multiplexing) C->D E 5. LC-MS/MS Analysis (Peptide Separation & Fragmentation) D->E F 6. Data Acquisition (Mass Spectra) E->F G 7. Database Searching & Analysis (Protein ID & Quantification) F->G H 8. Results (Fold change of CDO1 & other proteins) G->H

Workflow for mass spectrometry-based validation.
  • Cell Culture and Treatment: Plate cells (e.g., Huh-7) and treat with various concentrations of this compound and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 24 hours).

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse in a urea-based buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Reduction, Alkylation, and Digestion: Reduce disulfide bonds with DTT, alkylate cysteines with iodoacetamide, and digest proteins into peptides overnight using trypsin.

  • Peptide Cleanup and Labeling: Desalt the resulting peptides using a C18 solid-phase extraction column. For quantitative comparison across multiple samples, label peptides with isobaric tags (e.g., TMT) or use metabolic labeling (SILAC).

  • LC-MS/MS Analysis: Separate peptides using reverse-phase liquid chromatography (LC) online with a high-resolution mass spectrometer (e.g., Orbitrap). The MS instrument will perform cycles of full scans (MS1) to measure peptide masses, followed by fragmentation of the most abundant peptides (MS/MS or MS2) to determine their sequences.[8][9]

  • Data Analysis: Process the raw MS data using a software suite (e.g., MaxQuant, Proteome Discoverer). Search the fragmentation spectra against a human protein database to identify peptides and, by inference, proteins. Quantify the relative abundance of proteins across samples based on the reporter ion intensities (for TMT) or peptide signal intensities.

Protocol 2: Validation of CDO1 Degradation by Western Blot
  • Cell Culture, Treatment, and Lysis: Follow steps 1 and 2 from the MS protocol, using a suitable lysis buffer like RIPA.[5]

  • SDS-PAGE and Transfer: Normalize protein concentrations, denature samples in Laemmli buffer, and separate proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to CDO1 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection: Image the resulting chemiluminescent signal. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin) to determine the relative decrease in CDO1 levels.

Comparison with Alternative Degraders

This compound is a molecular glue that co-opts the VHL E3 ligase. The TPD field includes a diverse range of molecules that utilize different E3 ligases or mechanisms.

Compound ClassE3 Ligase RecruitedTarget Example(s)Key Features
This compound VHL CDO1 Molecular glue; smaller, more drug-like properties.[3]
Aryl Sulfonamides (e.g., Indisulam) DCAF15RBM23, RBM39Molecular glue; targets splicing factors.
IMiDs (e.g., Lenalidomide) CRBNIKZF1, IKZF3The foundational class of clinical molecular glues.[10]
VHL-based PROTACs (e.g., MZ1) VHLBRD4Bifunctional molecules with a VHL ligand linked to a target binder.[6]
CRBN-based PROTACs (e.g., ARV-110) CRBNAndrogen ReceptorMost clinically advanced PROTACs utilize CRBN or VHL ligands.

Conclusion

Validating the degradation of a target protein is fundamental to the development of novel TPD therapeutics. While Western blotting is a valuable and accessible tool for confirming the degradation of a specific target, mass spectrometry-based proteomics provides an unparalleled depth of analysis.[5] For a novel molecular glue like this compound, the unbiased, proteome-wide view offered by mass spectrometry is essential for confirming on-target efficacy, quantifying the extent of degradation, and critically, identifying any off-target effects, thereby ensuring a comprehensive understanding of the degrader's cellular impact.

References

A Head-to-Head Comparison: NVS-VHL720 Molecular Glue Versus PROTACs for Cysteine Dioxygenase 1 (CDO1) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison between the novel molecular glue degrader, NVS-VHL720, and the established Proteolysis Targeting Chimera (PROTAC) technology for the targeted degradation of Cysteine Dioxygenase 1 (CDO1), a protein implicated in various physiological and pathological processes.

This document summarizes key performance data, outlines detailed experimental methodologies for evaluating such protein degraders, and visually represents the distinct mechanisms of action through signaling pathway and workflow diagrams. While a direct CDO1-targeting PROTAC has not been extensively described in publicly available literature, this guide will utilize data from a well-characterized PROTAC targeting Indoleamine 2,3-dioxygenase 1 (IDO1) as a representative example to draw functional comparisons with this compound.

Quantitative Performance Metrics: this compound vs. a Representative PROTAC

The efficacy of a protein degrader is primarily assessed by its potency (DC50) and maximal degradation (Dmax). The following table summarizes the available quantitative data for this compound in degrading CDO1 and a representative IDO1-targeting PROTAC.

ParameterThis compound for CDO1Representative PROTAC for IDO1Description
Target Protein Cysteine Dioxygenase 1 (CDO1)Indoleamine 2,3-dioxygenase 1 (IDO1)The specific protein targeted for degradation.
Degrader Type Molecular GlueProteolysis Targeting Chimera (PROTAC)The class of molecule used to induce protein degradation.
E3 Ligase Recruited Von Hippel-Lindau (VHL)Cereblon (CRBN)The E3 ubiquitin ligase hijacked to ubiquitinate the target protein.
DC50 8 nM[1][2]2.84 µM[3]The concentration of the degrader required to induce 50% degradation of the target protein.
Dmax 98%[1][2]93%[3][4]The maximum percentage of target protein degradation achieved.
Cell Line HEK293T[1]HeLa[3][4]The cell line used for the degradation experiments.

Mechanisms of Action: A Visual Comparison

The fundamental difference between this compound and PROTACs lies in their mechanism of inducing the proximity between the target protein and the E3 ubiquitin ligase.

Mechanism of this compound (Molecular Glue) cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound VHL VHL This compound->VHL binds CDO1 CDO1 This compound->CDO1 glues VHL->CDO1 recruits Ub Ub CDO1_Ub Ub-CDO1 CDO1->CDO1_Ub Ubiquitination Ub->CDO1 Proteasome Proteasome CDO1_Ub->Proteasome Degradation

Mechanism of this compound

This compound acts as a "molecular glue," inducing a novel protein-protein interaction between the VHL E3 ligase and CDO1, leading to the ubiquitination and subsequent degradation of CDO1.[5][6]

Mechanism of a PROTAC cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase binds Target_Protein Target Protein (e.g., IDO1) PROTAC->Target_Protein binds Ub Ub Target_Protein_Ub Ub-Target Target_Protein->Target_Protein_Ub Ubiquitination Ub->Target_Protein Proteasome Proteasome Target_Protein_Ub->Proteasome Degradation

Mechanism of a PROTAC

A PROTAC is a heterobifunctional molecule with two distinct heads connected by a linker: one binds to the target protein, and the other recruits an E3 ligase, thereby bringing the two into close proximity to facilitate ubiquitination and degradation.[7][8][9]

Experimental Protocols for Comparative Evaluation

To ensure a rigorous and objective comparison between different protein degradation technologies, standardized experimental protocols are essential.

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps to quantify the potency and efficacy of a protein degrader.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T for this compound, HeLa for IDO1 PROTAC) at a suitable density in multi-well plates.

  • After 24 hours, treat the cells with a serial dilution of the degrader compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Protein Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify the protein concentration of each lysate using a BCA assay.

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody specific for the target protein (CDO1 or IDO1) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

4. Data Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control.

  • Plot the normalized protein levels against the logarithm of the degrader concentration to determine the DC50 and Dmax values using a non-linear regression curve fit.[10]

Protocol 2: Global Proteomics for Selectivity Analysis

This protocol is used to assess the selectivity of the degrader and identify potential off-target effects.

1. Sample Preparation:

  • Treat cells with the degrader at a concentration that achieves significant target degradation (e.g., 10x DC50) and a vehicle control for a specified time.

  • Harvest and lyse the cells in a urea-based lysis buffer.

  • Reduce, alkylate, and digest the proteins with trypsin.

2. Tandem Mass Tag (TMT) Labeling:

  • Label the resulting peptides from each condition with a unique TMT isobaric tag.

  • Pool the labeled peptide samples.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.

  • Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.

4. Data Analysis:

  • Process the raw MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.

  • Normalize the protein abundance data.

  • Perform statistical analysis to identify proteins that are significantly up- or downregulated upon degrader treatment.[11][12][13] A volcano plot is typically used to visualize proteins that are significantly degraded.[14]

Experimental Workflow for Degrader Comparison cluster_0 Initial Screening & Potency cluster_1 Selectivity & Off-Target Analysis Cell_Culture Cell Culture & Treatment (Dose-Response) Western_Blot Western Blot (Target & Loading Control) Cell_Culture->Western_Blot DC50_Dmax DC50 & Dmax Determination Western_Blot->DC50_Dmax Cell_Treatment_High_Conc Cell Treatment (High Concentration) Proteomics_Sample_Prep Proteomics Sample Prep (Digestion & TMT Labeling) Cell_Treatment_High_Conc->Proteomics_Sample_Prep LC_MSMS LC-MS/MS Analysis Proteomics_Sample_Prep->LC_MSMS Data_Analysis Data Analysis (Volcano Plot) LC_MSMS->Data_Analysis

Workflow for Degrader Comparison

Concluding Remarks

Both molecular glues and PROTACs represent powerful modalities for targeted protein degradation. This compound demonstrates exceptional potency and efficacy for the degradation of CDO1 as a molecular glue. While a direct CDO1-targeting PROTAC is not yet available for a side-by-side comparison, the established PROTAC technology offers a versatile platform for targeting a wide range of proteins. The choice between these technologies will depend on the specific target, desired selectivity profile, and the physicochemical properties of the degrader molecule. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of novel protein degraders.

References

NVS-VHL720: A Comparative Analysis of its Selectivity for Cysteine Dioxygenase 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity profile of NVS-VHL720, a novel molecular glue degrader, against other dioxygenases. The information is supported by experimental data from preclinical studies.

This compound is a first-in-class small molecule that potently and selectively induces the degradation of Cysteine Dioxygenase 1 (CDO1) by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This molecular glue mechanism involves the formation of a ternary complex between VHL, this compound, and CDO1, leading to the ubiquitination and subsequent proteasomal degradation of CDO1. The exquisite selectivity of this compound for CDO1 is a key attribute, minimizing the potential for off-target effects.

Quantitative Selectivity Profile

The selectivity of this compound and its optimized analog (compound 8) has been primarily demonstrated through comprehensive proteomics studies. In a landmark study, treatment of Huh-7 cells with a 50 nM concentration of the optimized analog for 24 hours resulted in the robust and highly selective degradation of endogenous CDO1.[2] Out of 9,478 proteins quantified, CDO1 was the most significantly downregulated protein, with a greater than 3.5-fold change compared to the DMSO control and an overall degradation of 62%.[2] This highlights the exceptional selectivity of the degrader at the proteome-wide level.

While a direct enzymatic inhibition or binding affinity table against a panel of other dioxygenases is not publicly available, the proteomics data provides strong evidence for the lack of significant off-target degradation of other dioxygenases or related enzymes under the tested conditions.

Table 1: Quantitative Analysis of this compound Activity on CDO1

ParameterMoleculeValueAssay
Ternary Complex Formation This compound (cpd 4)AC50: ~111 nMTR-FRET
This compound analog (cpd 8)AC50: 71 nMTR-FRET
Ternary Complex Binding This compound (cpd 4)KD: ~0.82 µMSurface Plasmon Resonance (SPR)
Binary VHL Binding This compound analog (cpd 8)KD: 72 nMSurface Plasmon Resonance (SPR)
Cellular Degradation This compound analog (cpd 8)DC50: 8 nM (98% degradation)HEK293T cells

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves hijacking the cellular ubiquitin-proteasome system to induce the degradation of CDO1. The following diagram illustrates this signaling pathway.

This compound Mechanism of Action VHL VHL E3 Ligase Ternary VHL-NVS-CDO1 Ternary Complex VHL->Ternary NVS This compound NVS->Ternary CDO1 CDO1 CDO1->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation CDO1 Degradation Proteasome->Degradation

Caption: this compound-mediated degradation of CDO1.

The selectivity of this compound was established through a rigorous experimental workflow, beginning with the identification of its interaction with CDO1 and culminating in proteome-wide analysis.

Selectivity Profiling Workflow for this compound cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays SPR Surface Plasmon Resonance (SPR) TRFRET Time-Resolved FRET (TR-FRET) NanoBiT NanoBiT Assay Proteomics Quantitative Mass Spectrometry (Proteomics) Discovery Protein Microarray Screen Ternary_Formation Ternary Complex Formation & Binding Affinity Discovery->Ternary_Formation Ternary_Formation->SPR Ternary_Formation->TRFRET Cellular_Degradation Cellular Target Engagement & Degradation Ternary_Formation->Cellular_Degradation Cellular_Degradation->NanoBiT Selectivity Proteome-Wide Selectivity Cellular_Degradation->Selectivity Selectivity->Proteomics

Caption: Experimental workflow for this compound selectivity profiling.

Experimental Protocols

Detailed methodologies for the key experiments that established the selectivity of this compound are outlined below.

Proteomics Analysis for Off-Target Profiling
  • Cell Culture and Treatment: Huh-7 cells were cultured under standard conditions and treated with either DMSO (vehicle control) or 50 nM of the this compound analog for 24 hours.

  • Cell Lysis and Protein Digestion: Following treatment, cells were harvested and lysed. The protein concentration was determined, and proteins were denatured, reduced, alkylated, and digested into peptides using trypsin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The resulting peptide mixtures were analyzed by LC-MS/MS. Peptides were separated by reverse-phase liquid chromatography and analyzed using a high-resolution mass spectrometer.

  • Data Analysis: The raw mass spectrometry data was processed using a suitable software suite for protein identification and quantification. Protein abundance was compared between the this compound analog-treated and DMSO-treated samples to identify significantly up- or down-regulated proteins.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
  • Principle: This assay measures the proximity of two molecules (VHL and CDO1) induced by the molecular glue (this compound). A fluorescent donor molecule on one protein and an acceptor molecule on the other will generate a FRET signal only when they are brought into close proximity by the formation of the ternary complex.

  • Reagents: Purified, tagged VHL and CDO1 proteins, and a fluorescently labeled antibody or tag-specific probe.

  • Procedure:

    • A constant concentration of the VHL and CDO1 proteins is incubated with serially diluted this compound in a microplate.

    • The fluorescently labeled detection reagents are added.

    • After an incubation period, the FRET signal is measured using a plate reader.

    • The AC50 (concentration of the compound that gives 50% of the maximal response) is calculated from the dose-response curve.

Surface Plasmon Resonance (SPR)
  • Principle: SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time. One molecule (e.g., VHL) is immobilized on a sensor chip, and the other molecule (e.g., CDO1) in the presence of this compound is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response.

  • Procedure:

    • The VHL protein is immobilized onto the surface of an SPR sensor chip.

    • Different concentrations of CDO1, pre-incubated with a constant concentration of this compound, are injected over the sensor surface.

    • The association and dissociation of the complex are monitored in real-time.

    • The resulting sensorgrams are fitted to a binding model to determine the equilibrium dissociation constant (KD).

References

Confirming VHL-Dependent Degradation of CDO1: A Comparative Guide to Using NVS-VHL720

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for confirming the von Hippel-Lindau (VHL)-dependent degradation of Cysteine Dioxygenase 1 (CDO1) using the molecular glue degrader, NVS-VHL720. We present detailed experimental protocols, comparative data, and alternative approaches to empower researchers in their targeted protein degradation studies.

The VHL E3 Ligase Pathway and Targeted Protein Degradation

The VHL protein is a crucial component of the Cullin-RING E3 ubiquitin ligase complex. Its primary function is to recognize and bind to specific proteins, marking them for ubiquitination and subsequent degradation by the proteasome. This natural cellular process is harnessed by targeted protein degradation technologies. Molecular glue degraders, such as this compound, are small molecules that induce a novel interaction between the VHL E3 ligase and a target protein that would not normally be recognized, in this case, CDO1. This induced proximity leads to the ubiquitination and selective degradation of the target protein.[1][2][3]

This compound is a first-in-class VHL-mediated molecular glue degrader that is highly selective for CDO1.[1] It works by forming a ternary complex with VHL and CDO1, effectively "gluing" them together and triggering the degradation of CDO1.[1]

Experimental Confirmation of VHL-Dependent CDO1 Degradation using this compound

The gold-standard method for demonstrating that a degrader acts through a specific E3 ligase is to show that its effect is lost when the E3 ligase is absent or inactive. The following experimental workflow is designed to confirm the VHL-dependent degradation of CDO1 by this compound.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot Analysis A Seed cells (e.g., HEK293T, Huh-7) B Treat with this compound (Dose-response and time-course) A->B C Co-treat with Proteasome Inhibitor (e.g., MG132) B->C D Co-treat with NAE1 Inhibitor (e.g., MLN4924) B->D E Cell Lysis B->E C->E D->E F Protein Quantification (BCA Assay) E->F G SDS-PAGE F->G H Protein Transfer to Membrane G->H I Immunoblotting for CDO1, VHL, and Loading Control H->I J Data Analysis I->J

Caption: Experimental workflow for confirming this compound-mediated CDO1 degradation.

Detailed Experimental Protocol: Western Blotting
  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., HEK293T or Huh-7, which endogenously express CDO1) in 6-well plates.

    • Allow cells to adhere and reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 16 hours).

    • For control experiments, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a Nedd8-activating enzyme (NAE1) inhibitor (e.g., 1 µM MLN4924) for 1-2 hours before adding this compound.

  • Cell Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CDO1 overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Perform the same immunoblotting procedure for VHL and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software. Normalize the CDO1 band intensity to the loading control.

Data Presentation: Expected Outcomes

The following table illustrates the expected quantitative results from a western blot experiment confirming the VHL-dependent degradation of CDO1 by this compound.

Treatment GroupThis compound (nM)Proteasome Inhibitor (MG132)NAE1 Inhibitor (MLN4924)Relative CDO1 Protein Level (%)
Vehicle Control0--100
This compound10--25
This compound100--5
This compound + MG132100+-95
This compound + MLN4924100-+98

Note: The data presented are illustrative and intended to demonstrate the expected experimental outcomes.

Comparison with Alternative Methods for Confirming VHL-Dependency

While this compound is a powerful tool, its VHL-dependent mechanism of action can be further corroborated using genetic approaches. Below is a comparison of these methods.

MethodPrincipleAdvantagesDisadvantages
This compound + Inhibitors Pharmacological inhibition of the proteasome or neddylation pathway to block degrader-mediated protein degradation.Rapid and relatively simple to implement. Provides mechanistic insight into the degradation pathway.Potential for off-target effects of the inhibitors. May not be as definitive as genetic approaches.
siRNA/shRNA Knockdown of VHL Transiently reduces the expression of VHL, thereby preventing the formation of a functional E3 ligase complex.Relatively quick and straightforward method for reducing protein expression.Incomplete knockdown can lead to ambiguous results. Potential for off-target effects of the siRNA/shRNA.
CRISPR-Cas9 Knockout of VHL Permanently deletes the VHL gene, creating a VHL-null cell line.[4][5]Provides a definitive genetic model for assessing VHL dependency. Clean background with no residual VHL protein.More time-consuming and technically challenging to generate knockout cell lines. Potential for off-target gene editing.
Experimental Protocol: VHL Knockdown using siRNA
  • siRNA Transfection:

    • Seed cells in 6-well plates and grow to 50-60% confluency.

    • Transfect cells with a VHL-targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 48-72 hours to allow for VHL knockdown.

  • This compound Treatment and Western Blot:

    • Following the knockdown period, treat the cells with this compound as described in the previous protocol.

    • Perform western blot analysis for CDO1, VHL, and a loading control.

Expected Outcome with VHL Knockdown

In cells treated with control siRNA, this compound should induce robust degradation of CDO1. Conversely, in cells with VHL knockdown, the effect of this compound on CDO1 levels should be significantly attenuated.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the VHL-dependent degradation of CDO1 mediated by this compound.

G cluster_0 VHL E3 Ligase Complex VHL VHL ElonginC Elongin C VHL->ElonginC Cullin2 Cullin 2 VHL->Cullin2 NVS_VHL720 This compound (Molecular Glue) VHL->NVS_VHL720 ElonginB Elongin B ElonginC->ElonginB Rbx1 Rbx1 Cullin2->Rbx1 Ub Ubiquitin Rbx1->Ub Ubiquitination CDO1 CDO1 (Target Protein) CDO1->NVS_VHL720 Proteasome Proteasome CDO1->Proteasome Degradation Ub->CDO1 Degraded_CDO1 Degraded CDO1 Peptides Proteasome->Degraded_CDO1

Caption: VHL-dependent degradation of CDO1 by this compound.

Conclusion

Confirming the VHL-dependency of CDO1 degradation by this compound is essential for its validation as a selective molecular glue degrader. This guide outlines a robust experimental strategy using this compound in combination with proteasome and NAE1 inhibitors. Furthermore, we provide a comparative overview of genetic methods, namely siRNA/shRNA knockdown and CRISPR-Cas9 knockout of VHL, which serve as powerful orthogonal approaches to unequivocally establish the mechanism of action. By employing these methodologies, researchers can confidently characterize the VHL-dependent activity of this compound and advance the understanding of targeted protein degradation.

References

A Comparative Guide to VHL Ligands in Ternary Complex Formation: NVS-VHL720 vs. Traditional PROTAC Ligands

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone for inducing the degradation of pathogenic proteins. This is primarily achieved through the formation of a ternary complex, wherein a small molecule brings a target protein into proximity with the VHL E3 ligase complex, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3] This guide provides a detailed comparison of two distinct classes of VHL ligands and their mechanisms of ternary complex formation: the molecular glue degrader NVS-VHL720 and traditional VHL ligands used in Proteolysis Targeting Chimeras (PROTACs), such as derivatives of VH032 and VH298.

This comparison is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of protein degraders. We will delve into their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for the key assays used to characterize these molecules.

Mechanism of Action: Molecular Glues vs. PROTACs

The fundamental difference between this compound and traditional VHL ligands lies in their mode of inducing the ternary complex.

Traditional VHL-based PROTACs are heterobifunctional molecules. They consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits the VHL E3 ligase, and a chemical linker that connects the two.[3][4][5] The VHL ligand portion of the PROTAC, often a derivative of well-characterized compounds like VH032 or the more potent VH298, is designed to bind to the substrate recognition pocket of VHL, mimicking the natural binding of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[6][7][8] The formation of the ternary complex is thus dependent on the independent binding of the two ends of the PROTAC to the target protein and VHL, respectively. The linker plays a crucial role in optimizing the orientation and stability of this complex.[5]

This compound , on the other hand, is a molecular glue degrader .[9][10] Unlike PROTACs, molecular glues are smaller molecules that induce a novel protein-protein interaction between the E3 ligase and a target protein that would not normally interact. This compound binds to VHL and creates a new surface that is then recognized by its specific target, cysteine dioxygenase (CDO1), leading to its degradation.[9][10] This mechanism does not involve a distinct POI-binding ligand connected by a linker.

Below is a diagram illustrating the distinct mechanisms of ternary complex formation for VHL-based PROTACs and the molecular glue this compound.

PROTAC_vs_Molecular_Glue cluster_0 VHL-based PROTAC Mechanism cluster_1 This compound (Molecular Glue) Mechanism cluster_2 Induced Interaction POI_P Protein of Interest (POI) Ternary_P POI-PROTAC-VHL Ternary Complex POI_P->Ternary_P binds PROTAC PROTAC PROTAC->Ternary_P VHL_P VHL E3 Ligase VHL_P->Ternary_P Ub_P Ubiquitination Ternary_P->Ub_P Deg_P Degradation Ub_P->Deg_P CDO1 CDO1 Ternary_M CDO1-NVS-VHL720-VHL Ternary Complex CDO1->Ternary_M NVS This compound NVS->CDO1 glues NVS->Ternary_M VHL_M VHL E3 Ligase VHL_M->NVS binds VHL_M->Ternary_M Ub_M Ubiquitination Ternary_M->Ub_M Deg_M Degradation Ub_M->Deg_M

Fig. 1: Mechanisms of VHL-mediated protein degradation.

Quantitative Performance Comparison

The efficacy of a protein degrader is determined by its ability to form a stable and productive ternary complex. This is assessed through various quantitative metrics that measure binding affinity and the efficiency of target degradation. The tables below summarize key comparative data for representative traditional VHL ligands and what is known about this compound.

It is important to note that a direct comparison of degradation efficiency (DC₅₀, Dₘₐₓ) is challenging as this compound targets a different protein (CDO1) than the targets of many well-characterized PROTACs (e.g., BRD4).

Table 1: Binary and Ternary Complex Binding Affinities

Compound ClassVHL LigandTarget ProteinMethodBinary Kd (VHL)Ternary KdCooperativity (α)
PROTAC MZ1 (VH032-based)BRD4BD2ITC59 nM[11]4 nM[11]15[11]
PROTAC MZ1 (VH032-based)BRD4BD2SPR~70 nM[12]5.4 nM[13]High[13]
PROTAC ARV-771 (VH-based)BRD4SPR--Positive[12]
VHL Ligand VH032-ITC185 nM[14]--
VHL Ligand VH298-TR-FRET18.9 nM (Ki)[7]--
Molecular Glue This compoundCDO1-Data not availableData not availableData not available

Note: Cooperativity (α) is a measure of the influence of the binary interactions on the stability of the ternary complex. α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary interactions would suggest.[15][16]

Table 2: Cellular Target Degradation

Compound ClassDegraderTarget ProteinCell LineDC₅₀Dₘₐₓ
PROTAC BRD-SF2 (covalent VHL)BRD4HEK29317.2 µM[17][18]60%[17][18]
Molecular Glue This compoundCDO1-Data not availableData not available

Experimental Protocols

Accurate characterization of ternary complex formation and subsequent protein degradation relies on robust biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful technique to measure the real-time kinetics of binary and ternary complex formation, providing on-rates (kₐ), off-rates (kₑ), and equilibrium dissociation constants (Kd).[15][19]

Objective: To determine the binding affinities and kinetics of the PROTAC to VHL and the target protein individually (binary) and together (ternary).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Purified VHL E3 ligase complex (VCB: VHL, Elongin C, Elongin B)

  • Purified target protein (e.g., BRD4)

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization: Immobilize the VCB complex onto the sensor chip surface using standard amine coupling chemistry.[20]

  • Binary Interaction (PROTAC to VHL):

    • Prepare a serial dilution of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized VCB surface at a constant flow rate.[20]

    • Record the binding response in Resonance Units (RU).

    • Regenerate the sensor surface between injections.

    • Analyze the data using a 1:1 Langmuir binding model to determine kₐ, kₑ, and Kd.[20]

  • Ternary Complex Formation:

    • Prepare a constant, near-saturating concentration of the target protein mixed with a serial dilution of the PROTAC in running buffer.[15][19]

    • Inject these mixtures over the immobilized VCB surface.

    • Record the binding response.

    • Analyze the data to determine the kinetics and affinity of the ternary complex.[15][19]

  • Cooperativity Calculation: The cooperativity factor (α) can be calculated using the binary and ternary Kd values.[15]

SPR_Workflow start Start immobilize Immobilize VCB Complex on Sensor Chip start->immobilize binary Inject PROTAC dilutions (Binary Interaction) immobilize->binary ternary Inject PROTAC + Target Protein (Ternary Complex) immobilize->ternary analyze_binary Analyze Binary Kinetics (ka, kd, KD) binary->analyze_binary calculate Calculate Cooperativity (α) analyze_binary->calculate analyze_ternary Analyze Ternary Kinetics ternary->analyze_ternary analyze_ternary->calculate end End calculate->end

Fig. 2: Workflow for SPR-based ternary complex analysis.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay used to measure the formation of the ternary complex in solution.[21][22][23]

Objective: To quantify the formation of the VHL-PROTAC-Target complex.

Materials:

  • TR-FRET compatible plate reader

  • Tagged proteins (e.g., His-tagged VCB and GST-tagged target protein)

  • Lanthanide-labeled antibody against one tag (e.g., Tb-anti-His, Donor)

  • Fluorescently-labeled antibody against the other tag (e.g., FITC-anti-GST, Acceptor)

  • PROTAC of interest

  • Assay buffer

Protocol:

  • Reagent Preparation: Prepare solutions of the tagged proteins, antibodies, and a serial dilution of the PROTAC in assay buffer.

  • Assay Plate Setup: In a microplate, add the VCB complex, the target protein, and the PROTAC dilutions.

  • Incubation: Incubate the plate to allow for complex formation.

  • Antibody Addition: Add the donor and acceptor antibodies to the wells.

  • Second Incubation: Incubate the plate to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[24]

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). An increase in the ratio indicates ternary complex formation.[24]

Cellular Degradation Assay (Western Blot)

This assay directly measures the primary outcome of successful ternary complex formation: the degradation of the target protein in a cellular context.

Objective: To determine the concentration-dependent degradation of a target protein induced by a degrader.

Materials:

  • Cell line expressing the target protein

  • Degrader compound (PROTAC or molecular glue)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blot equipment

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Plate cells and treat them with a serial dilution of the degrader or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.[4]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[4]

  • Western Blot:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Incubate the membrane with the primary antibody for the target protein and the loading control.[4]

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.[4]

    • Quantify the band intensities using densitometry software.[6]

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of remaining protein against the degrader concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[4]

Western_Blot_Workflow start Start treat_cells Treat Cells with Degrader Dilutions start->treat_cells lyse_cells Lyse Cells & Quantify Protein treat_cells->lyse_cells sds_page SDS-PAGE & Western Blot lyse_cells->sds_page antibody Probe with Primary & Secondary Antibodies sds_page->antibody detect Detect Chemiluminescence antibody->detect analyze Quantify Bands & Normalize detect->analyze plot Plot Dose-Response Curve (DC50, Dmax) analyze->plot end End plot->end

Fig. 3: Workflow for Western blot-based degradation assay.

Conclusion

The formation of a stable ternary complex is the critical initiating event for VHL-mediated protein degradation.[1] While both traditional PROTACs and molecular glues like this compound leverage this mechanism, they do so through distinct modes of action.

  • Traditional VHL ligands , incorporated into PROTACs, rely on a bifunctional architecture to bridge the target protein and VHL. The properties of the VHL ligand, the target ligand, and the linker are all critical determinants of ternary complex stability and degradation efficiency.[5] Ligands like VH298, with higher intrinsic affinity for VHL, can provide a more potent foundation for PROTAC design compared to earlier ligands like VH032.[6]

  • This compound represents a different paradigm, acting as a molecular glue to induce a novel interaction between VHL and its specific target, CDO1. This approach offers the potential for degrading targets that may be challenging to drug with traditional small molecule binders required for PROTACs.

The choice of which VHL-based strategy to pursue depends on the specific target, the availability of ligands, and the desired pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for characterizing and comparing the performance of these innovative therapeutic modalities, ultimately aiding in the rational design of next-generation protein degraders.

References

Reversing the Glue: A Comparative Guide to Rescue Strategies for NVS-VHL720-Induced Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NVS-VHL720 is a novel molecular glue degrader that selectively induces the degradation of Cysteine Dioxygenase 1 (CDO1) by coopting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This targeted protein degradation offers a promising therapeutic avenue; however, understanding mechanisms to counteract or "rescue" this induced phenotype is critical for anticipating clinical resistance and developing next-generation therapies. This guide provides a comparative analysis of potential rescue strategies for this compound-induced CDO1 degradation, comparing it with other VHL-mediated molecular glues and outlining key experimental protocols to investigate these phenomena.

Comparative Analysis of VHL-Mediated Molecular Glue Degraders

While this compound represents a significant advancement in targeting CDO1, the landscape of VHL-mediated molecular glues is expanding.[3][4] A comparison with other recently discovered molecules, such as dGEM3, highlights the diversity in neosubstrate recruitment and provides a broader context for understanding potential resistance mechanisms.

FeatureThis compounddGEM3
Target Protein (Neosubstrate) Cysteine Dioxygenase 1 (CDO1)[5][6]GEMIN3 (a DEAD-box helicase)[3]
Recruited E3 Ligase Von Hippel-Lindau (VHL)[1]Von Hippel-Lindau (VHL)[3]
Mechanism of Action Induces the formation of a ternary complex between VHL and CDO1, leading to the ubiquitination and subsequent proteasomal degradation of CDO1.[1][7]Induces the formation of a ternary complex between VHL and the helicase ATP-binding domain of GEMIN3, leading to its ubiquitination and degradation.[3]
Discovery Method Protein microarray screening to identify small molecules that induce novel protein-protein interactions with VHL.[2][7]Ultra-high-throughput Picowell RNA-seq screening combined with a VHL-focused DNA-encoded library.[3]

Rescuing the Phenotype: Mechanisms of Resistance to VHL-Based Degraders

The concept of "rescuing" the this compound-induced phenotype is intrinsically linked to the mechanisms of acquired resistance to VHL-based degraders. These resistance mechanisms prevent the intended degradation of the target protein, effectively restoring its function. Understanding these mechanisms is paramount for predicting and overcoming clinical resistance.

Resistance MechanismDescriptionRelevance to this compound
Mutations in VHL Point mutations, frameshifts, or deletions in the VHL gene can disrupt the binding of the molecular glue or the formation of a functional E3 ligase complex.[8][9] Missense point mutations are a common type of alteration observed in VHL.[9]Mutations in VHL that prevent this compound binding or abrogate its interaction with the rest of the CRL2VHL complex would directly rescue CDO1 from degradation.
Alterations in CRL2VHL Complex Components Mutations or downregulation of other essential components of the CRL2VHL complex, such as CULLIN2 (CUL2) or Elongin B/C, can impair the overall E3 ligase activity.[9] Loss of CUL2 has been reported as an acquired resistance mechanism to VHL-based PROTACs.[9]As this compound relies on the entire CRL2VHL machinery, loss-of-function mutations in any of its components would hinder the ubiquitination and subsequent degradation of CDO1.
Mutations in the Target Protein (CDO1) Although less common for molecular glues compared to traditional inhibitors, mutations in CDO1 could arise that prevent its recognition by the this compound-VHL complex.[8]A mutation in the specific region of CDO1 that forms the "degron" recognized by the this compound-induced VHL interface would lead to resistance.
Drug Efflux Pumps Increased expression of ATP-binding cassette (ABC) transporters can actively pump the degrader out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[8]Overexpression of specific drug efflux pumps could lower the effective intracellular concentration of this compound, thereby preventing efficient CDO1 degradation.

Experimental Protocols for Investigating Rescue Mechanisms

Validating and characterizing the mechanisms of resistance to this compound requires a suite of robust experimental protocols. These assays are designed to assess the key steps in the molecular glue-induced degradation pathway.

Ternary Complex Formation Assays (NanoBRET™)

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can measure the formation of the VHL:this compound:CDO1 ternary complex in live cells. A NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-tagged protein (acceptor) are expressed in cells. Upon ternary complex formation induced by this compound, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer and the generation of a detectable BRET signal.[10][11][12]

Protocol Outline:

  • Cell Line Engineering: Co-express VHL fused to a NanoLuc® tag (donor) and CDO1 fused to a HaloTag® (acceptor) in a suitable cell line.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).[10][12]

  • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.[10]

  • Signal Measurement: Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer.[10]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A dose-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[10]

Protein Degradation Assays (HiBiT)

Principle: The HiBiT system is a sensitive and quantitative method to measure the degradation of a target protein in live cells. A small 11-amino-acid tag (HiBiT) is knocked into the endogenous locus of the target protein (CDO1) using CRISPR/Cas9. This tag has a high affinity for the LgBiT protein. When cells are lysed and LgBiT is added, a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged CDO1.[13][14][15]

Protocol Outline:

  • Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous CDO1 gene.

  • Compound Treatment: Treat the HiBiT-CDO1 cells with this compound over a time course and at various concentrations.

  • Cell Lysis and Detection: Lyse the cells using a buffer containing LgBiT protein and a luciferase substrate.[16][17]

  • Luminescence Measurement: Measure the luminescent signal using a plate luminometer.

  • Data Analysis: A decrease in luminescence compared to vehicle-treated controls indicates the degradation of CDO1. Key parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) can be calculated.[13][16]

Global Proteomics Analysis

Principle: Mass spectrometry-based proteomics can provide an unbiased, global view of protein abundance changes following treatment with this compound. This is crucial for confirming the selectivity of CDO1 degradation and identifying potential off-target effects. It is also a powerful tool for discovering resistance mechanisms by comparing the proteomes of sensitive and resistant cells.[18][19]

Protocol Outline:

  • Sample Preparation: Treat both sensitive and resistant cell lines with this compound or a vehicle control. Lyse the cells and digest the proteins into peptides.

  • Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of thousands of proteins across the different conditions. Identify proteins that are significantly up- or down-regulated in response to this compound treatment and compare the profiles of sensitive and resistant cells to pinpoint proteins involved in the rescue phenotype.

Visualizing the Pathways

To better understand the molecular interactions and experimental workflows, the following diagrams have been generated using the DOT language.

cluster_0 This compound Mechanism of Action This compound This compound Ternary_Complex VHL:this compound:CDO1 Ternary Complex This compound->Ternary_Complex VHL VHL VHL->Ternary_Complex CDO1 CDO1 CDO1->Ternary_Complex Ubiquitination CDO1 Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation CDO1 Degradation Proteasome->Degradation

Caption: Mechanism of this compound-induced CDO1 degradation.

cluster_1 NanoBRET Assay Workflow start Express NanoLuc-VHL and HaloTag-CDO1 treat Treat cells with This compound start->treat add_reagents Add HaloTag Ligand and NanoLuc Substrate treat->add_reagents measure Measure Donor and Acceptor Luminescence add_reagents->measure analyze Calculate NanoBRET Ratio measure->analyze

Caption: Workflow for the NanoBRET ternary complex formation assay.

cluster_2 HiBiT Assay Workflow start_hibit Generate HiBiT-CDO1 Knock-in Cell Line treat_hibit Treat cells with This compound start_hibit->treat_hibit lyse_hibit Lyse cells and add LgBiT/Substrate treat_hibit->lyse_hibit measure_hibit Measure Luminescence lyse_hibit->measure_hibit analyze_hibit Quantify CDO1 Degradation measure_hibit->analyze_hibit

Caption: Workflow for the HiBiT protein degradation assay.

Conclusion

The study of rescue mechanisms for this compound-induced phenotypes is crucial for the long-term success of this therapeutic strategy. By understanding the potential for resistance through mutations in the VHL-E3 ligase complex or other cellular adaptations, researchers can develop more robust second-generation degraders and rational combination therapies. The experimental protocols outlined in this guide provide a robust framework for dissecting these rescue mechanisms and advancing the field of targeted protein degradation.

References

A Comparative Structural and Mechanistic Analysis of VHL-Based Ternary Complexes: NVS-VHL720, MZ1, and ARV-771

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural biology of von Hippel-Lindau (VHL) E3 ligase-recruiting molecules is critical for the rational design of next-generation targeted protein degraders. This guide provides a comparative analysis of the NVS-VHL720-induced ternary complex with those formed by the well-characterized PROTACs, MZ1 and ARV-771. We present a detailed examination of their structural interactions, quantitative performance metrics, and the experimental protocols used for their characterization.

Quantitative Performance Comparison

The efficacy of a VHL-based degrader is determined by its ability to form a stable and productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein. The following tables summarize the key quantitative parameters for this compound, MZ1, and ARV-771.

Compound Target Protein VHL Binary Binding (Kd) Target Binary Binding (Kd) Ternary Complex Formation (TR-FRET AC50) Cellular Degradation (DC50) Maximal Degradation (Dmax) Cooperativity (α) PDB ID
This compound CDO172 nM (SPR)[1]-71 nM[1]8 nM (HEK293T)[1]>98% (HEK293T)[1]Not explicitly reported8VLB, 8VL9[2][3]
MZ1 BRD4 (BD2)66 nM (ITC)[4]15 nM (ITC)[4]-2-23 nM (Varies by cell line)[5]>95%[4]~20 (SPR)[6]5T35[6][7]
ARV-771 BRD2/3/4Binds VHL34 nM (BRD2-BD1), 4.7 nM (BRD2-BD2), 8.3 nM (BRD3-BD1), 7.6 nM (BRD3-BD2), 9.6 nM (BRD4-BD1), 7.6 nM (BRD4-BD2) (Binding Assay)[8]-<5 nM (22Rv1 cells)[8]Not explicitly reportedPositive cooperativity observed[9]Not available

Structural Insights into Ternary Complex Formation

The crystal structures of the ternary complexes provide invaluable atomic-level details that explain the observed biological activity. Here, we compare the key interactions in the this compound and MZ1 induced ternary complexes.

This compound: A Molecular Glue Approach

This compound is a molecular glue that induces a novel protein-protein interface between VHL and the neosubstrate Cysteine Dioxygenase 1 (CDO1). The crystal structures of the VHL-compound-CDO1 ternary complexes (PDB IDs: 8VLB and 8VL9) reveal that the compound is sandwiched between VHL and CDO1, facilitating extensive interactions.

  • Key Interactions (PDB: 8VLB & 8VL9): A detailed analysis of the crystal structures would reveal specific hydrogen bonds, hydrophobic interactions, and salt bridges at the interface. The this compound molecule itself forms critical contacts with both proteins, effectively "gluing" them together. The interactions are crucial for the stability of the ternary complex and the subsequent ubiquitination of CDO1.

MZ1: A PROTAC-Mediated Bridge

MZ1 is a heterobifunctional PROTAC that simultaneously binds to VHL and the second bromodomain of BRD4 (BRD4BD2). The crystal structure of the VHL:MZ1:BRD4BD2 ternary complex (PDB ID: 5T35) illustrates how the PROTAC molecule folds to facilitate favorable protein-protein interactions.

  • Key Interactions (PDB: 5T35): The JQ1 warhead of MZ1 binds to the acetyl-lysine binding pocket of BRD4BD2, while the VHL ligand engages the HIF-1α binding site of VHL[7][10]. The linker region of MZ1 plays a crucial role in orienting the two proteins, allowing for the formation of a cooperative interface with numerous van der Waals contacts and hydrogen bonds between VHL and BRD4BD2[7][10].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanism of action and a typical experimental workflow for characterizing these ternary complexes.

NVS_VHL720_Mechanism Mechanism of this compound-induced CDO1 Degradation VHL VHL E3 Ligase Ternary_Complex VHL-NVS-VHL720-CDO1 Ternary Complex VHL->Ternary_Complex NVS_VHL720 This compound NVS_VHL720->Ternary_Complex CDO1 CDO1 (Target) CDO1->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Targeting Degraded_CDO1 Degraded CDO1 Proteasome->Degraded_CDO1 Degradation

Caption: Mechanism of this compound-induced CDO1 Degradation.

Experimental_Workflow Experimental Workflow for Ternary Complex Characterization cluster_biophysical Biophysical Characterization cluster_structural Structural Determination cluster_cellular Cellular Assays SPR Surface Plasmon Resonance (SPR) - Binary & Ternary Kinetics - Affinity (Kd) - Cooperativity (α) Crystallography X-ray Crystallography / Cryo-EM - High-resolution 3D Structure - Molecular Interactions SPR->Crystallography Degradation_Assay Western Blot / TR-FRET (Degradation) - Degradation (DC50, Dmax) SPR->Degradation_Assay TR_FRET_binding TR-FRET (Binding) - Ternary Complex Formation (AC50) TR_FRET_binding->Crystallography TR_FRET_binding->Degradation_Assay Crystallography->Degradation_Assay Protein_Expression Protein Expression & Purification (VHL, Target Protein) Protein_Expression->SPR Protein_Expression->TR_FRET_binding Compound_Synthesis Compound Synthesis (Degrader) Compound_Synthesis->SPR Compound_Synthesis->TR_FRET_binding

Caption: Experimental Workflow for Ternary Complex Characterization.

Experimental Protocols

X-ray Crystallography for Ternary Complex Structure Determination
  • Protein Expression and Purification:

    • Express recombinant VHL-ElonginB-ElonginC (VBC) complex and the target protein (e.g., CDO1, BRD4BD2) in E. coli or insect cells.

    • Purify the proteins to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, size exclusion).

  • Ternary Complex Formation:

    • Incubate the purified VBC complex and the target protein with a molar excess of the degrader molecule (this compound or PROTAC).

    • Further purify the ternary complex using size exclusion chromatography to remove unbound components.

  • Crystallization:

    • Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods with various commercial and in-house screens.

    • Optimize lead conditions by varying precipitant concentration, pH, and temperature.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from cryo-cooled crystals at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using known structures of VHL and the target protein as search models.

    • Refine the structural model against the experimental data and build the degrader molecule into the electron density map.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
  • Chip Preparation:

    • Immobilize a biotinylated VBC complex onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the degrader over the immobilized VBC to determine the binary binding kinetics (kon, koff) and affinity (Kd).

  • Ternary Complex Analysis:

    • Inject a series of concentrations of the degrader pre-incubated with a saturating concentration of the target protein over the immobilized VBC.

    • Determine the ternary complex binding kinetics and affinity.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) as the ratio of the binary Kd of the degrader to VBC to the ternary Kd of the degrader-target complex to VBC. An α > 1 indicates positive cooperativity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Cellular Degradation
  • Cell Culture and Treatment:

    • Culture cells expressing the target protein of interest.

    • Treat the cells with a serial dilution of the degrader for a specified period (e.g., 4-24 hours).

  • Cell Lysis:

    • Lyse the cells to release the intracellular proteins.

  • TR-FRET Assay:

    • Add a pair of TR-FRET antibodies to the cell lysate: a donor-labeled antibody (e.g., terbium cryptate) and an acceptor-labeled antibody (e.g., d2) that bind to different epitopes on the target protein.

    • Incubate to allow antibody binding.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of target protein present.

    • Plot the signal as a function of degrader concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).

References

A Comparative Guide to the Biophysical Characterization of NVS-VHL720 Binding to VHL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biophysical characteristics of NVS-VHL720 binding to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. As a molecular glue degrader, this compound's interaction with VHL is a critical determinant of its function in inducing the degradation of the neosubstrate, cysteine dioxygenase 1 (CDO1)[1]. This document presents a comparative analysis of this compound with other well-characterized VHL ligands, supported by quantitative experimental data, detailed methodologies for key biophysical assays, and visualizations of the underlying biological and experimental frameworks.

Quantitative Comparison of VHL Ligand Binding Affinities

The binding affinity of a ligand to VHL is a primary indicator of its potential efficacy and is commonly determined using various biophysical techniques. The table below summarizes the dissociation constants (Kd) for this compound and two prominent VHL inhibitors, VH298 and VH032, providing a clear basis for comparison.

LigandBinding Affinity (Kd) to VHLMeasurement MethodReference
This compound (Compound 4) ~1.1 µM Surface Plasmon Resonance (SPR)[1][2]
VH29880 - 90 nMIsothermal Titration Calorimetry (ITC) & Fluorescence Polarization (FP)[3]
VH032185 nMNot Specified

Note: The binding affinity for this compound reflects its binary interaction with VHL, as reported in a 2024 bioRxiv preprint. The primary mechanism of this compound is to induce and stabilize a ternary complex between VHL and CDO1.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the key biological pathway involving VHL and the general experimental workflows used to characterize the binding of ligands like this compound.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Inhibition HIFa HIF-1α PHD PHD HIFa->PHD Prolyl Hydroxylation HIFa_OH HIF-1α-OH PHD->HIFa_OH VHL VHL HIFa_OH->VHL Binding Ub Ubiquitin Degradation Degradation HIFa_OH->Degradation Proteasomal Degradation CRL2 CRL2 E3 Ligase Complex VHL->CRL2 Forms Complex CRL2->HIFa_OH Ubiquitination Proteasome Proteasome HIFa2 HIF-1α PHD2 PHD (Inactive) HIFb HIF-1β HIFa2->HIFb Dimerization HRE Hypoxia Response Element HIFb->HRE Binds to Gene Target Gene Expression HRE->Gene NVS_VHL720 This compound VHL2 VHL NVS_VHL720->VHL2 Binding Biophysical_Assay_Workflow cluster_prep Sample Preparation cluster_assays Biophysical Assays cluster_analysis Data Analysis Protein Purify VHL Protein Complex (VHL, Elongin B, Elongin C) FP Fluorescence Polarization (FP) Protein->FP ITC Isothermal Titration Calorimetry (ITC) Protein->ITC SPR Surface Plasmon Resonance (SPR) Protein->SPR Ligand Prepare Ligand Solutions (this compound & Alternatives) Ligand->FP Ligand->ITC Ligand->SPR Binding_Curve Generate Binding Curves FP->Binding_Curve Thermo Determine Thermodynamic Parameters (ΔH, ΔS) ITC->Thermo Kd_Calc Calculate Kd, Kon, Koff SPR->Kd_Calc Binding_Curve->Kd_Calc Comparison_Logic cluster_params Comparison Parameters NVS This compound Affinity Binding Affinity (Kd) NVS->Affinity Kinetics Kinetics (kon, koff) NVS->Kinetics Thermo Thermodynamics (ΔH, ΔS) NVS->Thermo Alt1 Alternative 1 (e.g., VH298) Alt1->Affinity Alt1->Kinetics Alt1->Thermo Alt2 Alternative 2 (e.g., VH032) Alt2->Affinity Alt2->Kinetics Alt2->Thermo Conclusion Comparative Assessment Affinity->Conclusion Kinetics->Conclusion Thermo->Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for NVS-VHL720: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of NVS-VHL720, a molecular glue degrader that targets cysteine dioxygenase (CDO1).

The following procedures are based on general safety guidelines for laboratory chemicals and should be supplemented by a thorough review of your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its properties and the necessary safety measures. Personal protective equipment (PPE) is mandatory.

Recommended Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is recommended.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and water.

  • Eye Contact: Rinse eyes cautiously with water for several minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

Step-by-Step Disposal Procedures

The disposal of this compound and its contaminated materials must be conducted in a manner that minimizes environmental impact and adheres to local, state, and federal regulations.

Step 1: Waste Segregation

Properly segregate waste contaminated with this compound at the point of generation. This includes:

  • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and lab consumables (e.g., pipette tips, tubes).

  • Liquid Waste: Solutions containing this compound.

  • Sharps: Contaminated needles, syringes, or other sharp objects.

Step 2: Waste Containment

  • Solid Waste: Collect in a designated, clearly labeled hazardous waste container. The container should be sealed to prevent leakage.

  • Liquid Waste: Collect in a sealed, leak-proof container that is compatible with the solvents used. The container must be clearly labeled as hazardous chemical waste and should specify the contents, including this compound and any solvents.

  • Sharps: Place in a designated, puncture-resistant sharps container.

Step 3: Waste Labeling

All waste containers must be accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: this compound

  • The specific hazards (e.g., "Chemical Hazard," "Toxic")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 4: Storage of Waste

Store hazardous waste in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills.

Step 5: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC27H33N5O4[1]
Molecular Weight491.58 g/mol [1]
Storage (Powder)-20°C for 3 years; 4°C for 2 years[1]
Storage (In solvent)-80°C for 6 months; -20°C for 1 month[1]

Experimental Protocols

While specific experimental protocols for this compound can vary, a common procedure involves its use as a tool to induce the degradation of the CDO1 protein in cell-based assays.

General Protocol for In Vitro CDO1 Degradation:

  • Cell Culture: Plate cells of interest (e.g., HEK293T) in appropriate culture vessels and grow to the desired confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution to the desired final concentrations in cell culture medium.

  • Cell Treatment: Aspirate the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for CDO1 degradation.

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis: Analyze the protein lysates by Western blotting to detect the levels of CDO1 protein. Use an antibody specific for CDO1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities from the Western blot to determine the extent of CDO1 degradation at different concentrations of this compound.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound as a molecular glue degrader.

NVS_VHL720_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex VHL VHL E3 Ligase Ternary VHL-NVS-CDO1 VHL->Ternary Recruitment CDO1 CDO1 (Target Protein) CDO1->Ternary NVS This compound NVS->Ternary Forms Ternary Complex Ub Ubiquitin Ub_CDO1 Polyubiquitinated CDO1 Ub->Ub_CDO1 Proteasome Proteasome Degradation_Products Degraded CDO1 Proteasome->Degradation_Products Releases Amino Acids Ternary->Ub_CDO1 Ubiquitination Ub_CDO1->Proteasome Degradation

Caption: Mechanism of this compound-induced CDO1 degradation.

References

Personal protective equipment for handling NVS-VHL720

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of NVS-VHL720, a molecular glue degrader that targets cysteine dioxygenase (CDO1).[1][2][3] As a potent, research-grade compound, adherence to strict safety protocols is paramount to ensure personnel safety and prevent contamination. The following procedures are based on standard laboratory practices for handling chemical compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and your institution's safety guidelines.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment. Given that the compound is a powder, the main risks are inhalation and skin contact.

PPE ComponentSpecificationPurpose
Eye Protection ANSI Z87.1-rated safety glasses or goggles. A face shield should be worn over safety glasses if there is a risk of splashing.Protects eyes from dust particles and splashes of solutions containing the compound.
Hand Protection Nitrile gloves. Consider double-gloving for added protection.Prevents skin contact with the compound. Gloves should be changed immediately if contaminated.
Body Protection A fully buttoned lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required when handling the powder outside of a certified chemical fume hood, based on a risk assessment.Prevents inhalation of the powdered compound.

Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • All work with powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Avoid the formation of dust and aerosols.

  • Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.

  • Wash hands thoroughly after handling, even if gloves were worn.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature for the powder is -20°C for long-term stability.[2]

  • Keep away from incompatible materials, as specified in the SDS.

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential.

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For a dry powder spill, gently cover with a damp paper towel to avoid raising dust.

  • Carefully scoop the material into a sealed, labeled waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol, isopropanol) and then with soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Disposal:

  • Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of down the drain or in the regular trash.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Weigh this compound b->c Begin work in hood d Prepare Solution c->d e Perform Experiment d->e f Decontaminate Workspace e->f Experiment complete g Dispose of Waste f->g h Doff PPE g->h

Caption: Workflow for Safe Handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.